Cerium sulfide (Ce2S3)
Description
Structure
2D Structure
Properties
IUPAC Name |
cerium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXSKTNPRXHINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2S3 | |
| Record name | cerium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894257 | |
| Record name | Cerium(III) sulfide | |
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Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown powder with an odor of rotten eggs; [Alfa Aesar MSDS] | |
| Record name | Cerium sulfide | |
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CAS No. |
12014-93-6 | |
| Record name | Cerium sulfide (Ce2S3) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium sulfide (Ce2S3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium(III) sulfide | |
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| Record name | Dicerium trisulphide | |
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Foundational & Exploratory
A Technical Guide to the Crystal Structure of Cerium (III) Sulfide for Researchers and Drug Development Professionals
Introduction
Cerium (III) sulfide (Ce₂S₃), an inorganic compound of the rare earth element cerium, presents a compelling subject for materials scientists and, potentially, for professionals in the field of drug development. Its rich polymorphism, with three primary crystal structures—α, β, and γ—underpins a range of physical and chemical properties. While its applications have historically been in areas such as high-temperature refractories and pigments, the unique characteristics of its constituent elements suggest avenues for exploration in the biomedical field. This technical guide provides an in-depth analysis of the crystal structure of cerium (III) sulfide, detailed experimental protocols for its synthesis, and a forward-looking perspective on its potential, yet underexplored, biomedical applications.
Crystallographic Data of Cerium (III) Sulfide Polymorphs
Cerium (III) sulfide is known to exist in three main polymorphic forms, each with a distinct crystal structure that is stable under different temperature regimes. The transition between these phases is a critical aspect of its material science.[1]
Table 1: Summary of Crystallographic Data for Cerium (III) Sulfide Polymorphs
| Property | α-Ce₂S₃ | β-Ce₂S₃ | γ-Ce₂S₃ |
| Crystal System | Orthorhombic | Tetragonal | Cubic |
| Space Group | Pnma (No. 62) | I4̅2d (No. 122) | I4̅3d (No. 220) |
| Appearance | Black | Burgundy | Dark Red |
| Formation Temp. | ~700–900 °C | > 900 °C | > 1200 °C |
Data sourced from multiple references.[1][2][3]
Table 2: Lattice Parameters of Cerium (III) Sulfide Polymorphs
| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| α-Ce₂S₃ | 7.57 | 4.09 | 15.64 | 90 | 90.13 | 90 | 485.04 |
| β-Ce₂S₃ | 8.53 | 8.53 | 25.53 | 90 | 90 | 90 | 1856.78 |
| γ-Ce₂S₃ | 8.65 | 8.65 | 8.65 | 90 | 90 | 90 | 647.2 |
Note: The lattice parameters can vary slightly depending on the synthetic method and analytical conditions.[3][4][5]
α-Cerium (III) Sulfide
The α-polymorph, stable at lower temperatures, possesses an orthorhombic crystal structure.[1] In this configuration, the cerium ions exhibit two distinct coordination environments, being either 7-coordinate or 8-coordinate. The sulfide ions are 5-coordinate.[1]
β-Cerium (III) Sulfide
The β-phase of cerium (III) sulfide crystallizes in the tetragonal system.[5] In this structure, there are three inequivalent Ce³⁺ sites, all of which are 8-coordinate. The sulfide ions exist in two different coordination environments, with coordination numbers of 5 and 6.[5]
γ-Cerium (III) Sulfide
At the highest temperatures, the cubic γ-polymorph is formed.[1] This phase is isostructural with Th₃P₄ and is characterized by a cation-deficient lattice, which can be represented by the formula Ce₂.₆₇S₄. The cerium ions in γ-Ce₂S₃ are 8-coordinate, while the sulfide ions are 6-coordinate.[3]
Coordination environments in Ce₂S₃ polymorphs.
Experimental Protocols
The synthesis of cerium (III) sulfide polymorphs can be achieved through various methods, with the resulting phase being highly dependent on the reaction conditions.
Synthesis of α-Cerium (III) Sulfide via Solid-State Reaction
This protocol is adapted from methods involving the sulfurization of cerium oxide.[6]
Materials:
-
Cerium (IV) oxide (CeO₂) powder
-
Carbon disulfide (CS₂)
-
High-purity argon or nitrogen gas
-
Carbon black (optional, as a reducing agent)
Equipment:
-
Tube furnace with temperature and gas flow control
-
Alumina or quartz combustion boat
-
Gas washing bottles/bubblers for CS₂ vapor generation
Procedure:
-
Place the CeO₂ powder in a combustion boat. For enhanced reactivity, the CeO₂ can be mixed with a small amount of carbon black.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace tube with inert gas (argon or nitrogen) to remove any residual air and moisture.
-
Heat the furnace to the reaction temperature, typically between 700 °C and 900 °C.
-
Once the temperature has stabilized, introduce a flow of inert gas that has been passed through liquid CS₂ to carry its vapor into the furnace. Caution: CS₂ is highly flammable and toxic. This step must be performed in a well-ventilated fume hood.
-
Maintain the reaction conditions for several hours. The formation of α-Ce₂S₃ is favored by lower temperatures and longer reaction times within this range.[1]
-
After the reaction is complete, cool the furnace to room temperature under a continuous flow of inert gas.
-
The resulting black powder is α-Ce₂S₃.
Workflow for the synthesis of α-Ce₂S₃.
Hydrothermal Synthesis of γ-Cerium (III) Sulfide Precursor
This method describes the synthesis of a precursor that can be subsequently converted to γ-Ce₂S₃. This approach is based on protocols for preparing doped CeO₂ precursors.[7]
Materials:
-
Cerium (III) chloride heptahydrate (CeCl₃·7H₂O)
-
Urea (CH₄N₂O)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Oven
Procedure:
-
Dissolve CeCl₃·7H₂O and urea in deionized water in a beaker with magnetic stirring to form a homogeneous solution.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature of approximately 180 °C for a specified duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol to remove any unreacted reagents.
-
Dry the resulting precursor powder in an oven at a low temperature (e.g., 60-80 °C).
-
This precursor can then be sulfurized at high temperatures (e.g., 900 °C) in a CS₂ or H₂S atmosphere to yield γ-Ce₂S₃.
Potential Relevance and Applications in Drug Development
While direct applications of cerium (III) sulfide in drug development are not yet established, its properties, and those of its constituent elements, suggest several areas of potential interest for researchers. It is important to note that much of the current biomedical research focuses on cerium (IV) oxide (CeO₂) nanoparticles, but the underlying chemistry of the cerium ion is relevant.
Biocompatibility Considerations
The biocompatibility of rare earth elements is a complex and actively researched area. Studies on magnesium alloys containing low concentrations of cerium have shown no significant cytotoxic effects, suggesting that cerium can be well-tolerated in certain biological environments.[8][9] However, other studies have indicated potential toxicity at higher concentrations, highlighting the need for thorough investigation of any cerium-containing compound intended for biomedical use.[10] The biocompatibility of cerium (III) sulfide specifically would need to be rigorously evaluated.
Potential as a Radiosensitizer
Radiotherapy is a cornerstone of cancer treatment, and radiosensitizers are agents that can enhance the efficacy of radiation therapy.[11] Materials with high atomic numbers (high-Z) are effective at absorbing and scattering ionizing radiation, leading to an enhanced local dose deposition in tumors. Cerium, with an atomic number of 58, is a high-Z element. Nanoparticles containing high-Z elements can act as radiosensitizers.[12] Therefore, cerium (III) sulfide nanoparticles could potentially be explored for this application, although this remains a hypothetical application requiring experimental validation.
Conceptual pathway for Ce₂S₃ as a radiosensitizer.
Potential in Photothermal Therapy
Photothermal therapy (PTT) is a non-invasive cancer treatment that utilizes agents that can convert near-infrared (NIR) light into heat, leading to localized hyperthermia and tumor cell death.[13] Certain metal sulfides, such as copper sulfide, have shown promise as PTT agents.[13] While the NIR absorption properties of cerium (III) sulfide are not well-documented in the context of PTT, its semiconductor nature suggests that it may possess photo-responsive properties that could be investigated for this application.
Conclusion and Future Directions
Cerium (III) sulfide is a material with a well-defined yet complex crystallography. The ability to selectively synthesize its different polymorphs opens up possibilities for tuning its material properties. For researchers in the physical sciences, the continued exploration of its synthesis-structure-property relationships is a valuable endeavor.
For professionals in drug development, cerium (III) sulfide represents a largely unexplored frontier. While its direct biological applications are yet to be discovered, the known properties of cerium and other metal sulfides provide a rational basis for initiating research into its biocompatibility and potential as a therapeutic or diagnostic agent. Future research should focus on the synthesis of biocompatible, surface-functionalized Ce₂S₃ nanoparticles and a thorough investigation of their interactions with biological systems. Such studies will be crucial in determining whether cerium (III) sulfide can transition from a material of interest in the physical sciences to a valuable tool in the biomedical and pharmaceutical arenas.
References
- 1. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cerium sulfide (Ce2S3) | 12014-93-6 | Benchchem [benchchem.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the addition of low rare earth elements (lanthanum, neodymium, cerium) on the biodegradation and biocompatibility of magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicological Evaluations of Rare Earths and Their Health Impacts to Workers: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of radiotherapy by ceria nanoparticles modified with neogambogic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
In-Depth Technical Guide to the Orthorhombic Phase of α-Cerium(III) Sulfide (α-Ce₂S₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) sulfide (Ce₂S₃) is a rare-earth sulfide that exists in several polymorphic forms, with the alpha (α) phase crystallizing in an orthorhombic structure. This technical guide provides a comprehensive overview of the core properties of α-Ce₂S₃, focusing on its structural, optical, electrical, and thermal characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science and related fields. α-Ce₂S₃ is noted for its black appearance and semiconducting properties, making it a material of interest for various technological applications.
Quantitative Data Summary
The following tables summarize the key quantitative data available for the orthorhombic phase of α-Ce₂S₃. For comparative purposes, data for other phases are included where available and specified.
Table 1: Crystallographic Data for α-Ce₂S₃
| Property | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | |
| Lattice Parameters | a = 7.53 Å, b = 4.10 Å, c = 15.73 Å | [2] |
| a = 7.5323(6) Å, b = 4.0967(3) Å, c = 15.7276(9) Å | ||
| Appearance | Black crystals | [1] |
Table 2: Electronic and Optical Properties of α-Ce₂S₃
| Property | Value | Phase | Reference |
| Bandgap (Calculated) | 0.8 eV | α | [2][3] |
| Bandgap (Experimental) | 1.12 eV | α | |
| Semiconductor Type | p-type | α | |
| Impurity Activation Energy | 0.25 eV | α |
Table 3: Thermal Properties of Cerium Sulfide
| Property | Value | Phase | Reference |
| Thermal Conductivity | Data not available for the α-phase. | ||
| Heat Capacity | Data not available for the α-phase. | ||
| Thermal Expansion | Data not available for the α-phase. |
Experimental Protocols
This section details the generalized experimental methodologies for the synthesis and characterization of orthorhombic α-Ce₂S₃.
Synthesis of α-Ce₂S₃ via Solid-State Reaction
The synthesis of α-Ce₂S₃ is typically achieved through a high-temperature solid-state reaction.
Materials and Equipment:
-
Cerium(III) oxide (Ce₂O₃) powder (high purity)
-
Hydrogen sulfide (H₂S) gas (or carbon disulfide, CS₂)
-
Tube furnace capable of reaching at least 1000°C
-
Quartz or alumina boat
-
Gas flow control system
Procedure:
-
Place a weighed amount of Ce₂O₃ powder in a quartz or alumina boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., argon) to remove air and moisture.
-
Introduce a controlled flow of H₂S gas into the furnace.
-
Heat the furnace to a temperature range of 700–900°C. The proportion of the α-phase is reported to increase at lower temperatures within this range and with longer reaction times.[4]
-
Maintain the temperature and H₂S flow for several hours to ensure complete sulfidation.
-
After the reaction is complete, cool the furnace to room temperature under an inert gas flow.
-
The resulting black powder is the α-Ce₂S₃.
Characterization by X-ray Diffraction (XRD)
Powder XRD is a fundamental technique to confirm the crystal structure and phase purity of the synthesized α-Ce₂S₃.
Equipment:
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder
-
Data acquisition and analysis software
Procedure:
-
Grind the synthesized α-Ce₂S₃ powder to a fine, homogeneous consistency.
-
Mount the powder onto the sample holder, ensuring a flat, level surface.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, typically scanning a 2θ range from 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Initiate the X-ray scan.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to a reference pattern for orthorhombic Ce₂S₃ (e.g., from the Inorganic Crystal Structure Database - ICSD).
-
Perform Rietveld refinement to determine the lattice parameters and confirm the space group (Pnma).
Characterization by Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of the α-Ce₂S₃ crystal lattice.
Equipment:
-
Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope for sample focusing
-
CCD detector
Procedure:
-
Place a small amount of the α-Ce₂S₃ powder on a microscope slide.
-
Position the slide under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Set the data acquisition parameters, including laser power, acquisition time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio.
-
Collect the Raman spectrum over a relevant wavenumber range (e.g., 100-1000 cm⁻¹).
-
Analyze the positions and shapes of the Raman peaks to identify the characteristic vibrational modes of the orthorhombic α-Ce₂S₃ structure.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of α-Ce₂S₃.
Caption: Workflow for α-Ce₂S₃ Synthesis and Characterization.
References
In-depth Technical Guide: The Tetragonal Polymorph of β-Cerium(III) Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) sulfide (Ce₂S₃), or cerium sesquisulfide, is an inorganic compound known for its refractory properties and as a component in specialty pigments. It exists in three primary polymorphic forms: α (orthorhombic), β (tetragonal), and γ (cubic). While the α and γ phases have been more extensively studied, the β-polymorph represents a critical intermediate in the thermal transformation pathway of cerium sulfide. This technical guide provides a comprehensive overview of the characteristics of the β-Ce₂S₃ tetragonal polymorph, including its formation, structural properties, and the experimental methodologies used for its investigation.
Core Characteristics and Quantitative Data
The β-Ce₂S₃ polymorph is a high-temperature phase that is typically formed through the thermal treatment of the lower-temperature α-phase. It is characterized by a tetragonal crystal structure. Upon further heating, the β-phase transforms into the more stable cubic γ-phase.
| Property | Value | Citation(s) |
| Crystal System | Tetragonal | [1] |
| Formation Temperature | α → β phase transition at ~900 °C | [2] |
| Transformation Temperature | β → γ phase transition at ~1200 °C | [2] |
Experimental Protocols
The synthesis and characterization of Ce₂S₃ polymorphs, including the β-phase, involve high-temperature solid-state reactions. Below are generalized experimental protocols based on the available literature.
Synthesis of Mixed-Phase Cerium Sulfide Precursor
A common method to produce a mixture of Ce₂S₃ polymorphs, which can then be thermally treated to obtain the β-phase, involves a precipitation reaction.
Objective: To synthesize a precursor containing α, β, and γ-Ce₂S₃.
Materials:
-
A soluble Ce(III) salt solution (e.g., CeCl₃)
-
A sulfide ion solution (e.g., Na₂S)
-
Deionized water
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Prepare an aqueous solution of a Ce(III) salt.
-
Prepare an aqueous solution of a sulfide donor.
-
Under an inert atmosphere to prevent oxidation, mix the Ce(III) salt solution with the sulfide ion solution.
-
A precipitate of mixed-phase cerium sulfide will form.
-
Filter, wash the precipitate with deionized water to remove soluble impurities, and dry it under vacuum.
Thermal Transformation to β-Ce₂S₃
The β-polymorph is obtained by heating the precursor material containing the α-phase.
Objective: To induce the phase transformation from α-Ce₂S₃ to β-Ce₂S₃.
Apparatus:
-
High-temperature tube furnace
-
Crucible (e.g., alumina or graphite)
-
Inert gas supply (e.g., Nitrogen or Argon) or vacuum pump
Procedure:
-
Place the dried mixed-phase Ce₂S₃ precursor into a crucible.
-
Position the crucible within the tube furnace.
-
Purge the furnace with an inert gas or evacuate to a low pressure to create an inert environment.
-
Heat the furnace to approximately 900 °C. According to available data, the α to β phase transition occurs around this temperature.[2]
-
Hold the temperature for a sufficient duration to allow for the phase transformation. The exact time may need to be determined empirically.
-
Cool the sample to room temperature under the inert atmosphere.
Characterization
Powder X-ray Diffraction (XRD): XRD is the primary technique to identify the crystalline phases present in the material. By comparing the obtained diffraction pattern with known standards, the presence of the α, β, and γ phases can be confirmed. The tetragonal structure of the β-phase would be identified by its characteristic diffraction peaks.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis and phase transformation pathway of Ce₂S₃ polymorphs.
Conclusion
The β-Ce₂S₃ tetragonal polymorph is a key intermediate in the high-temperature processing of cerium sulfide. While its transient nature has made detailed characterization challenging, understanding its formation and transformation is crucial for controlling the final properties of Ce₂S₃-based materials. Further research focusing on in-situ high-temperature characterization techniques could provide more definitive quantitative data on the crystal structure and physical properties of this elusive phase.
References
The Electronic Band Structure of Cubic γ-Ce₂S₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic band structure of the cubic phase of γ-Cerium Sesquulfide (γ-Ce₂S₃). This material is of growing interest due to its potential applications in various fields, leveraging its unique electronic and optical properties. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding for researchers and professionals.
Core Concepts and Crystal Structure
γ-Ce₂S₃ is the high-temperature cubic polymorph of cerium sesquisulfide, forming at temperatures above 1200 °C, and is distinguished by its dark red color.[1] The electronic properties of this material are intrinsically linked to its crystal structure.
The crystal structure of γ-Ce₂S₃ is cubic. In this phase, the cerium cations are coordinated by sulfur anions, and this coordination differs from the lower temperature α-phase, which accounts for their distinct optical properties.[2]
Electronic Band Structure and Quantitative Data
The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In γ-Ce₂S₃, the electronic properties are dominated by the behavior of cerium's 4f electrons, which are strongly correlated. Accurate theoretical description of these electrons necessitates computational methods that go beyond standard Density Functional Theory (DFT), such as the DFT+U approach.
A key feature of the electronic structure of γ-Ce₂S₃ is its semiconductor nature with a direct band gap at the Γ point of the Brillouin zone.[2] The table below summarizes the key quantitative data available for the electronic properties of γ-Ce₂S₃.
| Property | Value | Method | Reference |
| Crystal System | Cubic | - | [1] |
| Optical Band Gap | 1.8 eV | DFT (GGA+U) | [2] |
| Band Gap Type | Direct (at Γ point) | DFT (GGA+U) | [2] |
| Origin of Optical Gap | Ce 4f → Ce 5d transition | DFT (GGA+U) | [2] |
| Effective Magnetic Moment per Ce cation | 2.6 µB | DFT (GGA+U) | [2] |
Signaling Pathways and Logical Relationships
The determination of the electronic band structure of γ-Ce₂S₃ involves a synergistic approach combining theoretical calculations and experimental validation. The logical workflow for such an investigation is outlined below.
References
A Comprehensive Technical Guide to the Synthesis of Cerium Sesquisulfide Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis methodologies for the various polymorphs of cerium sesquisulfide (Ce₂S₃). Cerium sesquisulfide is a fascinating material that exists in three primary polymorphic forms: α-Ce₂S₃ (orthorhombic), β-Ce₂S₃ (tetragonal), and γ-Ce₂S₃ (cubic).[1] These polymorphs exhibit distinct physical properties, most notably their coloration, which ranges from the black of the α-phase to the burgundy of the β-phase and the vibrant red of the γ-phase.[1] This variation in properties makes the selective synthesis of each polymorph a critical area of research for applications ranging from high-temperature-stable pigments to advanced electronic materials.
This document details the most prevalent synthesis techniques, including high-temperature solid-state methods and mechanochemical routes. It aims to provide researchers with the necessary information to reproduce and adapt these protocols for their specific needs.
Polymorph-Specific Properties
The distinct characteristics of each cerium sesquisulfide polymorph are rooted in their crystal structures. A summary of their key physical and crystallographic properties is presented in the tables below.
Physical Properties of Ce₂S₃ Polymorphs
| Property | α-Ce₂S₃ | β-Ce₂S₃ | γ-Ce₂S₃ |
| Color | Black | Burgundy | Red |
| Crystal System | Orthorhombic | Tetragonal | Cubic |
| Band Gap | ~0.8 eV | - | ~1.8 - 2.06 eV[1] |
| Density | 5.15 g/cm³ | 5.39 g/cm³ | 5.18 g/cm³[1] |
Crystallographic Data of Ce₂S₃ Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |
| α-Ce₂S₃ | Orthorhombic | Pnma (No. 62)[2] | a = 7.53, b = 4.10, c = 15.73 |
| β-Ce₂S₃ | Tetragonal | I4̅2d (No. 122)[3] | a = 8.53, b = 8.53, c = 25.53[3] |
| γ-Ce₂S₃ | Cubic | I4̅3d | a = 8.63 |
Synthesis Methodologies
The synthesis of cerium sesquisulfide polymorphs predominantly relies on solid-state reactions at elevated temperatures. The choice of precursor, sulfur source, reaction temperature, and duration are critical parameters that dictate the resulting polymorph.
High-Temperature Solid-State Synthesis: Gas-Phase Sulfidation
Gas-phase sulfidation is a widely employed method for the synthesis of cerium sesquisulfide. This technique involves the reaction of a cerium-containing precursor, typically an oxide or carbonate, with a sulfur-bearing gas at high temperatures. The most common sulfurizing agents are hydrogen sulfide (H₂S) and carbon disulfide (CS₂).
This protocol is adapted from a method for the low-temperature preparation of pure-phase Ce₂S₃.[4]
-
Precursor Preparation: Cerium carbonate (Ce₂(CO₃)₃) powder (99.95% purity) is used as the cerium source.[4]
-
Furnace Setup: The cerium carbonate powder is placed in a graphite boat and introduced into a high-temperature tube furnace equipped with a quartz tube.[4]
-
Inert Atmosphere: The furnace is flushed with high-purity argon (Ar) gas at room temperature to remove any residual oxygen.[4]
-
Heating and Sulfidation: The furnace is heated to the desired reaction temperature (850 °C, 950 °C, or 1050 °C) and held for 2 hours. During this time, carbon disulfide (CS₂) gas is introduced into the quartz tube by bubbling Ar carrier gas through liquid CS₂.[4]
-
Cooling: After the 2-hour reaction period, the CS₂ flow is stopped, and the furnace is allowed to cool to 500 °C under an Ar atmosphere before further cooling to room temperature.[4]
The selection of the reaction temperature has a significant influence on the resulting polymorph, with lower temperatures generally favoring the formation of the α-phase.
| Precursor | Sulfur Source | Temperature (°C) | Duration (h) | Resulting Phase(s) |
| Ce₂(CO₃)₃[4] | CS₂[4] | 850 - 1050[4] | 2[4] | α-Ce₂S₃ (lower temps), β-Ce₂S₃ |
| CeO₂ | H₂S | 900 - 1100 | - | α/β-Ce₂S₃ |
| CeO₂ | CS₂ | 800 - 1000 | - | α/β-Ce₂S₃ |
Mechanochemical Synthesis
Mechanochemical synthesis offers a solvent-free, room-temperature alternative for producing nanoparticles of cerium sesquisulfide. This method utilizes the energy from ball milling to induce a solid-state displacement reaction.
This protocol is based on the mechanochemical synthesis of ultrafine β-Ce₂S₃ powder.
-
Reactant Preparation: A stoichiometric mixture of anhydrous cerium(III) chloride (CeCl₃) and calcium sulfide (CaS) powders is prepared.
-
Milling: The powder mixture is placed in a planetary ball mill. While specific parameters for this exact reaction are not widely published, typical parameters for similar mechanochemical syntheses involve a ball-to-powder weight ratio of 10:1 to 20:1 and milling speeds of around 300-750 rpm.[5] The milling is carried out for several hours. The reaction proceeds as follows: 2CeCl₃ + 3CaS → Ce₂S₃ + 3CaCl₂.
-
Product Isolation: The resulting product is a mixture of Ce₂S₃ nanoparticles within a calcium chloride (CaCl₂) matrix. The CaCl₂ by-product is removed by washing the powder with distilled water.
-
Drying: The purified Ce₂S₃ powder is then dried to obtain the final product, which has been reported to be tetragonal β-Ce₂S₃ nanoparticles.
Solution-Based Synthesis
While less common for cerium sesquisulfide compared to cerium oxide, some solution-based methods have been explored. These methods offer the potential for greater control over particle size and morphology at lower temperatures.
Phase Transformations and Synthesis Workflows
The synthesis of a specific cerium sesquisulfide polymorph is often a matter of controlling the kinetic and thermodynamic parameters of the reaction. The different polymorphs can be interconverted through thermal treatment.
Polymorph Transformation Pathway
The general transformation pathway with increasing temperature is α → β → γ. The α-phase is the low-temperature stable form, which can be irreversibly converted to the β-phase upon heating. Further heating leads to the formation of the γ-phase.
Experimental Workflow: Gas-Phase Sulfidation
The following diagram illustrates the typical workflow for the synthesis of cerium sesquisulfide via gas-phase sulfidation of a cerium precursor.
References
An In-Depth Technical Guide on the Thermochemical Properties of Cerium (III) Sulfide (Ce₂S₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium (III) sulfide (Ce₂S₃), also known as cerium sesquisulfide, is an inorganic compound with promising applications in various fields, including high-temperature thermoelectric materials and as a red pigment.[1] A thorough understanding of its thermochemical properties is paramount for optimizing its synthesis, predicting its behavior in different environments, and exploring its potential in novel applications. This technical guide provides a comprehensive overview of the core thermochemical properties of Ce₂S₃, including its enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity. Detailed experimental methodologies for the determination of these properties are also discussed, along with an exploration of the compound's polymorphic forms and their relative stabilities.
Core Thermochemical Properties of Ce₂S₃
The fundamental thermochemical properties of cerium (III) sulfide at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are crucial for thermodynamic calculations and for understanding the formation and stability of the compound.
| Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH° | -1260 | kJ·mol⁻¹ |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -1230 | kJ·mol⁻¹ |
| Standard Molar Entropy | S° | 169.0 | J·mol⁻¹·K⁻¹ |
| Molar Heat Capacity (at constant pressure) | C_p | 126.2 | J·mol⁻¹·K⁻¹ |
Note: The value for Standard Molar Entropy is a reported value and may vary depending on the experimental method and the polymorphic form of Ce₂S₃.
Polymorphism and Thermodynamic Stability
Cerium (III) sulfide is known to exist in three primary polymorphic forms: α-Ce₂S₃, β-Ce₂S₃, and γ-Ce₂S₃.[1] These polymorphs possess distinct crystal structures, which in turn influence their thermodynamic properties and relative stabilities.
-
α-Ce₂S₃: This is the low-temperature, orthorhombic phase.
-
β-Ce₂S₃: This is a tetragonal phase.
-
γ-Ce₂S₃: This is the high-temperature, cubic phase, which has a defect Th₃P₄-type structure.[1]
The relative stability of these polymorphs is a function of temperature and pressure. The thermodynamic stability of polymorphs can be inferred from their melting data and through calorimetric measurements of their heats of solution.[1][2] The enthalpy of transition between polymorphs, which can be determined using techniques like Differential Scanning Calorimetry (DSC), provides insight into their stability relationships.[3] Generally, the most stable form of a substance at a given temperature will have the lowest Gibbs free energy.
Experimental Determination of Thermochemical Properties
Accurate determination of the thermochemical properties of Ce₂S₃ relies on precise experimental methodologies. The following sections detail the common experimental protocols for measuring the key thermodynamic parameters.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of Ce₂S₃ is typically determined using calorimetric techniques, primarily bomb calorimetry or solution calorimetry.
1. Bomb Calorimetry:
This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container called a bomb. The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change is measured.
Experimental Workflow: Bomb Calorimetry
Figure 1: Workflow for determining the enthalpy of formation using bomb calorimetry.
2. Solution Calorimetry:
This technique involves measuring the heat change when a substance is dissolved in a suitable solvent. By carrying out a series of reactions in the calorimeter, the enthalpy of formation can be determined using Hess's Law.
Experimental Workflow: Solution Calorimetry
Figure 2: Workflow and thermochemical cycle for solution calorimetry.
Standard Molar Entropy (S°) and Heat Capacity (C_p)
The standard molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero (0 K) up to the desired temperature (e.g., 298.15 K).
Low-Temperature Heat Capacity Measurement (Adiabatic Calorimetry):
This is the primary method for determining the standard molar entropy. It involves supplying a known amount of heat to the sample in a highly insulated environment (adiabatically) and measuring the resulting temperature increase.
Experimental Protocol: Adiabatic Calorimetry
-
Sample Preparation: A pure, well-characterized sample of Ce₂S₃ is placed in a sample holder within the calorimeter.
-
Cooling: The calorimeter is cooled to a very low temperature, typically near absolute zero, using liquid helium or a dilution refrigerator.
-
Heat Input: A known amount of electrical energy (heat) is supplied to the sample through a heater.
-
Temperature Measurement: The temperature of the sample is precisely measured before and after the heat input.
-
Calculation of Heat Capacity: The heat capacity (C_p) is calculated at each temperature using the formula: C_p = q / ΔT where q is the heat added and ΔT is the change in temperature.
-
Entropy Calculation: The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data from 0 K to 298.15 K, divided by the temperature, and accounting for any phase transitions: S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (C_p(T)/T) dT
High-Temperature Heat Capacity Measurement (Differential Scanning Calorimetry - DSC):
For temperatures above room temperature, DSC is a commonly used technique. It measures the difference in heat flow between the sample and a reference material as they are subjected to a controlled temperature program.
Experimental Workflow: Differential Scanning Calorimetry
Figure 3: Workflow for high-temperature heat capacity measurement using DSC.
Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation can be determined through several methods:
1. From Enthalpy and Entropy Data:
Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) are known, the standard Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation:
ΔfG° = ΔfH° - TΔS°_reaction
where ΔS°_reaction is the standard entropy change of the formation reaction, calculated from the standard molar entropies of the compound and its constituent elements.
2. Electrochemical Methods:
For compounds that can be part of an electrochemical cell, the Gibbs free energy of a reaction can be determined from the cell's electromotive force (EMF).
Experimental Protocol: Solid-State Electrochemical Cell
This method would involve constructing a galvanic cell where the formation of Ce₂S₃ is the overall cell reaction.
-
Cell Construction: A solid-state electrochemical cell is assembled, for example: Ce, CeF₃ | CaF₂ (solid electrolyte) | Ce₂S₃, S, Ag₂S | Ag
-
EMF Measurement: The open-circuit potential (EMF) of the cell is measured at a constant temperature.
-
Gibbs Free Energy Calculation: The Gibbs free energy of the cell reaction is calculated using the equation: ΔG_reaction = -nFE where n is the number of moles of electrons transferred in the cell reaction, F is the Faraday constant, and E is the measured EMF.
-
Determination of ΔfG°: From the Gibbs free energy of the cell reaction and the known Gibbs free energies of formation of the other species in the cell, the standard Gibbs free energy of formation of Ce₂S₃ can be calculated.
Conclusion
The thermochemical properties of cerium (III) sulfide are fundamental to its scientific and industrial applications. This guide has provided a detailed overview of the key thermodynamic data for Ce₂S₃, including its enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity. Furthermore, it has outlined the principal experimental methodologies used to determine these properties, offering a framework for researchers and professionals working with this material. A deeper understanding of the distinct thermochemical characteristics of the α, β, and γ polymorphs remains an area for further investigation and will be crucial for the tailored synthesis and application of Ce₂S₃ in advanced technologies.
References
A Comprehensive Technical Guide to the Electronic and Optical Properties of Cerium Sulfide
This technical guide provides an in-depth analysis of the electronic and optical properties of various cerium sulfide compounds, including cerium monosulfide (CeS), cerium sesquisulfide (Ce₂S₃), and Ce₃S₄. The content is tailored for researchers, scientists, and professionals in drug development and material science, offering a centralized resource on the synthesis, characterization, and fundamental properties of these materials.
Introduction to Cerium Sulfides
Cerium sulfides are a class of inorganic compounds that exhibit a range of interesting and technologically important electronic and optical properties. These materials exist in several stoichiometric forms, with the most common being CeS, Ce₂S₃, and Ce₃S₄. Their properties are highly dependent on their crystal structure and phase, which can be controlled during synthesis. Cerium(III) sulfide (Ce₂S₃) is particularly notable for its existence in three polymorphic forms: α-Ce₂S₃ (orthorhombic, black), β-Ce₂S₃ (tetragonal, burgundy), and γ-Ce₂S₃ (cubic, red)[1]. The γ-phase, in particular, has garnered attention as a non-toxic red pigment and a semiconductor material[1]. Cerium monosulfide (CeS) is a black solid known for its excellent thermal stability and high electrical conductivity[2].
Electronic Properties
The electronic properties of cerium sulfides are diverse, ranging from metallic behavior in some phases to semiconducting properties in others. These characteristics are primarily dictated by the oxidation state of cerium and the specific crystal structure of the compound.
Cerium Monosulfide (CeS): CeS is characterized as a black solid with high thermal stability and electrical conductivity[2]. Its electronic band structure has been studied using self-consistent linear augmented plane-wave methods, revealing details about its density of states and the variation of its valency with pressure[3].
Cerium Sesquisulfide (Ce₂S₃): The electrical properties of Ce₂S₃ are highly dependent on its polymorphic form. Generally, it is considered a semiconductor. For thin films of cerium sulfide, electrical conductivity has been measured under various sulfur pressures[4]. Studies on sintered samples of Ce₂S₃ have shown it to be a p-type, impurity semiconductor with a transition to a different conductivity type at temperatures between 670 ± 50 °C[5]. The impurity activation energy for Ce₂S₃ has been determined to be 0.25 eV[5].
Cerium Trisulfide (Ce₃S₄): The electronic structure of Ce₃S₄ has been investigated using LSDA and LSDA+U methods, which indicate a significant 4f character in the density of states at the Fermi level[6]. In its ferromagnetic ground state, Ce₃S₄ is predicted to be nearly half-metallic[6].
Table 1: Summary of Electronic Properties of Cerium Sulfides
| Compound | Phase/Form | Band Gap (eV) | Conductivity Type | Impurity Activation Energy (eV) | Other Properties |
| CeS | Crystalline | Not explicitly stated, metallic character suggested | Metallic | - | High thermal stability and electrical conductivity[2] |
| Ce₂S₃ | α-phase | 0.8 (calculated) | Insulator | - | Brownish-black color |
| γ-phase | 2.06 | Semiconductor | - | Dark red color[1] | |
| Thin Film | 3.40 - 3.60 (pH dependent) | Not specified | - | Prepared by chemical bath deposition[7] | |
| Sintered | 1.12 | p-type impurity semiconductor | 0.25 | Transition temperature to another conductivity type at 670 ± 50 °C[5] | |
| Ce₃S₄ | Crystalline | Not explicitly stated | Nearly half-metallic in ferromagnetic state | - | 4f character at the Fermi level[6] |
Optical Properties
The optical properties of cerium sulfides are closely linked to their electronic structure and are responsible for their distinct colors and potential applications in optoelectronic devices.
Cerium Monosulfide (CeS): The optical properties of CeS under pressure, including the imaginary part of the dielectric function and the real part of the optical conductivity, have been calculated and compared with experimental results[3].
Cerium Sesquisulfide (Ce₂S₃): The different polymorphs of Ce₂S₃ exhibit distinct colors due to their different optical absorption characteristics. The brownish-black color of α-Ce₂S₃ and the dark red color of γ-Ce₂S₃ are attributed to differences in their optical gaps, which are calculated to be 0.8 eV and 1.8 eV, respectively. The optical properties of cerium sulfide thin films, including transmittance, absorption, optical band gap, and refractive index, have been shown to be dependent on the pH during synthesis by chemical bath deposition[7]. For γ-Ce₂S₃, the band gap is reported to be 2.06 eV, and it has a refractive index of 2.77 at 589 nm[1].
Cerium Trisulfide (Ce₃S₄): Thin films of Ce₃S₄ prepared by chemical bath deposition have been reported to have a hexagonal structure with an energy band gap ranging from 3.4 to 3.6 eV[8].
Table 2: Summary of Optical Properties of Cerium Sulfides
| Compound | Phase/Form | Optical Band Gap (eV) | Refractive Index (n) | Wavelength (nm) | Key Optical Features |
| CeS | Crystalline | - | - | - | Optical conductivity and dielectric function studied under pressure[3] |
| Ce₂S₃ | α-phase | 0.8 (calculated) | - | - | Brownish-black appearance |
| γ-phase | 2.06[1] | 2.77[1] | 589 | Dark red color | |
| Thin Film | 3.40 - 3.60[7] | Varies with pH | - | Properties are pH-dependent during synthesis[7] | |
| Ce₃S₄ | Thin Film | 3.4 - 3.6[8] | - | - | Hexagonal structure from chemical bath deposition[8] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of cerium sulfide materials.
Synthesis Methods
This method is commonly used to synthesize Ce₂S₃ powders.
-
Precursor: Cerium carbonate (Ce₂(CO₃)₃) or cerium oxide (CeO₂) powders.
-
Sulfur Source: Carbon disulfide (CS₂) gas.
-
Procedure:
-
The cerium precursor powder is placed in a graphite boat and introduced into a high-temperature furnace[9].
-
The furnace is flushed with a high-purity inert gas, such as Argon (Ar), at room temperature to remove any oxygen[9].
-
The furnace is heated to the desired reaction temperature (e.g., 850 °C, 950 °C, or 1050 °C) and held for a specified duration (e.g., 2 hours)[9].
-
CS₂ gas is introduced into the reaction tube by passing the Ar carrier gas through a bubbler containing liquid CS₂[9].
-
After the reaction is complete, the CS₂ flow is stopped, and the furnace is cooled down under the inert gas atmosphere[9]. The resulting phase of Ce₂S₃ (α, β, or γ) is dependent on the synthesis temperature.
-
CBD is a low-cost and scalable method for depositing thin films of cerium sulfide.
-
Precursors: A cerium salt (e.g., (NH₄)₂Ce(NO₃)₆) and a sulfur source (e.g., thioacetamide or thiourea)[7].
-
Procedure:
-
An aqueous solution is prepared by dissolving the cerium salt and the sulfur source in deionized water[7].
-
The pH of the solution is adjusted to a specific value (e.g., between 6 and 10) using a suitable base, such as concentrated ammonia solution[7].
-
A cleaned substrate (e.g., glass slide) is immersed in the solution.
-
The chemical bath is heated to a specific temperature (e.g., 60 °C) and maintained for a set duration (e.g., 18 hours) to allow for the deposition of the cerium sulfide thin film[7].
-
After deposition, the film is removed from the bath, rinsed with deionized water, and dried.
-
This method is used to produce cerium sulfide nanoparticles with controlled size and shape.
-
General Principle: The synthesis involves the reaction of cerium and sulfur precursors in a solvent in the presence of a capping agent to control the growth and prevent agglomeration of the nanoparticles. The specific precursors, solvent, temperature, and capping agent can be varied to tune the nanoparticle properties.
Characterization Techniques
XRD is used to determine the crystal structure and phase purity of the synthesized cerium sulfide materials.
-
Sample Preparation: For powder samples, the material is finely ground to ensure random orientation of the crystallites[10]. The powder is then pressed into a sample holder. For thin films, the film on its substrate is directly mounted on the sample stage.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) is used[11].
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10° to 90°)[9].
-
Analysis: The resulting diffraction pattern is compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample[12].
This technique is used to measure the absorbance, transmittance, and reflectance of cerium sulfide materials to determine their optical properties, such as the band gap.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is typically used[13].
-
Procedure for Thin Films:
-
A baseline is recorded with a reference substrate.
-
The transmittance and/or absorbance spectrum of the cerium sulfide thin film is measured over a specific wavelength range (e.g., 300-1100 nm)[7].
-
The optical band gap (Eg) can be determined from the absorption spectrum using a Tauc plot, where (αhν)² is plotted against the photon energy (hν) for a direct band gap semiconductor. The band gap is obtained by extrapolating the linear portion of the plot to the energy axis.
-
This method is used to measure the sheet resistance and resistivity of cerium sulfide thin films, which provides information about their electrical conductivity.
-
Principle: A current is passed through the two outer probes of a four-probe head, and the voltage is measured between the two inner probes. This configuration minimizes the influence of contact resistance on the measurement[14].
-
Procedure:
-
The four-point probe head is brought into contact with the surface of the cerium sulfide thin film.
-
A constant current is applied through the outer probes, and the resulting voltage drop across the inner probes is measured[15].
-
The sheet resistance (Rs) is calculated using the formula Rs = (π/ln2) * (V/I) for a thin film where the thickness is much smaller than the probe spacing[16].
-
The resistivity (ρ) is then calculated by multiplying the sheet resistance by the film thickness (ρ = Rs * t).
-
Hall effect measurements are used to determine the charge carrier type (n-type or p-type), carrier concentration, and mobility in semiconductor materials like cerium sulfide.
-
Principle: When a current-carrying semiconductor is placed in a magnetic field perpendicular to the current flow, a voltage (the Hall voltage) is generated in the direction perpendicular to both the current and the magnetic field[17].
-
Procedure:
-
A sample of the cerium sulfide material is prepared in a specific geometry (e.g., a Hall bar).
-
A constant current is passed through the length of the sample.
-
A magnetic field is applied perpendicular to the sample surface.
-
The Hall voltage is measured across the width of the sample[8].
-
The Hall coefficient (RH) is calculated from the Hall voltage, current, magnetic field, and sample thickness. The sign of the Hall coefficient indicates the carrier type (positive for holes, negative for electrons)[8].
-
The carrier concentration (n or p) is determined from the Hall coefficient (n = 1 / (q * RH), where q is the elementary charge)[8].
-
The carrier mobility (μ) can be calculated from the Hall coefficient and the measured resistivity (μ = |RH| / ρ)[8].
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key relationships and workflows in the study of cerium sulfide.
References
- 1. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mse.washington.edu [mse.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. qdusa.com [qdusa.com]
- 9. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 10. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 12. imf.ucmerced.edu [imf.ucmerced.edu]
- 13. Improved experimental setup for in situ UV-vis-NIR spectroscopy under catalytic conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Four Point Probe Measurement Explained [suragus.com]
- 15. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 16. Four-Point Probe Manual [four-point-probes.com]
- 17. physics.rutgers.edu [physics.rutgers.edu]
In-Depth Technical Guide on the Phase Transformation Kinetics in Cerium Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerium sulfide, particularly in its sesquisulfide form (Ce₂S₃), is a material of significant interest due to its polymorphic nature and potential applications in various advanced technologies. Understanding the kinetics of phase transformations between its different allotropes—α, β, and γ—is crucial for controlling its synthesis and tailoring its properties for specific applications. This technical guide provides a comprehensive overview of the current knowledge on the phase transformation kinetics in cerium sulfide. It summarizes the known transformation conditions, outlines a generalized experimental protocol for kinetic studies using differential scanning calorimetry (DSC), and presents a theoretical framework based on the Johnson-Mehl-Avrami (JMA) model for analyzing kinetic data. Due to the limited availability of specific kinetic data for cerium sulfide, this guide also draws parallels with analogous rare-earth sulfides to provide a broader context.
Introduction to Cerium Sulfide Polymorphs
Cerium(III) sulfide (Ce₂S₃) is known to exist in three primary polymorphic forms, each with a distinct crystal structure and physical properties:
-
α-Ce₂S₃: This is the low-temperature, orthorhombic phase.
-
β-Ce₂S₃: This tetragonal phase is formed at higher temperatures.
-
γ-Ce₂S₃: This is the high-temperature, cubic phase, which exhibits interesting electronic and refractory properties.
The transitions between these phases are temperature-dependent and play a critical role in the material's synthesis and final characteristics.
Phase Transformation Overview
The transformation between the polymorphs of cerium sulfide is a critical aspect of its material science. The known transitions are summarized in the table below. It is important to note that detailed kinetic parameters for these transformations are not widely available in the current literature.
| Transformation | Temperature (°C) | Conditions | Reversibility |
| α → β | 1100 - 1200 | Vacuum heating for 7 hours | Irreversible |
| β → γ | 1700 | Sintering of β-Ce₂S₃ powder | - |
Table 1: Summary of Known Phase Transformation Conditions for Cerium Sulfide.
A study on the synthesis of cerium chalcogenides noted that the α phase transforms to the β phase above 1100°C. Interestingly, the β phase, when synthesized below 1100°C, was found to be metastable and did not convert to the γ phase upon annealing at temperatures above 1100°C[1].
The logical workflow for the synthesis and phase transformation of cerium sulfide can be visualized as follows:
Experimental Protocol for Kinetic Analysis
While specific experimental data for cerium sulfide is scarce, a generalized protocol for studying its phase transformation kinetics can be established based on common practices for solid-state transformations, primarily utilizing Differential Scanning Calorimetry (DSC).
Materials and Equipment
-
Sample: High-purity, single-phase α-Ce₂S₃ or β-Ce₂S₃ powder.
-
Crucibles: Inert crucibles (e.g., alumina, graphite, or tungsten) suitable for high-temperature analysis.
-
Atmosphere: High-purity inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Instrument: A high-temperature Differential Scanning Calorimeter (DSC) capable of reaching at least 1800°C.
Experimental Procedure
The following diagram outlines the general workflow for a DSC-based kinetic study.
-
Sample Preparation: A small, precisely weighed amount of the cerium sulfide powder (typically 5-15 mg) is hermetically sealed in an inert crucible.
-
Non-isothermal Analysis:
-
The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) through the transformation temperature range in an inert atmosphere.
-
The heat flow is recorded as a function of temperature.
-
This procedure is repeated for several different heating rates to enable the use of isoconversional methods for activation energy calculation.
-
-
Isothermal Analysis:
-
The sample is rapidly heated to a specific temperature within the transformation range and held at that temperature for a sufficient time to complete the transformation.
-
The heat flow is recorded as a function of time.
-
This is repeated at several different temperatures to determine the time dependence of the transformation.
-
-
Data Analysis:
-
The fraction of transformed material (α) is determined from the area under the transformation peak in the DSC curve.
-
For non-isothermal data, the activation energy (Ea) can be calculated using methods like the Kissinger or Flynn-Wall-Ozawa method.
-
For isothermal data, the transformation rate constant (k) and the Avrami exponent (n) are determined by fitting the data to the Johnson-Mehl-Avrami (JMA) equation.
-
Theoretical Framework: The Johnson-Mehl-Avrami (JMA) Model
The Johnson-Mehl-Avrami (JMA) theory is a widely used model to describe the kinetics of solid-state phase transformations. The fundamental equation is:
α(t) = 1 - exp(-ktⁿ)
where:
-
α is the volume fraction transformed at time t .
-
k is the rate constant, which is temperature-dependent and often follows an Arrhenius relationship: k = k₀exp(-Ea/RT) .
-
n is the Avrami exponent, which provides insights into the nucleation and growth mechanism of the new phase.
| Avrami Exponent (n) | Nucleation | Growth Dimensionality |
| 1 | Site saturation | 1D |
| 2 | Site saturation | 2D |
| 3 | Site saturation | 3D |
| 4 | Constant nucleation rate | 3D |
Table 2: Interpretation of the Avrami Exponent (n) for different transformation mechanisms.
By analyzing the experimental data within the JMA framework, it is possible to elucidate the mechanisms governing the phase transformations in cerium sulfide.
Analogous Systems: Insights from Other Rare-Earth Sulfides
Given the limited kinetic data for cerium sulfide, examining analogous rare-earth sesquisulfides can provide valuable insights. For instance, gadolinium sulfide (Gd₂S₃) and lanthanum sulfide (La₂S₃) also exhibit polymorphic transformations. Studies on these materials can offer a basis for comparison and prediction of the kinetic behavior of Ce₂S₃. For example, a study on a mixed rare earth concentrate utilized the Avrami-Erofeev model to determine the kinetic model of thermal decomposition, demonstrating the applicability of these models to rare earth compounds[2]. While not a direct measure of the α → β or β → γ transformation kinetics in Ce₂S₃, one study on the synthesis of cerium monosulfide (CeS) from cerium sesquisulfide (Ce₂S₃) and cerium hydride (CeH₂) estimated an activation energy of 190 kJ/mol for the diffusion-limited reaction[3]. This value, although for a different reaction, provides a general idea of the energy barriers that can be expected in cerium sulfide systems.
Conclusion and Future Outlook
The study of phase transformation kinetics in cerium sulfide is an area that requires further investigation to provide the quantitative data necessary for advanced material design and process control. This guide has summarized the current understanding of the polymorphic transformations in Ce₂S₃ and provided a framework for future kinetic studies. By employing techniques like high-temperature DSC and applying kinetic models such as the JMA theory, researchers can systematically investigate the transformation rates and activation energies. Further research, potentially leveraging insights from analogous rare-earth sulfide systems, will be crucial in unlocking the full potential of cerium sulfide in various technological applications.
References
Methodological & Application
Application Notes and Protocols for High-Temperature Synthesis of Cerium Sulfide Red Pigment
Introduction: Cerium(III) sulfide (Ce₂S₃), specifically the gamma (γ) polymorph, is an inorganic red pigment valued for its vibrant color, high thermal stability, and excellent light and weather resistance[1][2]. It serves as a promising, environmentally friendly alternative to traditional red pigments containing heavy metals like cadmium[2][3]. The synthesis of the desired γ-Ce₂S₃ phase typically requires high-temperature processing to facilitate the necessary crystal phase transformations and ensure pigment stability[1][4]. These application notes provide detailed protocols for various high-temperature synthesis and modification methods, summarize key quantitative data, and illustrate the experimental workflows.
Experimental Protocols
Protocol 1: Two-Step Synthesis via Liquid Precipitation and High-Temperature Crystal Transformation
This method involves the initial synthesis of a mixed-phase cerium sulfide precursor at low temperatures, followed by a high-temperature calcination step to induce the transformation to the desired γ-phase[1][5].
Materials and Equipment:
-
Water-soluble cerous salt (e.g., Cerium(III) chloride heptahydrate, CeCl₃·7H₂O)
-
Water-soluble sulfide (e.g., Sodium sulfide, Na₂S)
-
Modifiers: Carbon powder, Sodium carbonate (Na₂CO₃), Calcium carbonate (CaCO₃), Boric acid (H₃BO₃)
-
Deionized water
-
Reaction vessel with stirring capability
-
Filtration apparatus and drying oven
-
High-temperature microwave furnace or conventional tube furnace with inert gas supply (N₂ or Ar)
-
Mortar and pestle or ball mill
Procedure:
-
Precursor Precipitation: a. Prepare a Ce³⁺ solution using a water-soluble cerous salt and a S²⁻ solution from a water-soluble sulfide. The molar ratio of Ce³⁺ to S²⁻ should be between 1:1.5 and 1:3.0[5]. b. Slowly add the Ce³⁺ solution dropwise into the S²⁻ solution while stirring continuously to initiate the precipitation reaction[5]. c. Allow the reaction to proceed until precipitation is complete. d. Filter the resulting precipitate and wash it thoroughly with deionized water to remove impurities. e. Dry the filtered solid in an oven to obtain the mixed crystal precursor, which contains α-Ce₂S₃, β-Ce₂S₃, and γ-Ce₂S₃ phases[1][5].
-
High-Temperature Crystal Transformation: a. Combine the dried mixed crystal precursor with modifiers. For example, add approximately 0.07 g of Na₂CO₃, 0.16 g of CaCO₃, 0.3 g of H₃BO₃, and 1.0 g of carbon powder to the precursor[1]. b. Mix and grind the components thoroughly to ensure homogeneity[1]. c. Place the modified precursor into a crucible and load it into a high-temperature microwave furnace[5]. d. Purge the furnace with an inert gas (N₂ or Ar) to remove air[1][5]. e. Heat the sample rapidly to 1200°C and hold for 1.0 to 4.0 hours[5]. f. Allow the furnace to cool naturally to room temperature. g. The resulting product is the γ-Ce₂S₃ red pigment, which can be further processed by ball milling and sieving to achieve a uniform particle size[1].
Protocol 2: Direct High-Temperature Gas Sulfurization
This method involves the direct reaction of a cerium precursor, typically an oxide, with a sulfur-containing gas at elevated temperatures[4][6].
Materials and Equipment:
-
Cerium(IV) oxide (CeO₂) or Cerium(III) oxide (Ce₂O₃) powder
-
Sulfurizing gas: Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S)
-
Inert carrier gas (e.g., Argon)
-
Tube furnace capable of reaching at least 1000°C
-
Gas flow controllers
-
Quartz or alumina reaction tube and boat
Procedure:
-
Place the cerium oxide powder in a reaction boat and position it in the center of the tube furnace.
-
Purge the system with an inert gas (Argon) to remove oxygen.
-
Heat the furnace to the target synthesis temperature, typically between 800°C and 1000°C[4].
-
Introduce the sulfurizing gas (e.g., CS₂ carried by Argon) into the reaction tube. The reaction for CeO₂ with CS₂ is: 6 CeO₂ + 5 CS₂ → 3 Ce₂S₃ + 5 CO₂ + SO₂[4].
-
Maintain the temperature and gas flow for a sufficient duration to ensure complete conversion. Single-phase γ-Ce₂S₃ has been formed from CeO₂ and CS₂ at 700°C (973 K)[6].
-
After the reaction period, stop the flow of the sulfurizing gas but maintain the inert gas flow.
-
Allow the furnace to cool to room temperature under the inert atmosphere.
-
Carefully remove the product, which is the cerium sulfide pigment.
Protocol 3: Post-Synthesis Coating for Enhanced Stability
The thermal stability of γ-Ce₂S₃ pigments can be significantly improved by applying a protective inorganic coating, such as silica (SiO₂) or zirconia (ZrO₂), followed by a heat treatment step[7][8].
Materials and Equipment:
-
Synthesized γ-Ce₂S₃ pigment
-
Coating precursor: Tetraethoxysilane (TEOS) for SiO₂ or a zirconium salt for ZrO₂
-
Ethanol and deionized water
-
Ammonia solution (for SiO₂ coating via Stöber method)
-
Reaction vessel with stirring
-
Centrifuge and drying oven
-
Furnace with controlled atmosphere (e.g., Hydrogen-Argon mix)
Procedure (for SiO₂ Coating):
-
Disperse the γ-Ce₂S₃ powder in a mixture of ethanol and water[8].
-
Add TEOS as the silica precursor to the suspension while stirring.
-
Initiate the hydrolysis and condensation of TEOS by adding ammonia solution, which catalyzes the formation of a silica layer on the pigment particles[8].
-
Continue the reaction for several hours to form a uniform coating.
-
Separate the coated pigment particles by centrifugation, wash with ethanol, and dry.
-
Perform a final heat treatment step. For instance, heat the coated pigment at 700°C in a hydrogen-argon atmosphere to densify the silica layer[8]. This process yields a core-shell γ-Ce₂S₃@SiO₂ pigment with enhanced thermal stability[8][9].
Data Presentation
The following tables summarize key quantitative data from various synthesis and characterization studies.
Table 1: High-Temperature Synthesis Parameters for Cerium Sulfide Pigments
| Synthesis Method | Cerium Precursor | Sulfur Source / Reagents | Temperature (°C) | Time | Resulting Phase | Reference |
| Gas Sulfurization | Ce₂O₃ | H₂S | 900 - 1100 | - | α/β-Ce₂S₃ | [4] |
| Gas Sulfurization | CeO₂ | CS₂ | 800 - 1000 | - | Ce₂S₃ | [4] |
| Gas Sulfurization | CeO₂ | CS₂ | 700 | 28.8 ks (8 hrs) | γ-Ce₂S₃ | [6] |
| Hydrothermal & Sulfurization | CeCl₃·7H₂O, Pr₆O₁₁ | CS₂ | 900 | 150 min | Pr-doped γ-Ce₂S₃ | [8] |
| Liquid Precipitation & Muffle | Ce³⁺ solution | S²⁻ solution, C, Na₂CO₃, CaCO₃, H₃BO₃ | 1200 | 3.0 hrs | γ-Ce₂S₃ | [1] |
| Phase Transformation | α-Ce₂S₃ | (Vacuum heating) | 1200 | 7 hrs | β-Ce₂S₃ | [4] |
| Phase Transformation | β-Ce₂S₃ | (Hot pressing) | 1700 | - | γ-Ce₂S₃ | [4] |
Table 2: Chromaticity and Thermal Stability of Cerium Sulfide Pigments
| Pigment Type | L | a | b* | Max. Stability Temp. (°C) in Air | Key Finding | Reference |
| Uncoated γ-Ce₂S₃ | - | - | - | ~350 | Base thermal stability | [3][10] |
| Uncoated γ-Ce₂S₃ | - | - | - | 360 | Turned grey-dark | [7][9] |
| Sr²⁺ doped γ-Ce₂S₃ | 33.14 | 33.42 | 22.16 | 350 | Doping improves color quality | [8][10] |
| γ-Ce₂S₃@ZrO₂ | 44.38 | 31.94 | 23.14 | 380 | ZrO₂ coating enhances stability | [7][9] |
| γ-Ce₂S₃@SiO₂ | - | - | - | 450 | SiO₂ coating enhances stability | [8] |
| Dense γ-Ce₂S₃@SiO₂ | 29.59 | 27.53 | 27.66 | 550 | Optimized SiO₂ coating provides superior protection | [8][9] |
(L, a, b are coordinates in the CIE 1976 color space, where L* is lightness, a* is the red/green axis, and b* is the yellow/blue axis. Higher positive a* values indicate a more intense red color.)*
Visualizations
The following diagrams illustrate the key experimental and logical workflows in the synthesis of cerium sulfide red pigment.
Caption: Workflow for the two-step synthesis of γ-Ce₂S₃ red pigment.
Caption: Phase transformation pathway of cerium sulfide with increasing temperature.
Caption: Workflow for post-synthesis coating to enhance thermal stability.
References
- 1. CN102515240A - Method for preparing red pigment cerium sulphide - Google Patents [patents.google.com]
- 2. Cerium sulfide red-Hunan Kelamaterial Co., LTD [color-pigment.com]
- 3. synsint.com [synsint.com]
- 4. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 5. CN102515240B - The preparation method of red pigment cerium sulphide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of γ-Ce2S3@ZrO2 Red Pigment by Hydrolysis Combined Hydrothermal Two Steps Method | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-State Synthesis of γ-Ce₂S₃
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of gamma-cerium sesquisulfide (γ-Ce₂S₃) via a solid-state reaction method. The information is intended for researchers in materials science, chemistry, and drug development who require high-purity γ-Ce₂S₃ for their work, such as in the development of non-toxic pigments or novel electrochemical materials.
Introduction
Gamma-cerium sesquisulfide (γ-Ce₂S₃) is a thermally stable, non-toxic inorganic red pigment with potential applications in various fields, including ceramics, plastics, and coatings. It possesses a cubic Th₃P₄ structure, which is responsible for its characteristic color and stability. The solid-state reaction method offers a straightforward and scalable approach for the synthesis of this material. This document outlines a reliable protocol for the synthesis of pure-phase γ-Ce₂S₃ using cerium carbonate as the precursor and carbon disulfide (CS₂) as the sulfurizing agent.
Quantitative Data Summary
The following table summarizes key quantitative parameters for γ-Ce₂S₃ synthesized via the solid-state reaction method as described in the protocol below. These values are critical for assessing the quality and characteristics of the synthesized material.
| Parameter | Value | Method of Determination |
| Reaction Temperature | 950 °C[1] | Furnace Thermocouple |
| Reaction Time | 2 hours[1] | Chronometer |
| Crystal System | Cubic[1] | X-ray Diffraction (XRD) |
| Space Group | I-43d (No. 220) | XRD with Rietveld Refinement |
| Lattice Parameter (a) | 8.634 Å | XRD with Rietveld Refinement |
| Particle Size | 2-4 μm[1] | Scanning Electron Microscopy (SEM) |
Note: Further quantitative data such as reaction yield and specific surface area are dependent on specific experimental setups and precursor characteristics and should be determined empirically.
Experimental Protocol: Solid-State Synthesis of γ-Ce₂S₃
This protocol details the steps for the synthesis of pure-phase γ-Ce₂S₃ by the sulfurization of cerium carbonate.
3.1. Materials and Equipment
-
Precursor: Cerium (III) Carbonate (Ce₂(CO₃)₃·xH₂O), 99.95% purity[1]
-
Sulfurizing Agent: Carbon Disulfide (CS₂), analytical grade[1]
-
Carrier Gas: High-purity Argon (Ar) gas[1]
-
Reaction Vessel: Graphite boat[1]
-
Furnace: High-temperature tube furnace with gas flow control[1]
-
Gas Bubbler: To introduce CS₂ vapor into the gas stream[1]
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves, and a fume hood are mandatory due to the toxicity and flammability of CS₂.
3.2. Synthesis Procedure
-
Preparation: Place a weighed amount of cerium carbonate powder into a graphite boat.[1]
-
Furnace Setup: Position the graphite boat containing the precursor in the center of the quartz tube of the high-temperature furnace.[1]
-
Inert Atmosphere Purge: Seal the furnace and flush the system with high-purity argon gas at room temperature to remove any residual air and moisture.[1]
-
Heating: Begin heating the furnace to the desired reaction temperature (e.g., 950 °C) under a continuous flow of argon gas.[1]
-
Introduction of Sulfurizing Agent: Once the furnace temperature stabilizes above 500 °C, introduce carbon disulfide (CS₂) vapor into the argon gas stream. This is achieved by passing the argon carrier gas through a bubbler containing liquid CS₂.[1] This step is critical to prevent the thermal dissociation of CS₂ and subsequent deposition of carbon or sulfide on the sample at lower temperatures.[1]
-
Reaction: Maintain the furnace at the set reaction temperature (950 °C) for 2 hours to allow for the complete sulfurization of the cerium carbonate.[1]
-
Removal of Sulfurizing Agent: After the 2-hour reaction time, stop the flow of CS₂ by bypassing the bubbler. Continue the flow of pure argon gas. This should be done before the furnace is cooled to below 500 °C to prevent condensation and unwanted deposits.[1]
-
Cooling: Allow the furnace to cool down to room temperature under the continuous flow of argon gas.
-
Sample Collection: Once the furnace has cooled to room temperature, the flow of argon can be stopped, and the graphite boat containing the final γ-Ce₂S₃ product can be carefully removed.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the solid-state synthesis of γ-Ce₂S₃.
Caption: Experimental workflow for γ-Ce₂S₃ synthesis.
Characterization of the Final Product
To confirm the successful synthesis of high-purity γ-Ce₂S₃, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To verify the crystal structure and phase purity of the final product. Rietveld refinement of the XRD data can be used to determine the lattice parameters and other structural details.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized powder.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To confirm the elemental composition and check for any impurities.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder, which is an important parameter for applications such as catalysis and electrochemistry.
References
Chemical vapor deposition of cerium sulfide thin films
An in-depth guide to the synthesis of cerium sulfide thin films via Chemical Vapor Deposition (CVD), tailored for researchers, scientists, and professionals in drug development. This document provides detailed methodologies, data presentation, and visual workflows to facilitate the application of these advanced materials in biomedical and pharmaceutical research.
Application Notes
Cerium sulfide (Ce₂S₃) thin films are emerging as materials of significant interest due to their unique optical, electronic, and chemical properties. For the biomedical and drug development sectors, these films offer potential applications as biocompatible coatings, components of biosensors, and platforms for controlled drug release. Their synthesis by Chemical Vapor Deposition (CVD) allows for the production of high-purity, uniform, and conformal coatings on a variety of substrates.
Key Properties and Applications:
-
Biocompatibility: Cerium-based materials, particularly cerium oxides, have shown promising biocompatibility and antioxidant properties.[1][2] Cerium sulfide coatings are being explored for medical implants to improve their integration with biological tissues and reduce inflammatory responses.[2][3]
-
Antimicrobial Activity: Cerium compounds have demonstrated antimicrobial properties against a range of bacteria, which is a critical feature for coatings on medical devices to prevent infections.[1][3]
-
Optical Properties: Cerium sulfide is a semiconductor with a direct band gap that can be tuned, making it suitable for optical sensing applications.[4][5] Films produced by other methods have shown optical band gaps in the range of 1.88 to 3.60 eV.[4][5]
-
Chemical Stability: Cerium sulfide is a chemically inert material with a high melting point, making it a robust coating for devices that may be subjected to harsh chemical or thermal conditions during sterilization or use.[6]
Experimental Protocols
The following protocols are based on established Metal-Organic Chemical Vapor Deposition (MOCVD) procedures for related rare-earth sulfides and cerium oxides, providing a comprehensive guide for the synthesis of cerium sulfide thin films.
Protocol 1: Metal-Organic Chemical Vapor Deposition (MOCVD) of Cerium Sulfide
This protocol describes the deposition of Ce₂S₃ thin films using a hot-wall MOCVD reactor.
1. Precursor Selection and Handling:
-
Cerium Precursor: Cerium(IV) tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) [Ce(tmhd)₄] is a suitable precursor due to its volatility and thermal stability.[7][8]
-
Sulfur Precursor: Hydrogen sulfide (H₂S) is used as the sulfur source.[7]
-
Handling: Both precursors are air and moisture sensitive. They should be handled in an inert atmosphere (e.g., a glovebox).
2. Substrate Preparation:
-
Substrate Selection: Substrates such as silicon, quartz, or biocompatible alloys (e.g., Ti-6Al-4V) can be used.
-
Cleaning:
-
Ultrasonically clean the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For silicon substrates, a final dip in a dilute hydrofluoric acid solution can be performed to remove the native oxide layer.
-
3. MOCVD System Setup and Deposition:
-
A schematic of the MOCVD process is provided below.
-
Precursor Loading:
-
Load the Ce(tmhd)₄ precursor into a stainless-steel bubbler in a glovebox.
-
Connect the bubbler to the MOCVD system and heat it to the desired sublimation temperature (see Table 1).
-
-
Deposition Parameters:
-
Place the cleaned substrates into the reactor chamber.
-
Evacuate the reactor to a base pressure of approximately 10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (see Table 1).
-
Introduce the carrier gas (e.g., Argon) through the cerium precursor bubbler to transport the precursor vapor into the reactor.
-
Introduce the sulfur precursor (H₂S) into the reactor through a separate line.
-
Maintain the desired pressure and gas flow rates for the duration of the deposition.
-
-
Post-Deposition:
-
After the deposition is complete, turn off the precursor and reactant gas flows.
-
Cool the reactor to room temperature under a high-purity inert gas flow.
-
Remove the coated substrates for characterization.
-
Data Presentation
The following tables summarize typical experimental parameters for the MOCVD of cerium sulfide thin films, compiled from analogous processes for related materials.
Table 1: MOCVD Deposition Parameters for Cerium Sulfide Thin Films
| Parameter | Value | Reference |
| Cerium Precursor | Ce(tmhd)₄ | [7] |
| Sulfur Precursor | H₂S | [7] |
| Substrate Temperature | 400 - 550 °C | [7][9] |
| Cerium Precursor Temp. | 180 - 220 °C | [7] |
| Reactor Pressure | 1 - 10 Torr (Low Pressure CVD) | [10] |
| Carrier Gas (Ar) Flow Rate | 50 - 200 sccm | |
| H₂S Flow Rate | 100 - 500 sccm | [7] |
| Deposition Time | 30 - 120 min |
Table 2: Expected Properties of Cerium Sulfide Thin Films
| Property | Expected Value/Range | Characterization Technique |
| Crystal Structure | Orthorhombic or Cubic | X-ray Diffraction (XRD) |
| Morphology | Polycrystalline, granular | Scanning Electron Microscopy (SEM) |
| Composition | Ce:S ratio close to 2:3 | Energy Dispersive X-ray Spectroscopy (EDX) |
| Thickness | 100 - 1000 nm | Ellipsometry, SEM cross-section |
| Optical Band Gap | 1.8 - 2.5 eV | UV-Vis Spectroscopy |
| Refractive Index | ~2.0 - 2.5 | Ellipsometry |
Visualizations
Experimental Workflow Diagram
Caption: MOCVD workflow for cerium sulfide thin film deposition.
Logical Relationship of CVD Parameters
Caption: Interdependencies of CVD process parameters and film properties.
References
- 1. Cerium oxide nanostructures: properties, biomedical applications and surface coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceria-based coatings on magnesium alloys for biomedical applications: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of gamma irradiation on the properties of Ce2S3 thin films - Journal of King Saud University - Science [jksus.org]
- 6. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]
Application Notes and Protocols for Sol-Gel Synthesis of Cerium Sulfide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium sulfide (Ce₂S₃) nanoparticles are emerging as materials of significant interest due to their unique electronic and optical properties. These characteristics make them promising candidates for applications in catalysis, optoelectronics, and potentially as red pigments. While various synthesis methods exist, the sol-gel process offers a low-temperature, versatile route to produce nanoparticles with controlled size and morphology.
This document provides a detailed, albeit proposed, protocol for the sol-gel synthesis of cerium sulfide nanoparticles. It is important to note that direct literature on the sol-gel synthesis of pure cerium sulfide is scarce. Therefore, the following protocols are based on established principles of sol-gel chemistry and analogous synthesis of other metal sulfides and cerium oxide nanoparticles.
Proposed Experimental Protocol: Sol-Gel Synthesis of Cerium Sulfide Nanoparticles
This protocol outlines a hypothetical sol-gel route for the synthesis of cerium sulfide nanoparticles. It is recommended that researchers use this as a starting point and optimize the parameters for their specific requirements.
1. Materials Required:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) chloride (CeCl₃)
-
Thiourea (CH₄N₂S) or Sodium sulfide (Na₂S) as the sulfur source
-
Absolute ethanol or 2-methoxyethanol as the solvent
-
A stabilizing agent such as polyvinylpyrrolidone (PVP) or oleylamine
-
A pH adjusting agent like ammonia solution (NH₄OH)
-
Deionized water
2. Synthesis Procedure:
-
Preparation of the Cerium Precursor Solution (Sol):
-
Dissolve a specific molar concentration of the cerium salt (e.g., 0.1 M of Ce(NO₃)₃·6H₂O) in the chosen alcohol-based solvent under vigorous stirring.
-
If a stabilizing agent is used, add it to this solution and continue stirring until a homogenous solution is formed.
-
-
Preparation of the Sulfur Precursor Solution:
-
In a separate vessel, dissolve the sulfur source (e.g., a stoichiometric amount of thiourea) in the same solvent.
-
-
Formation of the Sol-Gel:
-
Slowly add the sulfur precursor solution dropwise to the cerium precursor solution under constant stirring.
-
Adjust the pH of the mixture by adding a complexing agent or a base (e.g., ammonia solution) to facilitate hydrolysis and condensation reactions, leading to the formation of a gel.
-
-
Aging of the Gel:
-
Allow the resulting gel to age for a predetermined period (e.g., 24-48 hours) at room temperature. This step is crucial for the completion of the condensation reactions and the formation of a stable network.
-
-
Drying and Post-Synthesis Treatment:
-
Dry the aged gel in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.
-
The dried gel can then be calcined at a higher temperature under an inert atmosphere (e.g., nitrogen or argon) to induce crystallization and form cerium sulfide nanoparticles. The calcination temperature will need to be optimized to achieve the desired phase and crystallinity.
-
Characterization of Cerium Sulfide Nanoparticles
The synthesized nanoparticles should be characterized using various analytical techniques to determine their physicochemical properties.
| Property | Characterization Technique |
| Crystalline Structure | X-ray Diffraction (XRD) |
| Particle Size & Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDX) |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy |
| Chemical Bonding | Fourier-Transform Infrared (FTIR) Spectroscopy |
Quantitative Data from Literature (Synthesized by Other Methods)
As direct sol-gel synthesis data is limited, the following table summarizes properties of cerium sulfide nanoparticles synthesized via other reported methods. This data can serve as a benchmark for the proposed sol-gel synthesis.
| Synthesis Method | Particle Size (nm) | Crystal Structure | Reference |
| Mechanical Milling | ~20 | - | [1] |
| In situ Polymerization | - | - | [1] |
| Hydrothermal | - | - | [2] |
Visualizing the Experimental Workflow
The following diagram illustrates the proposed workflow for the sol-gel synthesis of cerium sulfide nanoparticles.
References
Characterization of Cerium Sulfide (Ce₂S₃) Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of cerium sulfide (Ce₂S₃) thin films using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). These techniques are crucial for understanding the structural and morphological properties of Ce₂S₃ thin films, which are essential for their application in various fields, including optoelectronics and potentially as biocompatible coatings in drug delivery systems.
Introduction
Cerium sulfide (Ce₂S₃) is a promising rare-earth semiconductor material with a wide bandgap and unique optical and electrical properties. Thin films of Ce₂S₃ are of particular interest for applications such as optical filters, solar cells, and light-emitting diodes.[1][2] The performance of these devices is highly dependent on the crystalline quality, crystallite size, surface morphology, and thickness of the thin films. Therefore, precise characterization of these properties is paramount.
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials.[3][4] It provides information on the phase composition, crystal structure, lattice parameters, and crystallite size of the thin films. Scanning Electron Microscopy (SEM) is another indispensable tool for characterizing the surface topography and morphology of thin films.[5] It yields high-resolution images of the film surface, providing information on grain size, shape, and the presence of any defects.
This application note details the protocols for synthesizing Ce₂S₃ thin films via Chemical Bath Deposition (CBD) and provides a framework for characterization using XRD and SEM.
Experimental Protocols
Synthesis of Ce₂S₃ Thin Films by Chemical Bath Deposition (CBD)
The Chemical Bath Deposition (CBD) method is a cost-effective and straightforward technique for depositing thin films over large areas.[6][7]
Materials:
-
Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆) (0.1 M)
-
Thioacetamide (CH₃CSNH₂) (0.2 M)
-
Concentrated ammonia solution (NH₃)
-
Deionized water
-
Commercial glass substrates
Procedure:
-
In a beaker, mix 10 ml of 0.1 M ammonium cerium(IV) nitrate and 10 ml of 0.2 M thioacetamide.
-
Add 20 ml of deionized water to the solution.
-
Adjust the pH of the solution to the desired level (e.g., 6, 7, 8, 9, or 10) by adding concentrated ammonia solution. The volume of ammonia required will vary depending on the target pH.[8]
-
Thoroughly clean the glass substrates.
-
Immerse the cleaned glass substrates vertically into the chemical bath.
-
Place the beaker in an oven maintained at 60°C for 18 hours.[8]
-
After the deposition period, remove the coated substrates from the bath.
-
Rinse the substrates with deionized water to remove any loosely adhered particles and allow them to air dry.
Characterization by X-ray Diffraction (XRD)
XRD analysis is performed to identify the crystalline phase and determine the structural parameters of the Ce₂S₃ thin films.[9][10]
Instrumentation:
-
X-ray diffractometer with CuKα radiation source (λ = 1.5406 Å).
Protocol:
-
Mount the Ce₂S₃ thin film sample on the sample holder of the diffractometer.
-
Set the 2θ scan range from 10° to 90°.[8]
-
Use a step size of 0.02° and a scan speed of 3°/min.[8]
-
Acquire the diffraction pattern.
-
Analyze the obtained XRD pattern to identify the crystalline phases by comparing the peak positions with standard JCPDS data for cerium sulfide.
-
Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[11][12]
Characterization by Scanning Electron Microscopy (SEM)
SEM analysis is conducted to investigate the surface morphology and determine the grain size of the Ce₂S₃ thin films.[13]
Instrumentation:
-
Scanning Electron Microscope.
Protocol:
-
Mount a small piece of the coated substrate onto an SEM stub using conductive carbon tape.
-
If the film is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging effects.
-
Insert the sample into the SEM chamber.
-
Set the accelerating voltage, typically in the range of 5-20 kV, to achieve a balance between image resolution and surface sensitivity.
-
Use a secondary electron (SE) detector for topographical imaging.
-
Acquire images at various magnifications to observe the overall morphology and individual grain structures.
-
Perform grain size analysis on the obtained SEM images using appropriate image analysis software.
Data Presentation
The quantitative data obtained from the characterization of Ce₂S₃ thin films prepared by CBD at different pH values are summarized in the table below.
| pH of Chemical Bath | Film Thickness (nm)[8] |
| 6 | 411 |
| 7 | 520 |
| 8 | 650 |
| 9 | 780 |
| 10 | 880 |
Visualizations
Caption: Experimental workflow for synthesis and characterization of Ce₂S₃ thin films.
Caption: Logical relationship between deposition parameters, film properties, and device performance.
References
- 1. youtube.com [youtube.com]
- 2. cs231n.stanford.edu [cs231n.stanford.edu]
- 3. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. staff-old.najah.edu [staff-old.najah.edu]
- 10. acopen.umsida.ac.id [acopen.umsida.ac.id]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. s80e7ac8b55e77c3c.jimcontent.com [s80e7ac8b55e77c3c.jimcontent.com]
Application Notes and Protocols for Doped Cerium Sulfide Thermoelectric Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the thermoelectric properties of doped cerium sulfide, including detailed experimental protocols for its synthesis and characterization. The information is intended to guide researchers in the exploration of cerium sulfide-based materials for high-temperature thermoelectric applications.
Introduction to Cerium Sulfide Thermoelectrics
Cerium sulfide (CeSₓ) compounds, particularly those with the Th₃P₄ structure, are promising materials for high-temperature thermoelectric applications due to their inherent thermal stability.[1][2] The thermoelectric efficiency of a material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. Enhancing the ZT of cerium sulfide can be achieved by strategic doping, which modifies its electronic and thermal transport properties.[3]
Data Presentation: Thermoelectric Properties of Doped Cerium Sulfide
The following table summarizes the reported thermoelectric properties of doped and undoped cerium sulfide. Due to the limited availability of comprehensive ZT data for a wide range of dopants in the open literature, this table focuses on the key parameters that contribute to the figure of merit.
| Composition | Dopant | Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Resistivity (ρ) (Ω·cm) | Thermal Conductivity (κ) (W/m·K) | Figure of Merit (ZT) | Reference |
| CeSₓ (1.33 ≤ x ≤ 1.5) | None | 300 - 1300 | Increases with temperature | ~10⁻³ (for Ce₃S₄) | - | - | [1][2] |
| CeSₓ (x > 1.33) | Strontium Sulfide (SrS) | 300 - 1300 | Decreased compared to undoped | Decreased compared to undoped | - | - | [1][2] |
Note: The available literature often presents qualitative trends rather than a comprehensive set of quantitative ZT values for various dopants in cerium sulfide. The data from early studies on strontium sulfide doping indicates a modification of the Seebeck coefficient and electrical resistivity, but a complete ZT evaluation is not provided.[1][2] Further research is required to build a more extensive database of doped cerium sulfide thermoelectric properties.
Experimental Protocols
This section outlines detailed methodologies for the synthesis of doped cerium sulfide and the subsequent characterization of its thermoelectric properties.
Synthesis of Doped Cerium Sulfide via Sulfurization
This protocol describes a common method for synthesizing doped cerium sulfide powders through the sulfurization of a doped cerium oxide precursor.[4]
Materials:
-
Cerium(IV) oxide (CeO₂) powder
-
Dopant precursor (e.g., Strontium carbonate (SrCO₃), or other metal oxides/carbonates)
-
Carbon disulfide (CS₂)
-
Argon (Ar) or other inert gas
-
Carbon black (optional, as a reducing agent)
-
Tube furnace
-
Alumina or quartz boat
-
Gas flow control system
Procedure:
-
Precursor Preparation:
-
Mechanically mix CeO₂ powder with the desired molar ratio of the dopant precursor. For example, for Strontium doping, mix CeO₂ and SrCO₃ powders.
-
The addition of carbon black to the oxide powder mixture can facilitate the carbothermic reduction and accelerate the formation of the sulfide phase.[4]
-
-
Sulfurization Setup:
-
Place the mixed powder in an alumina or quartz boat and position it in the center of a tube furnace.
-
Connect a gas line to the furnace to introduce a controlled flow of an inert gas (e.g., Argon) and carbon disulfide (CS₂) vapor. Caution: CS₂ is highly flammable and toxic. All procedures should be performed in a well-ventilated fume hood.
-
-
Sulfurization Process:
-
Purge the tube furnace with an inert gas to remove any oxygen.
-
Heat the furnace to the desired reaction temperature (e.g., 973 K).[4]
-
Introduce a controlled flow of CS₂ vapor carried by the inert gas. The flow rate and reaction time will need to be optimized based on the specific setup and desired stoichiometry.
-
Maintain the temperature and gas flow for a sufficient duration (e.g., 28.8 ks or 8 hours) to ensure complete sulfurization.[4]
-
-
Cooling and Collection:
-
After the reaction is complete, stop the flow of CS₂ and cool the furnace to room temperature under an inert gas flow.
-
Carefully remove the boat containing the synthesized doped cerium sulfide powder.
-
-
Sample Compaction (for bulk measurements):
-
The synthesized powder is typically densified into pellets for thermoelectric property measurements using techniques like hot pressing or spark plasma sintering (SPS).
-
Characterization of Thermoelectric Properties
The following protocols describe the standard methods for measuring the Seebeck coefficient, electrical conductivity, and thermal conductivity of the synthesized doped cerium sulfide samples.
A four-probe method is commonly used for the simultaneous measurement of the Seebeck coefficient and electrical conductivity at high temperatures.[5][6][7]
Apparatus:
-
High-temperature measurement system with a controlled atmosphere (e.g., vacuum or inert gas).
-
Sample holder with four electrical contacts (typically platinum or molybdenum wires).
-
Two thermocouples for measuring the temperature at two points along the sample.
-
A small heater to create a temperature gradient across the sample.
-
A voltmeter and a current source.
Procedure:
-
Sample Mounting: Mount the densified pellet of doped cerium sulfide in the sample holder, ensuring good electrical contact with the four probes.
-
Atmosphere Control: Evacuate the measurement chamber and backfill with an inert gas (e.g., helium or argon) to prevent oxidation at high temperatures.[6]
-
Temperature Stabilization: Heat the sample to the desired measurement temperature and allow it to stabilize.
-
Seebeck Coefficient Measurement:
-
Apply a small temperature gradient (ΔT) across the sample using the auxiliary heater.
-
Measure the resulting thermoelectric voltage (ΔV) between the two inner probes.
-
The Seebeck coefficient is calculated as S = -ΔV/ΔT.
-
-
Electrical Conductivity Measurement:
-
Pass a known DC current (I) through the two outer probes.
-
Measure the voltage drop (V) across the two inner probes.
-
Calculate the resistance (R = V/I) and then the electrical resistivity (ρ = R * A/L), where A is the cross-sectional area and L is the distance between the inner probes.
-
The electrical conductivity is the reciprocal of the resistivity (σ = 1/ρ).
-
-
Temperature Dependence: Repeat the measurements at different temperatures to determine the temperature-dependent thermoelectric properties.
The thermal conductivity (κ) can be determined using the laser flash method to measure the thermal diffusivity (D), and then calculated using the formula κ = D * Cₚ * d, where Cₚ is the specific heat capacity and d is the density of the sample.
Apparatus:
-
Laser flash apparatus.
-
High-temperature furnace with a controlled atmosphere.
-
Infrared detector.
Procedure:
-
Sample Preparation: Prepare a thin, disc-shaped sample of the densified doped cerium sulfide. The surfaces should be parallel and coated with a thin layer of graphite to enhance absorption of the laser pulse and infrared emission.
-
Measurement:
-
Mount the sample in the furnace of the laser flash apparatus.
-
Heat the sample to the desired measurement temperature under an inert atmosphere or vacuum.
-
A short laser pulse is directed at the front face of the sample.
-
The temperature rise on the rear face of the sample is monitored as a function of time using an infrared detector.
-
-
Data Analysis: The thermal diffusivity (D) is calculated from the temperature-versus-time profile of the rear face.
-
Specific Heat and Density: The specific heat capacity (Cₚ) can be measured using differential scanning calorimetry (DSC), and the density (d) can be determined using the Archimedes method.
-
Thermal Conductivity Calculation: Calculate the thermal conductivity using the formula κ = D * Cₚ * d.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of doped cerium sulfide and the logical relationship between doping and thermoelectric properties.
Caption: Experimental workflow for doped cerium sulfide thermoelectric material.
Caption: Logical relationship of doping effects on thermoelectric properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Impact of Cu-Site Dopants on Thermoelectric Power Factor for Famatinite (Cu3SbS4) Nanomaterials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elib.dlr.de [elib.dlr.de]
- 7. researchgate.net [researchgate.net]
Cerium Sulfide: A Non-Toxic and High-Performance Alternative to Cadmium Red Pigments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
For decades, cadmium-based pigments, particularly cadmium red (Pigment Red 108), have been prized in various industries for their vibrant color and excellent stability. However, the inherent toxicity of cadmium, a heavy metal with known adverse health and environmental effects, has driven the search for safer alternatives. Cerium sulfide (Ce₂S₃), specifically the γ-polymorph, has emerged as a leading candidate, offering a comparable brilliant red hue without the associated toxicity concerns. This document provides a detailed overview of cerium sulfide as a non-toxic alternative to cadmium red, including comparative data, experimental protocols for its synthesis, and an examination of the toxicological pathways of cadmium that are avoided through its substitution.
Comparative Data: Cerium Sulfide vs. Cadmium Red
Cerium sulfide (Pigment Red 265) exhibits properties that make it a viable replacement for cadmium red in a multitude of applications, including plastics, coatings, and ceramics.[1][2][3] A summary of their key performance characteristics is presented below.
| Property | Cerium Sulfide (γ-Ce₂S₃) | Cadmium Red (CdSSe) | References |
| Color Index | Pigment Red 265 | Pigment Red 108 | [4][5] |
| CIELAB Values | L: 33.14 - 44.38, a: 31.94 - 33.42, b: 22.16 - 23.14 | L: 40.33 - 47.56, a: 57.15 - 73.75, b: 27.63 - 49.14 | [3][4][6] |
| Thermal Stability | Stable at high temperatures, but can oxidize above 350°C in an oxidizing atmosphere. Melting point >300°C. | Excellent, stable up to 300-400°C. | [7][8][9][10] |
| Lightfastness | Good to excellent. | Excellent (ASTM Lightfastness Category I). | [8][9][10] |
| Chemical Formula | Ce₂S₃ | CdSSe | [9][11] |
| Toxicity | Considered non-toxic and environmentally friendly. | Toxic due to cadmium content, classified as a probable human carcinogen. | [8][12][13][14] |
The Toxicity of Cadmium: Signaling Pathways of Concern
The primary driver for replacing cadmium pigments is their toxicity. Cadmium can exert its detrimental effects through various cellular and molecular mechanisms, primarily through the induction of oxidative stress and interference with key signaling pathways.
As illustrated in Figure 1, cadmium ions (Cd²⁺) can enter cells and induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress.[12][15] This disrupts mitochondrial function and causes DNA damage.[2] Cadmium also interferes with critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are involved in inflammatory responses.[2][15] Furthermore, it can inhibit the p53 tumor suppressor pathway, contributing to uncontrolled cell growth and carcinogenesis.[2][15]
In contrast, cerium compounds, particularly in their nanoparticle form, have been shown to possess good biocompatibility and, in some cases, even antioxidant properties.[16][17][18][19] The use of cerium sulfide pigments, therefore, mitigates the risks associated with these toxic pathways.
Experimental Protocols
Synthesis of γ-Cerium Sulfide (γ-Ce₂S₃) Pigment
This protocol is based on a two-step "liquid phase precipitation-high temperature crystal transformation" method to synthesize the desired γ-phase of cerium sulfide, which exhibits a bright red color.[20]
Materials:
-
Water-soluble cerous salt (e.g., CeCl₃·7H₂O)
-
Water-soluble sulfide (e.g., Na₂S)
-
Deionized water
-
Additives: Carbon powder, sodium carbonate, calcium carbonate, boric acid
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
-
Mortar and pestle or grinder
-
Tube furnace with microwave-assisted heating capabilities and gas flow control
-
Crucible
-
Sieves
Protocol:
Step 1: Preparation of Mixed Crystal Precursor (Liquid Phase Precipitation)
-
Prepare an aqueous solution of the cerous salt (Ce³⁺ solution).
-
Prepare an aqueous solution of the water-soluble sulfide (S²⁻ solution).
-
Slowly add the Ce³⁺ solution to the S²⁻ solution while stirring continuously. A precipitate of mixed α-, β-, and γ-Ce₂S₃ crystals will form.
-
Continue stirring until the precipitation is complete.
-
Filter the precipitate using a Büchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted salts.
-
Dry the collected precursor in a drying oven at a low temperature (e.g., 80-100°C) until a constant weight is achieved.
Step 2: High-Temperature Crystal Transformation to γ-Ce₂S₃
-
In a mortar, thoroughly grind and mix the dried precursor with small amounts of carbon powder, sodium carbonate, calcium carbonate, and boric acid. These additives aid in the crystal transformation and improve the final pigment properties.
-
Place the modified precursor mixture into a crucible.
-
Position the crucible inside the tube furnace.
-
Purge the furnace with an inert gas (nitrogen or argon) to remove all oxygen.
-
While maintaining a slow flow of the inert gas, heat the furnace to approximately 1200°C using microwave-assisted heating. The α and β phases will transform into the desired γ-phase at this temperature.[20]
-
Hold the temperature at 1200°C for a specified duration (e.g., 1-2 hours) to ensure complete transformation.
-
Allow the furnace to cool down to room temperature under the inert atmosphere.
-
Remove the crucible and collect the synthesized γ-Ce₂S₃.
-
Gently grind the product to break up any agglomerates.
-
Wash the final pigment with deionized water and dry it.
-
Sieve the dried pigment to obtain a fine, uniform red powder.
Incorporation of Cerium Sulfide Pigment into a Polymer Matrix (Example: Polypropylene)
Materials:
-
γ-Ce₂S₃ red pigment powder
-
Polypropylene (PP) pellets
-
Twin-screw extruder
-
Injection molding machine or compression molder
Protocol:
-
Dry the γ-Ce₂S₃ pigment and PP pellets in a vacuum oven to remove any moisture.
-
Prepare a masterbatch by tumble-mixing a higher concentration of the pigment (e.g., 20-30 wt%) with the PP pellets.
-
Feed the masterbatch into a twin-screw extruder to ensure thorough dispersion of the pigment within the polymer melt.
-
Extrude the molten polymer into strands, cool them in a water bath, and pelletize the masterbatch.
-
For the final product, blend the masterbatch pellets with virgin PP pellets to achieve the desired final pigment concentration (e.g., 0.5-2 wt%).
-
Feed the final blend into an injection molding machine or compression molder to produce colored polymer samples.
-
The processing temperature for polypropylene is typically in the range of 200-230°C, well within the thermal stability of cerium sulfide.
Conclusion
Cerium sulfide presents a compelling case as a non-toxic, high-performance substitute for cadmium red pigments. Its excellent color properties, thermal stability, and, most importantly, its favorable toxicological profile make it a sustainable choice for a wide range of applications. The provided synthesis protocol offers a reproducible method for obtaining the desired γ-phase of cerium sulfide, enabling further research and development in this area. By transitioning away from cadmium-based colorants, industries can significantly reduce their environmental and health impact without compromising on the quality and vibrancy of their products.
References
- 1. mdpi.com [mdpi.com]
- 2. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadmium red / #e30022 hex color [colorhexa.com]
- 4. artistpigments.org [artistpigments.org]
- 5. chsopensource.org [chsopensource.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cerium Sulfide Pigments – Rare Earth Pigments – Ranbar Red I4130S [ranbarr.com]
- 9. naturalpigments.eu [naturalpigments.eu]
- 10. naturalpigments.eu [naturalpigments.eu]
- 11. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. zegmetal.com [zegmetal.com]
- 14. smartermarx.com [smartermarx.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Biocompatibility, Bioactivity, and Antibacterial Behaviour of Cerium-Containing Bioglass® - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocompatibility studies on cerium oxide nanoparticles – combined study for local effects, systemic toxicity and genotoxicity via implantation route - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocompatibility testing and antioxidant properties of cerium dioxide nanoparticles in human nervous system cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN102515240B - The preparation method of red pigment cerium sulphide - Google Patents [patents.google.com]
Application Notes: Cerium(III) Sulfide (Ce₂S₃) in High-Temperature Coatings
For Researchers, Scientists, and Materials Development Professionals
Abstract
Cerium(III) sulfide (Ce₂S₃), or cerium sesquisulfide, is a refractory inorganic compound with notable thermal stability and a high melting point. While its primary commercial application has been as a non-toxic red pigment, its intrinsic properties suggest potential for use in advanced high-temperature coatings. This document outlines the potential applications, material properties, and hypothetical protocols for the deposition and evaluation of Ce₂S₃-based coatings for high-temperature environments. It is important to note that the application of Ce₂S₃ in this field is an emerging area of research, and established industrial uses are not yet documented. The protocols provided are based on standard methodologies for similar ceramic materials.
Introduction and Potential Applications
Cerium(III) sulfide is characterized by its high melting point, which is comparable to that of alumina and silica, and its chemical inertness, particularly in reducing atmospheres.[1] These characteristics make it a theoretical candidate for applications where thermal stability and resistance to chemical attack are critical.
Potential High-Temperature Applications:
-
Thermal Barrier Coatings (TBCs): As a potential ceramic topcoat, Ce₂S₃ could offer thermal insulation to protect metallic substrates (e.g., superalloys in gas turbines or aerospace components) from extreme temperatures.[2][3] The effectiveness would depend on its thermal conductivity and thermomechanical stability.
-
Corrosion/Oxidation Resistant Coatings: In oxygen-deprived or sulfidizing high-temperature environments, Ce₂S₃ may offer superior stability compared to oxide-based ceramics. Its inertness could protect substrates from corrosive gases and molten salts.
-
Refractory and Sacrificial Linings: Ce₂S₃'s high melting point suggests its potential use as a coating for crucibles or other refractory components, particularly for handling highly reactive molten metals where oxide-based ceramics may be unsuitable.[1]
Material Properties of Cerium(III) Sulfide
The physical and chemical properties of Ce₂S₃ are central to its potential use in high-temperature coatings. A summary of key quantitative data is presented below.
| Property | Value | Notes |
| Chemical Formula | Ce₂S₃ | Cerium Sesquisulfide |
| Molar Mass | 375.73 g/mol | [1] |
| Appearance | Red/Burgundy/Black Crystals | Dependent on the polymorph (α, β, or γ)[1] |
| Density | 5.18 g/cm³ | [1] |
| Melting Point | 1840 to 1940 °C (2110 to 2210 K) | [1] Comparable to refractory oxides like alumina. |
| Boiling Point | Decomposes (at ~2300 °C) | [1] |
| Crystal Structure | Orthorhombic (α), Tetragonal (β), Cubic (γ) | [1] The γ-phase is often targeted for its properties. |
| Band Gap | 2.06 eV (for γ-Ce₂S₃) | [1] Suggests semiconducting properties at high temperatures. |
| Solubility | Insoluble in water. Soluble in warm formic or acetic acid and cold dilute mineral acids (HCl, HNO₃, H₂SO₄). | [1] |
Experimental Protocols
The following sections detail hypothetical protocols for the synthesis of Ce₂S₃ powder suitable for thermal spray and the subsequent deposition and testing of a Ce₂S₃ coating.
Protocol for Synthesis of γ-Ce₂S₃ Powder
This protocol is adapted from established gas-phase sulfurization methods for producing high-purity cerium sulfide powder suitable for thermal spray applications.[1][4]
Objective: To synthesize γ-phase Ce₂S₃ powder from cerium(IV) oxide (CeO₂) precursor.
Materials & Equipment:
-
High-purity CeO₂ powder (99.9%+, <10 µm particle size)
-
Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S) gas
-
Inert carrier gas (Argon or Nitrogen)
-
Tube furnace capable of reaching ≥1000°C
-
Alumina or quartz process tube
-
Ceramic or graphite combustion boats
-
Gas flow controllers and safety scrubbing system for exhaust gases
Procedure:
-
Preparation: Place 10-20 g of CeO₂ powder in a graphite combustion boat, spreading it into a thin, even layer to maximize gas exposure.
-
Furnace Setup: Place the boat in the center of the tube furnace. Purge the system with inert gas (e.g., Argon at 200 sccm) for at least 30 minutes to remove air and moisture.
-
Heating: Begin heating the furnace under the inert gas flow to the reaction temperature of 950-1000°C.
-
Sulfurization: Once the temperature has stabilized, introduce the sulfurizing gas.
-
Using CS₂: Bubble the Argon carrier gas through liquid CS₂ to introduce CS₂ vapor into the process tube. The reaction is: 6 CeO₂ + 5 CS₂ → 3 Ce₂S₃ + 5 CO₂ + SO₂[4]
-
Using H₂S: Introduce a controlled flow of H₂S gas (e.g., 5% H₂S in Argon). The reaction is: Ce₂O₃ + 3 H₂S → Ce₂S₃ + 3 H₂O (Note: CeO₂ is first reduced to Ce₂O₃).[1]
-
-
Reaction Time: Maintain the reaction conditions for 4-8 hours. The exact time will depend on gas flow rates and batch size.
-
Purging and Cooldown: Stop the flow of the sulfurizing gas and switch back to a pure inert gas flow. Allow the furnace to cool down to room temperature under the inert atmosphere.
-
Collection: Once cooled, carefully remove the combustion boat. The resulting reddish-brown to dark powder is Ce₂S₃.
-
Characterization: Analyze the powder using X-ray Diffraction (XRD) to confirm the formation of the desired γ-Ce₂S₃ phase and Scanning Electron Microscopy (SEM) to assess particle morphology for suitability in plasma spraying.
Protocol for Deposition of Ce₂S₃ Coating via Atmospheric Plasma Spray (APS)
This protocol outlines a hypothetical procedure for depositing a Ce₂S₃ coating onto a nickel-based superalloy substrate (e.g., Inconel 718), which is common in high-temperature applications.[5][6]
Objective: To deposit a dense, well-adhered Ce₂S₃ coating with a thickness of 200-300 µm.
Materials & Equipment:
-
Synthesized γ-Ce₂S₃ powder, sieved to a particle size range of 20-60 µm.
-
Inconel 718 substrate coupons (e.g., 25mm x 25mm x 3mm).
-
Bond coat powder (e.g., NiCoCrAlY).
-
Atmospheric Plasma Spray (APS) system with a suitable plasma torch.
-
Primary and secondary plasma gases (e.g., Argon, Hydrogen).
-
Powder feeder system.
-
Grit blasting equipment (e.g., with alumina grit).
-
Substrate cooling system (e.g., compressed air jets).
Procedure:
-
Substrate Preparation:
-
Degrease the Inconel substrates using an ultrasonic bath with acetone.
-
Grit blast the surface to be coated with 24-grit alumina to achieve a surface roughness (Ra) of 6-8 µm.
-
Clean the blasted surface with compressed air to remove residual grit.
-
-
Bond Coat Application:
-
Mount the substrate in the spray chamber.
-
Using the APS system, apply a NiCoCrAlY bond coat to a thickness of 100-150 µm. This layer enhances adhesion and provides oxidation protection for the substrate.
-
-
Ce₂S₃ Top Coat Application:
-
Load the synthesized Ce₂S₃ powder into the powder feeder.
-
Set the APS parameters. These must be optimized experimentally, but a starting point could be:
-
Plasma Gases: Argon (primary, ~40 slpm), Hydrogen (secondary, ~8 slpm)
-
Current: ~500-600 A
-
Voltage: ~60-70 V
-
Powder Feed Rate: ~20-30 g/min
-
Spray Distance: 100-120 mm
-
-
Preheat the substrate with the plasma plume (without powder) to approximately 200°C.
-
Initiate powder feeding and deposit the Ce₂S₃ top coat to the desired thickness (200-300 µm). Use multiple passes to build up the thickness and manage thermal stress.
-
Maintain substrate temperature below 300°C during spraying using air jet cooling to prevent thermal damage.
-
-
Post-Processing:
-
Allow the coated sample to cool to room temperature in the chamber.
-
Perform a visual inspection for cracks and delamination.
-
Prepare cross-sections for microstructural analysis (SEM) to assess coating porosity, thickness, and interface integrity.
-
Protocol for High-Temperature Oxidation Testing
Objective: To evaluate the stability and protective capability of the Ce₂S₃ coating in a high-temperature air environment.
Materials & Equipment:
-
Ce₂S₃-coated coupons.
-
High-temperature box or tube furnace.
-
High-precision balance (0.01 mg readability).
-
Alumina crucibles.
Procedure:
-
Sample Preparation: Clean the coated coupons with ethanol and dry them. Measure and record their initial dimensions and weight.
-
Isothermal Oxidation:
-
Place the samples in pre-weighed alumina crucibles.
-
Insert the crucibles into the furnace at the desired test temperature (e.g., 1000°C, 1100°C).
-
Hold at temperature for a set duration (e.g., 10, 50, 100 hours).
-
-
Weight Measurement:
-
After each interval, remove the samples from the furnace and allow them to cool to room temperature in a desiccator.
-
Weigh the samples and crucibles to determine the specific weight change (mg/cm²). Any spalled coating will be collected in the crucible.
-
-
Analysis:
-
Plot the specific weight change versus time to determine the oxidation kinetics.
-
Analyze the surface and cross-section of the oxidized samples using SEM/EDS and XRD to identify the reaction products (e.g., formation of cerium oxides or oxysulfides) and assess coating degradation.
-
Visualizations
Caption: Workflow for synthesis, deposition, and testing of Ce₂S₃ coatings.
Caption: Proposed layered structure of a Ce₂S₃ Thermal Barrier Coating.
References
- 1. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. msestudent.com [msestudent.com]
- 3. Thermal Barrier Coating Applications | Metallisation Ltd [metallisation.com]
- 4. researchgate.net [researchgate.net]
- 5. Atmospheric Plasma Spray | Oerlikon Metco [oerlikon.com]
- 6. Plasma thermal spray systems [fst.nl]
Application Notes and Protocols for the Use of Cerium Sulfide in Infrared Transmitting Windows
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of cerium sulfide (Ce₂S₃) as a material for infrared (IR) transmitting windows. Cerium sulfide, particularly in its gamma (γ) phase, presents a promising alternative to traditional IR materials due to its transmission in the mid- to long-wave infrared regions, high melting point, and chemical stability. These characteristics make it suitable for applications in thermal imaging, spectroscopy, and sensing, including potential uses in specialized analytical instrumentation for drug development and quality control.
Material Properties
Cerium(III) sulfide (cerium sesquisulfide, Ce₂S₃) is a refractory ceramic material with properties that make it a candidate for infrared optical applications. The γ-Ce₂S₃ polymorph is of particular interest due to its cubic crystal structure, which results in isotropic optical properties, a crucial requirement for high-performance IR windows.
Optical Properties
Cerium sulfide's primary appeal for IR applications lies in its transmission window, which extends into the long-wave infrared spectrum. The material is generally opaque in the visible spectrum, appearing as a deep red or black solid.
Table 1: Optical Properties of γ-Cerium Sulfide
| Property | Value | Wavelength/Conditions |
| Transmission Range | ~0.6 µm to >10 µm | Polycrystalline, Hot-Pressed |
| Band Gap | 2.06 eV | γ-Ce₂S₃[1] |
| Refractive Index (nD) | 2.77 | 589 nm[1] |
Mechanical Properties
The mechanical robustness of an IR window is critical, especially in harsh operating environments. Cerium sulfide exhibits high hardness, characteristic of refractory ceramics.
Table 2: Mechanical Properties of Cerium Sulfide
| Property | Value | Notes |
| Density | 5.18 g/cm³ | [1] |
| Hardness | ~528.5 HV | For a W–La₂O₃–Y₂O₃–ZrO₂ composite with Ce₂S₃ |
Note: The Vickers hardness value is for a composite material and may not be representative of pure Ce₂S₃. Data for Knoop or Vickers hardness of pure, dense cerium sulfide is limited.
Thermal Properties
The high melting point and thermal stability of cerium sulfide are advantageous for high-temperature applications.
Table 3: Thermal Properties of Cerium Sulfide
| Property | Value | Notes |
| Melting Point | 1840 to 1940 °C | [1] |
| Coefficient of Thermal Expansion (CTE) | ~12 x 10⁻⁶ / °C | Estimated based on CeO₂[2] |
| Thermal Conductivity | Low (qualitative) | Expected for a refractory ceramic |
Note: Specific quantitative data for the thermal expansion and thermal conductivity of pure, dense γ-Ce₂S₃ is not well-documented. The CTE value is an estimate based on cerium oxide and should be used with caution.
Experimental Protocols
The fabrication of high-quality cerium sulfide infrared windows involves a two-stage process: the synthesis of high-purity γ-Ce₂S₃ powder and the subsequent densification of this powder into a fully dense ceramic body.
Protocol 1: Synthesis of γ-Cerium Sulfide Powder via Carbon Disulfide Sulfurization
This protocol describes the synthesis of γ-Ce₂S₃ powder from cerium(IV) oxide (CeO₂) powder using carbon disulfide (CS₂) as the sulfurizing agent. This method is often preferred over the use of hydrogen sulfide (H₂S) due to the lower toxicity of the precursor.
Materials and Equipment:
-
Cerium(IV) oxide (CeO₂) powder, high purity (99.9% or better)
-
Carbon disulfide (CS₂), analytical grade
-
High-temperature tube furnace with gas flow control
-
Alumina or quartz tube
-
Alumina combustion boats
-
Inert gas (Argon or Nitrogen), high purity
-
Schlenk line or glovebox for handling air-sensitive materials
-
Appropriate personal protective equipment (PPE), including a fume hood, safety glasses, and gloves.
Procedure:
-
Preparation of the Precursor: Place a known amount of CeO₂ powder in an alumina combustion boat. The powder should be spread thinly to maximize its surface area exposure to the reactive gas.
-
Furnace Setup: Place the combustion boat containing the CeO₂ powder in the center of the tube furnace.
-
Purging the System: Seal the tube furnace and purge with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes to remove any residual air and moisture.
-
Sulfurization Reaction:
-
Heat the furnace to the reaction temperature of 950 °C at a controlled rate (e.g., 5-10 °C/min) under a continuous flow of inert gas.
-
Once the temperature has stabilized, introduce a controlled flow of CS₂ vapor into the inert gas stream. The CS₂ can be vaporized by bubbling the inert gas through liquid CS₂ in a temperature-controlled bubbler.
-
The overall reaction is: 2CeO₂ + 3CS₂ → Ce₂S₃ + 2CO₂ + CO + S
-
Maintain the reaction temperature and CS₂ flow for a sufficient duration to ensure complete conversion of the oxide to the sulfide. A typical reaction time is 3-4 hours.
-
-
Cooling and Collection:
-
After the reaction is complete, stop the flow of CS₂ and continue the flow of inert gas.
-
Allow the furnace to cool down to room temperature under the inert atmosphere.
-
Once at room temperature, the product, which should be a dark red or black powder, can be safely removed from the furnace. It is recommended to handle the resulting Ce₂S₃ powder in an inert atmosphere (glovebox or Schlenk line) as it can be sensitive to moisture and oxidation, especially at fine particle sizes.
-
-
Characterization: The synthesized powder should be characterized using X-ray diffraction (XRD) to confirm the formation of the desired γ-Ce₂S₃ phase and to assess its purity.
Safety Precautions: Carbon disulfide is highly flammable and toxic. All procedures involving CS₂ must be carried out in a well-ventilated fume hood. Ensure that the exhaust from the furnace is properly scrubbed to remove any unreacted CS₂ and other volatile byproducts.
Protocol 2: Fabrication of a Dense Cerium Sulfide Infrared Window via Hot Pressing
This protocol details the consolidation of the synthesized γ-Ce₂S₃ powder into a dense, polycrystalline infrared transmitting window using the hot pressing technique.
Materials and Equipment:
-
Synthesized γ-Ce₂S₃ powder
-
Hot press equipped with a vacuum or inert atmosphere chamber
-
Graphite die and punches
-
Boron nitride (BN) spray or slurry (as a release agent)
-
Diamond polishing equipment
-
Optical spectrometer for transmission measurements
Procedure:
-
Die Preparation: Coat the inner surfaces of the graphite die and the faces of the punches with a thin, uniform layer of boron nitride. This will prevent the cerium sulfide from reacting with and adhering to the graphite at high temperatures.
-
Powder Loading: Load a pre-weighed amount of the γ-Ce₂S₃ powder into the prepared graphite die. Distribute the powder evenly to ensure uniform densification.
-
Hot Pressing Cycle:
-
Place the loaded die assembly into the hot press.
-
Evacuate the chamber to a high vacuum or purge with a high-purity inert gas.
-
Apply a small initial pressure to the punches to compact the powder.
-
Begin heating the die to the sintering temperature. A typical sintering temperature for rare-earth sulfides is in the range of 1400-1600 °C. The heating rate should be controlled (e.g., 10-20 °C/min).
-
As the temperature increases, gradually increase the pressure to the final sintering pressure. A pressure in the range of 30-50 MPa is typically used.
-
Hold the sample at the peak temperature and pressure for a duration sufficient to achieve full densification (typically 1-2 hours).
-
-
Cooling and Demolding:
-
After the hold time, release the pressure and begin to cool the furnace. The cooling rate should be controlled to avoid thermal shock to the ceramic window.
-
Once the assembly has cooled to room temperature, carefully remove the die and extract the densified cerium sulfide pellet.
-
-
Post-Processing and Characterization:
-
The hot-pressed pellet will likely have a rough surface finish. It needs to be ground and polished to optical quality using standard diamond lapping and polishing techniques to achieve the desired flatness and surface finish for an optical window.
-
The infrared transmission spectrum of the polished window should be measured using an FTIR spectrometer to verify its performance.
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and fabrication of cerium sulfide infrared transmitting windows.
References
Application Notes and Protocols: Cerium-Based Catalysts in Organic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Cerium Compounds as Catalysts in Organic Synthesis with a Focus on Cerium(IV) Oxide (CeO₂)
Introduction:
Cerium, the most abundant of the rare-earth elements, offers unique electronic and chemical properties that have led to its widespread use in catalysis. The ability of cerium to readily cycle between the Ce³⁺ and Ce⁴⁺ oxidation states is central to its catalytic activity, particularly in redox reactions. While the user's initial interest was in cerium(III) sulfide (Ce₂S₃), a comprehensive review of the scientific literature reveals a notable scarcity of its applications as a catalyst in mainstream organic synthesis.
In contrast, cerium(IV) oxide (CeO₂), or ceria, is a well-documented and highly versatile heterogeneous catalyst. Its high thermal stability, oxygen storage capacity, and tunable surface properties make it an effective catalyst for a variety of organic transformations, most notably selective oxidation reactions. These reactions are fundamental in the synthesis of fine chemicals and pharmaceutical intermediates.
This document provides detailed application notes and protocols for the use of cerium(IV) oxide as a catalyst in organic synthesis, serving as a comprehensive guide for researchers in the field.
Catalytic Applications of Cerium(IV) Oxide in Organic Synthesis
Cerium(IV) oxide is particularly effective in the selective oxidation of alcohols and aldehydes, key transformations in organic synthesis. The reactivity of nanocrystalline CeO₂ is often attributed to the high concentration of oxygen vacancies on its surface, which act as active sites.
Selective Oxidation of Alcohols
Nanocrystalline CeO₂ has been demonstrated to be an efficient metal-free catalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is crucial for the synthesis of fragrances, flavorings, and pharmaceutical precursors.
Table 1: Performance of Various Catalysts in the Oxidation of Benzyl Alcohol
| Catalyst | Conversion (%) | Benzaldehyde Yield (%) | Benzoic Acid Yield (%) | Reference |
| Uncalcined Nanoceria | 69 | 36 | 32 | [1] |
| TiO₂ | 25 | 22 | 3 | [1] |
| SiO₂ | 18 | 15 | 3 | [1] |
| Al₂O₃ | 16 | 13 | 3 | [1] |
| Activated Carbon | 16 | 13 | 0 | [1] |
| Reaction conditions: 1.39 mmol of benzyl alcohol, 100 mg of catalyst, 1.5:1 TBHP/benzyl alcohol molar ratio, acetonitrile as solvent, 60 °C, 24 h. |
Table 2: Selective Oxidation of Benzyl Alcohol using CeO₂-based Catalysts
| Catalyst | Conversion (%) | Selectivity to Benzaldehyde (%) | Reaction Time (h) | Reference |
| CeO₂ NPs (Microwave Combustion) | 68 | 95 | 6 | [2] |
| Au/CeO₂ (photocatalyst) | 100 | ~100 | 15-20 | [3] |
| PdOx/CeO₂-NR | 50 | 93 | 18 | [4] |
| Cu-CeO₂ (18 wt% Cu) | 40 | 90 | 4 | [5] |
Ketonization of Aldehydes
CeO₂ nanocrystals can catalyze the ketonization of aldehydes, a reaction that forms a ketone with 2n-1 carbon atoms from two aldehyde molecules with n carbon atoms each. This reaction is valuable for upgrading biomass-derived aldehydes into biofuels. When heptanal is used as a substrate with a nano-CeO₂ catalyst, a ketone yield of almost 80% can be achieved.[6]
Experimental Protocols
Synthesis of Nanocrystalline CeO₂ Catalyst via Precipitation Method
This protocol describes a simple and cost-effective method to synthesize nanocrystalline CeO₂ with a high surface area.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
Procedure:
-
Prepare a 0.02 M solution of Ce(NO₃)₃·6H₂O by dissolving 2.17 g in 250 mL of distilled water.
-
Prepare a 0.03 M solution of K₂CO₃ by dissolving 1.036 g in 250 mL of distilled water.
-
To a beaker containing 100 mL of well-stirred distilled water, add the cerium nitrate and potassium carbonate solutions dropwise to precipitate cerium(III) carbonate. Maintain a constant pH of 6 during the precipitation.
-
Dry the resulting white precursor at 65°C for 2 hours.
-
After cooling to room temperature, age the product at 220°C for 2.5 hours.
-
Finally, calcine the powder at 600°C for 3 hours to obtain CeO₂ nanoparticles.[2]
Synthesis of CeO₂ Nanorods via Hydrothermal Method
This protocol details the synthesis of CeO₂ nanorods, which often exhibit enhanced catalytic activity due to their specific crystal facets.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve 6 g of Ce(NO₃)₃·6H₂O in 30 mL of distilled water.
-
Under vigorous stirring, add 40 mL of a 2.5 mol·L⁻¹ NaOH solution. A slurry will form.
-
Transfer the resulting slurry into a 100 mL Teflon-lined autoclave and heat it in an oven at 100-120°C for 23-24 hours.[3][7]
-
After the hydrothermal treatment, collect the white precipitate by filtration.
-
Wash the precipitate repeatedly with distilled water until the filtrate is neutral, and then wash with ethanol.
-
Dry the final product at 60°C in air for 24 hours to obtain CeO₂ nanorods.[3][7]
General Protocol for the Catalytic Oxidation of Benzyl Alcohol
This protocol provides a general procedure for testing the catalytic activity of a synthesized CeO₂ catalyst in the oxidation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Synthesized CeO₂ catalyst
-
Acetonitrile (solvent)
-
Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP) as the oxidant
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Heating and stirring module
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a round-bottom flask, add the CeO₂ catalyst (e.g., 100 mg).
-
Add the solvent, acetonitrile (e.g., 5 mL).
-
Add benzyl alcohol (e.g., 1 mmol).
-
Add the oxidant (e.g., H₂O₂, 1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.
-
Analyze the product mixture by GC to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.
Visualizations
Caption: Workflow for CeO₂ catalyst synthesis, characterization, and testing.
Caption: CeO₂-catalyzed alcohol oxidation cycle.
Concluding Remarks
While cerium(III) sulfide (Ce₂S₃) currently has limited documented applications in organic synthesis, cerium(IV) oxide (CeO₂) stands out as a robust and efficient heterogeneous catalyst. Its utility in the selective oxidation of alcohols and aldehydes, coupled with its low cost and environmental friendliness, makes it an attractive alternative to traditional noble metal catalysts. The protocols and data presented herein provide a solid foundation for researchers to explore the catalytic potential of nanocrystalline ceria in the development of sustainable synthetic methodologies. Further research into the catalytic properties of other cerium compounds, including sulfides, may unveil new and valuable applications in organic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Hydrothermal synthesis of CeO 2 nanostructures and their electrochemical properties | Bugrov | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]
Application Notes and Protocols for the Electrochemical Evaluation of Cerium(III) Sulfide (Ce₂S₃) in Battery Applications
For Researchers, Scientists, and Materials Development Professionals
Introduction
The quest for next-generation energy storage solutions has spurred investigation into a wide array of novel electrode materials. Among these, metal sulfides are gaining attention due to their high theoretical capacities, which often exceed that of conventional graphite anodes.[1] Cerium(III) sulfide (Ce₂S₃), a rare-earth sulfide, presents an intriguing candidate for battery applications. While research on cerium-containing compounds in batteries has shown promise—for instance, in enhancing the cycling stability of anode materials and in mitigating polysulfide shuttling in lithium-sulfur batteries—direct experimental data on the electrochemical properties of pure Ce₂S₃ remains limited.[2]
These application notes provide a comprehensive set of protocols for the synthesis, characterization, and electrochemical evaluation of Ce₂S₃ as a potential anode material for lithium-ion batteries. The following sections detail a prospective research workflow, from material synthesis to electrochemical testing, designed to elucidate the viability of Ce₂S₃ in battery applications.
Theoretical Electrochemical Properties
The electrochemical performance of Ce₂S₃ as an anode material would likely proceed via a conversion reaction. The theoretical specific capacity can be calculated based on the complete reaction of Ce₂S₃ with lithium.
Proposed Conversion Reaction: Ce₂S₃ + 6Li⁺ + 6e⁻ ↔ 2Ce + 3Li₂S
Based on this reaction, the theoretical specific capacity is calculated to be approximately 423 mAh/g . This value provides a benchmark for evaluating the experimental performance of synthesized Ce₂S₃ materials.
Data Presentation: Prospective Electrochemical Performance of Ce₂S₃
The following tables are structured to organize the anticipated data from the experimental protocols outlined below.
Table 1: Summary of Ce₂S₃ Anode Performance
| Parameter | Theoretical Value | Experimental Target/Value |
| Theoretical Specific Capacity (mAh/g) | 423 | - |
| 1st Cycle Discharge Capacity (mAh/g) | - | [Record Value] |
| 1st Cycle Charge Capacity (mAh/g) | - | [Record Value] |
| Initial Coulombic Efficiency (%) | - | [Calculate Value] |
| Capacity Retention after 100 Cycles (%) | - | [Calculate Value] |
| Rate Capability (Capacity at 1C vs. 0.1C) | - | [Calculate Value] |
Table 2: Cyclic Voltammetry Peak Potentials
| Cycle Number | Anodic Peak Potential (V vs. Li/Li⁺) | Cathodic Peak Potential (V vs. Li/Li⁺) |
| 1st Cycle | [Record Value] | [Record Value] |
| 2nd Cycle | [Record Value] | [Record Value] |
| Stable Cycle | [Record Value] | [Record Value] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Ce₂S₃ Nanoparticles
This protocol describes a general method for synthesizing Ce₂S₃ nanoparticles, which can be adapted based on desired particle size and morphology.[3][4][5]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Thioacetamide (CH₃CSNH₂) or Sodium Sulfide (Na₂S)
-
Deionized (DI) water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution: Dissolve a stoichiometric amount of CeCl₃·7H₂O and a sulfur source (e.g., thioacetamide) in DI water in a beaker with vigorous stirring to form a homogeneous solution.
-
Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-220°C for 12-24 hours.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation.
-
Washing: Wash the collected product several times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60-80°C for 12 hours.
-
Annealing (Optional): The dried powder can be annealed under an inert atmosphere (e.g., Argon) to improve crystallinity.
Protocol 2: Preparation of Ce₂S₃ Composite Anode
This protocol details the fabrication of a working electrode for coin cell assembly.[6][7]
Materials:
-
Synthesized Ce₂S₃ powder (Active Material)
-
Super P carbon black (Conductive Agent)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Copper foil (Current Collector)
Procedure:
-
Slurry Preparation: Mix the Ce₂S₃ active material, Super P carbon, and PVDF binder in a weight ratio of 80:10:10 in a mortar.
-
Mixing: Add a few drops of NMP solvent and grind the mixture until a homogeneous slurry is formed.
-
Coating: Coat the slurry onto a piece of copper foil using a doctor blade.
-
Drying: Dry the coated electrode in a vacuum oven at 110°C for 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.
Protocol 3: Electrochemical Characterization
This protocol outlines the assembly of a 2032-type coin cell and the subsequent electrochemical testing procedures.
Materials:
-
Ce₂S₃ working electrode
-
Lithium metal foil (Counter and Reference Electrode)
-
Celgard 2400 (Separator)
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
2032-type coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
Procedure:
-
Coin Cell Assembly: Inside an argon-filled glovebox, assemble the 2032-type coin cell in the following order: negative casing, spacer, lithium foil, separator, a few drops of electrolyte, Ce₂S₃ working electrode, spacer, spring, and positive casing.
-
Crimping: Crimp the assembled cell using a coin cell crimping machine to ensure it is hermetically sealed.
-
Resting: Let the assembled cell rest for at least 12 hours to ensure full wetting of the electrode and separator with the electrolyte.
-
Cyclic Voltammetry (CV): Perform CV measurements using a potentiostat. A typical voltage window would be 0.01-3.0 V vs. Li/Li⁺ at a scan rate of 0.1 mV/s for the initial cycles to identify the redox reactions.[8][9]
-
Galvanostatic Cycling: Conduct charge-discharge tests at various current densities (C-rates, where 1C = 423 mA/g). Typically, testing starts at a low rate (e.g., 0.1C) for the initial cycles to activate the material, followed by cycling at higher rates to evaluate rate capability and long-term stability.[10][11] The voltage window should be consistent with the CV analysis (e.g., 0.01-3.0 V).
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical reaction pathway for Ce₂S₃ in a lithium-ion battery.
Caption: Experimental workflow for evaluating Ce₂S₃ as a battery anode.
Caption: Hypothetical conversion reaction mechanism of Ce₂S₃.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrothermal synthesis of Zn2SnO4 as anode materials for Li-ion battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. batterypowertips.com [batterypowertips.com]
- 11. How to Analyze Li Battery Discharge and Charging Curve? [ufinebattery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Cerium(III) Sulfide (Ce₂S₃)
Welcome to the technical support center for the synthesis of high-purity Cerium(III) Sulfide (Ce₂S₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis process, with a primary focus on mitigating oxygen contamination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Ce₂S₃, providing potential causes and recommended solutions in a question-and-answer format.
Q1: After the synthesis reaction, my product is not the expected deep red or brown color of Ce₂S₃, but rather a lighter, yellowish or off-white powder. What is the likely cause?
A: A lighter-colored product is a strong indication of significant oxygen contamination, leading to the formation of cerium oxysulfides (e.g., Ce₂O₂S), which are typically lighter in color.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inadequate Inert Atmosphere | - Ensure a continuous and sufficient flow of high-purity inert gas (Argon or Nitrogen) throughout the reaction and cooling phases.- Check for leaks in your furnace tube, gas lines, and connections using a leak detector or by performing a pressure test before starting the synthesis.- Purge the entire system with inert gas for an extended period (e.g., 30-60 minutes) before heating to displace all residual air. |
| Oxygen Impurities in Reactants or Carrier Gas | - Use high-purity precursors (CeO₂ with low oxygen content) and sulfurizing agents (H₂S or CS₂).- If using a carrier gas, ensure it is of high purity (e.g., 99.999%). Consider using an oxygen trap in your gas line as an extra precaution. |
| Reaction Temperature Too Low | - Incomplete conversion of the oxide precursor can leave unreacted, lighter-colored starting material. Ensure your furnace is calibrated and reaches the target synthesis temperature (typically >900°C for sulfidation of cerium oxide). |
Q2: My XRD analysis shows peaks corresponding to Ce₂O₂S in addition to the Ce₂S₃ phase. How can I minimize the formation of this oxysulfide impurity?
A: The presence of Ce₂O₂S is a direct result of oxygen contamination. Minimizing its formation requires stringent control over the reaction environment.
Troubleshooting Steps:
Caption: Troubleshooting logic for minimizing Ce₂O₂S formation.
Q3: The conversion of my cerium oxide precursor to Ce₂S₃ is incomplete, even with a proper inert atmosphere. What other factors could be at play?
A: Incomplete conversion, when oxygen contamination is ruled out, can be due to several kinetic and thermodynamic factors.
| Potential Cause | Recommended Solutions |
| Insufficient Reaction Time | - Increase the dwell time at the maximum synthesis temperature to allow the reaction to proceed to completion. |
| Low Reaction Temperature | - Gradually increase the synthesis temperature in increments (e.g., 50°C) to find the optimal point for complete conversion without causing decomposition. |
| Poor Gas-Solid Contact | - Ensure the precursor powder is spread thinly in the reaction boat to maximize its surface area exposure to the sulfurizing gas.- Optimize the flow rate of the reactant gas (H₂S or CS₂ vapor in a carrier gas) to ensure a sufficient supply to the precursor. |
| Precursor Morphology | - The morphology of the starting cerium oxide can affect its reactivity.[1][2][3][4] Consider using a precursor with a higher surface area or a more porous structure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing pure Ce₂S₃?
The primary challenge is the high propensity of cerium to form stable oxysulfides in the presence of even trace amounts of oxygen, especially at the high temperatures required for synthesis. Therefore, maintaining a strictly inert atmosphere is critical.
Q2: What are the common methods for synthesizing Ce₂S₃?
The most common methods involve the high-temperature sulfidation of a cerium precursor, typically cerium(IV) oxide (CeO₂), using a sulfurizing agent. The two main sulfurizing agents are hydrogen sulfide (H₂S) and carbon disulfide (CS₂).
Q3: What are the advantages and disadvantages of using H₂S versus CS₂?
| Sulfurizing Agent | Advantages | Disadvantages |
| Hydrogen Sulfide (H₂S) | - Highly reactive, can lead to faster conversion rates. | - Extremely toxic and flammable, requiring specialized handling and safety precautions. |
| Carbon Disulfide (CS₂) | - Less toxic than H₂S, making it a safer alternative. | - Can introduce carbon impurities if reaction conditions are not optimized.- May require higher reaction temperatures or longer reaction times for complete conversion. |
Q4: How can I characterize my final product to confirm the purity of Ce₂S₃ and detect any oxygen contamination?
-
X-ray Diffraction (XRD): This is the primary technique to identify the crystalline phases present in your sample. Compare your diffraction pattern with standard patterns for α-Ce₂S₃, β-Ce₂S₃, γ-Ce₂S₃, and potential impurities like Ce₂O₂S and unreacted CeO₂.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and oxidation states of the elements present. It is particularly useful for detecting the presence of oxygen and identifying Ce-O bonds versus Ce-S bonds.[5][6][7][8]
Experimental Protocols
Synthesis of Ce₂S₃ from CeO₂ using CS₂ Vapor
This protocol describes a general procedure for the synthesis of Ce₂S₃ in a horizontal tube furnace. Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow:
Caption: Workflow for Ce₂S₃ synthesis using CS₂.
Procedure:
-
Preparation:
-
Place a known amount of high-purity CeO₂ powder in a quartz or alumina boat, spreading it into a thin layer.
-
Place the boat in the center of a quartz tube within a horizontal tube furnace.
-
Seal both ends of the quartz tube with gas-tight fittings. One end should have a gas inlet, and the other an outlet leading to a bubbler and then to a proper exhaust or scrubbing system.
-
-
Inert Gas Purge:
-
Flow a high-purity inert gas (e.g., Argon) through the quartz tube at a rate of 100-200 sccm for at least 30 minutes to remove all residual air.
-
-
Heating:
-
While maintaining the inert gas flow, heat the furnace to the desired reaction temperature (e.g., 900-1100°C) at a controlled rate (e.g., 5-10°C/min).
-
-
Sulfidation:
-
Once the target temperature is reached and stable, introduce CS₂ vapor into the reaction tube. This is typically done by bubbling the inert carrier gas through liquid CS₂ maintained at a constant temperature.
-
Continue the sulfidation process for a specified duration (e.g., 4-8 hours).
-
-
Cooling:
-
After the reaction time is complete, stop the flow of the carrier gas through the CS₂.
-
Continue to flow only the pure inert gas.
-
Turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.
-
-
Product Collection:
-
Once the furnace has cooled to room temperature, stop the inert gas flow and carefully remove the boat containing the Ce₂S₃ product in an inert atmosphere glovebox if possible to prevent post-synthesis oxidation.
-
Recommended Synthesis Parameters (Starting Point):
| Parameter | Value |
| Precursor | High-purity CeO₂ (99.9% or higher) |
| Sulfurizing Agent | Carbon Disulfide (CS₂) |
| Carrier Gas | High-purity Argon (Ar) |
| Ar Flow Rate (Purge) | 150 sccm |
| Ar Flow Rate (Reaction) | 50-100 sccm |
| Reaction Temperature | 1000°C |
| Reaction Time | 6 hours |
| Heating/Cooling Rate | 5°C/min |
References
Technical Support Center: Synthesis of Cerium Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cerium sulfide (Ce₂S₃). The following sections address common challenges in controlling stoichiometry and achieving desired phases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cerium sulfide synthesis resulted in a mixture of phases (α, β, γ-Ce₂S₃) instead of a pure phase. How can I control the polymorphism?
A1: Achieving a single, pure phase of cerium sulfide is a common challenge. The formation of α, β, and γ phases is highly dependent on the synthesis temperature and subsequent heat treatment.[1][2]
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For α-Ce₂S₃: This phase is typically favored at lower synthesis temperatures, generally in the range of 700–900 °C, often requiring longer reaction times.[1]
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For β-Ce₂S₃: The α-phase can be irreversibly converted to the β-phase through vacuum heating at approximately 1200 °C for several hours.[1]
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For γ-Ce₂S₃: The γ-phase is obtained by sintering β-Ce₂S₃ powder at even higher temperatures, around 1700 °C, often using hot pressing techniques.[1]
Troubleshooting Steps:
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Verify Temperature Control: Ensure your furnace is accurately calibrated. Small deviations in temperature can lead to mixed phases.
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Optimize Reaction Time: For lower temperature synthesis of α-Ce₂S₃, ensure the reaction time is sufficient for complete conversion.
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Control Heating and Cooling Rates: Rapid heating or cooling can sometimes lead to the formation of metastable phases. A controlled temperature ramp and cooling profile may be necessary.
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Ensure Inert Atmosphere: The presence of oxygen can lead to the formation of oxysulfides, which can interfere with the desired phase formation. Ensure a high-purity inert atmosphere (e.g., argon) or vacuum is maintained throughout the synthesis and cooling process.
Q2: I am observing significant oxygen contamination in my final cerium sulfide product, leading to the formation of cerium oxysulfide (Ce₂O₂S). How can I minimize this?
A2: Oxygen contamination is a critical issue in cerium sulfide synthesis due to the high reactivity of cerium with oxygen, especially at elevated temperatures.[2] The presence of even trace amounts of oxygen can lead to the formation of stable cerium oxysulfides.
Troubleshooting Steps:
-
Precursor Purity: Use high-purity precursors. Cerium oxide (CeO₂), a common starting material, should be of high purity. If using cerium salts, ensure they are properly dehydrated.
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Inert Gas Purification: Use a high-purity inert gas (e.g., Argon 99.999%) and consider using an oxygen trap in your gas line.
-
Vacuum Conditions: If performing a solid-state reaction, ensure a high vacuum is achieved in the reaction tube before heating.
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Sulfurizing Agent: When using a sulfurizing agent like H₂S or CS₂, ensure the gas flow is sufficient to maintain a sulfur-rich atmosphere and displace any residual oxygen.[1][3]
-
Graphite Crucibles: Using graphite crucibles can help to create a reducing environment, which can minimize oxygen contamination.
Q3: The stoichiometry of my synthesized cerium sulfide is off, and I'm not getting the desired Ce:S ratio. What are the likely causes?
A3: Off-stoichiometry in cerium sulfide can result from several factors related to the reactants and reaction conditions.
Troubleshooting Steps:
-
Precursor Stoichiometry: Accurately weigh your starting materials. Ensure the molar ratio of cerium to sulfur precursor is correct for the desired final product (e.g., 2:3 for Ce₂S₃).
-
Volatilization of Sulfur: Sulfur is volatile at high temperatures. If using elemental sulfur, ensure the reaction is carried out in a sealed container (e.g., a sealed quartz ampoule) to prevent sulfur loss.
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Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Grinding the reactants together before heating can increase the surface area and improve reaction kinetics.
-
Homogeneity of Reactants: Ensure the starting materials are thoroughly mixed to achieve a homogeneous reaction.
Data Presentation
Table 1: Influence of Synthesis Temperature on Cerium Sulfide Phase
| Target Phase | Synthesis Temperature (°C) | Precursors | Notes | Reference |
| α-Ce₂S₃ | 700 - 900 | Ce₂O₃ + H₂S | Longer reaction times favor the α-phase. | [1] |
| β-Ce₂S₃ | ~1200 | α-Ce₂S₃ | Irreversible transformation via vacuum heating. | [1] |
| γ-Ce₂S₃ | ~1700 | β-Ce₂S₃ | Sintering via hot pressing. | [1] |
| γ-Ce₂S₃ | 700 | Nanoscale CeO₂ + CS₂ | Pure phase γ-Ce₂S₃ can be obtained at a lower temperature using nanoscale precursors. | [3] |
| Ce₂S₃ | 850 - 1050 | Cerium Carbonate + CS₂ | Pure phase Ce₂S₃ was successfully fabricated within this temperature range. | [4] |
Experimental Protocols
Protocol 1: High-Temperature Sulfurization of Cerium Oxide
This protocol describes a common method for synthesizing cerium sulfide powder.
Materials:
-
Cerium(IV) oxide (CeO₂) powder (high purity)
-
Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S) gas
-
High-purity Argon (Ar) gas
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Tube furnace with temperature controller
-
Alumina or quartz tube
-
Graphite boats
Procedure:
-
Place a known amount of CeO₂ powder into a graphite boat.
-
Position the boat in the center of the tube furnace.
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Purge the tube with high-purity Ar gas for at least 30 minutes to remove any residual air.
-
While maintaining a gentle Ar flow, begin heating the furnace to the desired synthesis temperature (e.g., 900 °C).
-
Once the target temperature is reached and stabilized, introduce the sulfurizing gas (CS₂ vapor carried by Ar, or H₂S gas) into the reaction tube.
-
Maintain the reaction temperature and gas flow for a set duration (e.g., 2-4 hours).
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After the reaction time is complete, switch off the sulfurizing gas flow and continue the Ar flow.
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Allow the furnace to cool down to room temperature under the inert Ar atmosphere.
-
Once at room temperature, the product can be safely removed.
Protocol 2: Mechanochemical Synthesis of Cerium Monosulfide (CeS)
This method utilizes high-energy ball milling to synthesize cerium monosulfide at near room temperature.[5]
Materials:
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Cerium metal filings (high purity)
-
Sulfur powder
-
High-energy ball mill
-
Hardened steel vials and milling balls
Procedure:
-
Inside an inert atmosphere glovebox, load the milling vial with a stoichiometric mixture of cerium metal filings and sulfur powder, along with the milling balls.
-
Seal the vial to ensure an inert atmosphere is maintained during milling.
-
Mill the mixture at a high rotation speed. The reaction is often self-propagating and can be monitored by in-situ temperature and pressure sensors if the equipment allows.[5]
-
Milling is typically continued for several hours to ensure complete reaction and phase formation.
-
After milling, open the vial inside the glovebox to recover the cerium monosulfide powder.
Visualizations
Caption: A generalized workflow for the synthesis and analysis of cerium sulfide.
References
Technical Support Center: Low-Temperature Synthesis of γ-Ce₂S₃
Welcome to the technical support center for the low-temperature synthesis of γ-Ce₂S₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of a low-temperature synthesis route for γ-Ce₂S₃?
A1: Low-temperature methods, such as solvothermal and hydrothermal synthesis, offer several advantages over traditional high-temperature solid-state reactions. These include improved control over particle size and morphology, higher surface area of the resulting nanoparticles, reduced energy consumption, and potentially safer reaction conditions by avoiding highly toxic gases like H₂S at extreme temperatures.
Q2: Which low-temperature synthesis methods are most promising for γ-Ce₂S₃?
A2: Solvothermal and hydrothermal methods are the most explored low-temperature routes for synthesizing metal sulfides. These techniques involve heating precursor solutions in a sealed autoclave, where the increased pressure and temperature facilitate the reaction. The choice of solvent (water for hydrothermal, organic solvents for solvothermal) can significantly influence the product's characteristics.
Q3: What are the typical precursors used in the low-temperature synthesis of γ-Ce₂S₃?
A3: Common precursors include a cerium salt as the metal source, such as cerium(III) chloride (CeCl₃) or cerium(III) nitrate (Ce(NO₃)₃), and a sulfur source. For low-temperature methods, sulfur sources that decompose or react at moderate temperatures are preferred, such as thiourea (CH₄N₂S), sodium thiosulfate (Na₂S₂O₃), or L-cysteine.[1]
Q4: How can I confirm that I have synthesized the γ-phase of Ce₂S₃?
A4: The primary method for phase identification is X-ray diffraction (XRD). The resulting diffraction pattern should be compared with the standard pattern for γ-Ce₂S₃ (cubic, Th₃P₄-type structure) from crystallographic databases. Other characterization techniques like transmission electron microscopy (TEM) can provide information on the crystal structure and morphology of the synthesized nanoparticles.
Troubleshooting Guides
Issue 1: Incorrect Crystalline Phase or Mixed Phases
Q: My XRD analysis shows the presence of other cerium sulfide phases (e.g., α or β) or cerium oxides/oxysulfides instead of pure γ-Ce₂S₃. What could be the cause?
A: Achieving phase purity is a common challenge in the synthesis of cerium sulfides. Several factors can influence the final crystalline phase:
-
Reaction Temperature: The γ-phase of rare-earth sulfides is often a high-temperature phase. However, kinetic control in low-temperature synthesis can favor its formation. The temperature must be carefully controlled, as deviations can lead to the formation of other polymorphs or incomplete reactions.[2][3]
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Sulfur Source Reactivity: The choice of sulfur source and its decomposition kinetics play a crucial role.[1] A sulfur source that releases sulfur too slowly or too quickly at the reaction temperature can lead to the formation of intermediate or undesired phases.
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Oxygen Contamination: Cerium has a high affinity for oxygen. The presence of oxygen or water (in non-hydrothermal systems) can lead to the formation of stable cerium oxides (CeO₂) or oxysulfides.[2] It is critical to use anhydrous solvents and precursors and to perform the reaction under an inert atmosphere.
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pH of the Solution: In hydrothermal synthesis, the pH of the reaction mixture can significantly influence the crystalline phase and morphology of the product.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature within a reasonable range (e.g., 180-250 °C for solvothermal synthesis) and analyze the phase of the product at each temperature.
-
Experiment with Different Sulfur Sources: If using thiourea, consider trying other sources like sodium thiosulfate or elemental sulfur with a suitable solvent to alter the reaction kinetics.[1]
-
Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox to assemble your reaction vessel, and ensure all solvents and reagents are properly dried and degassed.
-
Control pH (Hydrothermal): If using a hydrothermal route, investigate the effect of adding mineralizers or pH modifiers on the final phase.
Issue 2: Nanoparticle Aggregation
Q: The synthesized γ-Ce₂S₃ particles are heavily aggregated, which is undesirable for my application. How can I prevent this?
A: Nanoparticle aggregation is a common issue in solution-based synthesis methods. It is driven by the high surface energy of the nanoparticles.
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Capping Agents/Surfactants: The addition of a capping agent or surfactant to the reaction mixture can prevent aggregation by adsorbing to the surface of the nanoparticles, providing steric or electrostatic repulsion.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence particle growth and dispersion.
-
Precursor Concentration: High precursor concentrations can lead to rapid nucleation and uncontrolled growth, resulting in aggregation.
Troubleshooting Steps:
-
Introduce a Capping Agent: Add a polymer like polyvinylpyrrolidone (PVP) or a long-chain amine or thiol to your reaction mixture. The optimal concentration of the capping agent needs to be determined experimentally.
-
Vary the Solvent: In solvothermal synthesis, changing the solvent (e.g., from ethanol to ethylene glycol) can affect the solubility of precursors and the interaction with the nanoparticle surface, potentially reducing aggregation.
-
Optimize Precursor Concentration: Perform a concentration series for your cerium and sulfur precursors to find a regime that favors controlled growth over rapid aggregation.
-
Post-Synthesis Sonication: In some cases, gentle sonication of the final product suspended in a suitable solvent can help to break up soft agglomerates.
Experimental Protocols
Hypothetical Low-Temperature Solvothermal Synthesis of γ-Ce₂S₃
This protocol is a generalized procedure based on common practices for solvothermal synthesis of metal sulfides and should be optimized for specific laboratory conditions and desired product characteristics.
Materials:
-
Cerium(III) chloride (anhydrous, CeCl₃)
-
Thiourea (CH₄N₂S)
-
Ethylene glycol (anhydrous)
-
Polyvinylpyrrolidone (PVP, optional capping agent)
-
Ethanol (anhydrous)
Procedure:
-
In a typical synthesis, dissolve a specific molar ratio of CeCl₃ and thiourea in anhydrous ethylene glycol in a Teflon-lined stainless-steel autoclave. A common starting point is a 2:3 molar ratio of Ce:S.
-
If using a capping agent, add PVP to the solution and stir until fully dissolved.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired reaction temperature (e.g., 200-240 °C) and maintain this temperature for a specific duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with anhydrous ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product under vacuum at a low temperature (e.g., 60 °C).
Quantitative Data Summary Table:
| Parameter | Range/Value | Effect on Synthesis |
| Precursors | ||
| Cerium Source | CeCl₃, Ce(NO₃)₃ | Choice of anion can influence reactivity. |
| Sulfur Source | Thiourea, Na₂S₂O₃ | Reactivity affects phase formation.[1] |
| Molar Ratio (Ce:S) | 2:3 to 2:4 | Excess sulfur may favor sulfide formation. |
| Reaction Conditions | ||
| Temperature | 180 - 250 °C | Critical for phase control.[2][3] |
| Time | 12 - 48 hours | Can influence crystallinity and phase purity. |
| Solvent | Ethylene glycol, DMF | Affects precursor solubility and particle growth. |
| Additives | ||
| Capping Agent | PVP, Oleylamine | Prevents aggregation, controls particle size. |
Visualizations
References
Improving the thermal stability of cerium sulfide pigments
Technical Support Center: Cerium Sulfide (Ce₂S₃) Pigments
This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions related to improving the thermal stability of cerium sulfide (Ce₂S₃) pigments.
Frequently Asked Questions (FAQs)
Q1: What is cerium sulfide and why is it used as a pigment? A1: Cerium(III) sulfide (Ce₂S₃) is an inorganic rare earth sulfide used as a specialty pigment, particularly the gamma-polymorph (γ-Ce₂S₃), which is known for its bright red color.[1] It is considered an environmentally friendly alternative to toxic heavy-metal pigments like cadmium red (cadmium sulfur selenide) because it is lead-free and cadmium-free.[2][3][4] Key properties include strong tinting strength, high opacity, and excellent resistance to migration.[2][4][5]
Q2: What are the different crystal forms (polymorphs) of Ce₂S₃ and how do they relate to thermal stability? A2: Cerium sulfide exists in three main polymorphs: α, β, and γ.[1][3] The thermal stability and color depend on the phase:
-
α-Ce₂S₃: Forms at lower temperatures (~700–900 °C).[1]
-
β-Ce₂S₃: The α-phase transforms into the β-phase at approximately 900°C.[3]
-
γ-Ce₂S₃: The β-phase transforms into the γ-phase at around 1200°C. This phase has a cubic crystal structure and is prized for its bright red color and superior thermal stability.[1][3]
Q3: What is the primary cause of thermal degradation in Ce₂S₃ pigments? A3: The primary cause of thermal degradation is oxidation. When heated in the presence of air, Ce₂S₃ can react with oxygen to form cerium oxysulfides or cerium oxides, leading to a loss of the desired red color. Uncoated γ-Ce₂S₃ pigments typically begin to oxidize at temperatures above 350°C.[6] Another issue, particularly in aqueous conditions, is the pigment's susceptibility to moisture absorption and decomposition, which can release hazardous hydrogen sulfide (H₂S) gas.[7][8]
Q4: How can the thermal stability of cerium sulfide pigments be improved? A4: Two primary strategies are employed to enhance thermal stability:
-
Surface Coating (Encapsulation): Applying a protective, transparent inorganic layer such as silica (SiO₂), zirconia (ZrO₂), or zinc oxide (ZnO) onto the pigment particles.[2][6][7][8] This shell acts as a physical barrier against oxygen and moisture.
-
Doping: Introducing specific metal ions (e.g., Lanthanum, Praseodymium, Barium, Samarium, or alkali metals) into the Ce₂S₃ crystal lattice.[3][9][10][11] This can adjust the electronic structure and improve the intrinsic stability of the pigment.[3]
Q5: Does improving thermal stability affect the pigment's color? A5: It can. Coating with a colorless material like SiO₂ generally does not significantly affect the color.[6][7] However, doping can alter the electronic band gap, which directly influences the color. For instance, increasing La³⁺ doping can shift the color from red to orange-yellow.[11] Ba²⁺–Sm³⁺ co-doping has been shown to effectively increase the chromaticity value (color saturation).[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Color Fades or Shifts to Brown/Black at High Temperatures | Oxidation of Ce₂S₃ to cerium oxysulfide or CeO₂. The pigment has exceeded its thermal stability limit. | 1. Confirm the processing temperature is within the pigment's specified range. Uncoated γ-Ce₂S₃ is stable to ~350°C.[6]2. Use a coated pigment (e.g., SiO₂ or ZrO₂ coated) to increase oxidation resistance to 450-550°C.[2][6]3. If possible, process in an inert or non-oxidizing atmosphere (e.g., nitrogen or argon).[10] |
| Pigment Emits a "Rotten Egg" Smell (H₂S Gas) | Reaction with moisture or acid. Cerium sulfide can decompose in aqueous conditions, releasing hydrogen sulfide (H₂S).[7] | 1. Ensure the pigment and processing environment are dry.2. Use a core-shell pigment, such as Ce₂S₃@ZnO, which is designed to eliminate H₂S release and improve stability.[8]3. Avoid use in highly acidic formulations. The pigment has good stability in alkaline and dilute acid conditions but can be vulnerable.[4][12] |
| Poor Color Saturation or Incorrect Hue | 1. Incorrect polymorph (α or β instead of γ).2. Presence of impurities from synthesis.3. Effect of dopants altering the color.[11] | 1. Ensure the synthesis protocol reaches the necessary temperature (~1200°C) to form the γ-phase.[3]2. Characterize the pigment using XRD to confirm the crystal phase.3. If using a doped pigment, verify its specifications. La³⁺ doping, for example, can shift the color towards orange.[11] |
| Pigment Causes Warping in Crystalline Plastics (e.g., HDPE) | Some pigments can act as nucleation sites, altering the polymer's crystallization behavior. | This is not a typical issue for cerium sulfide pigments, which are known for not causing distortion in HDPE.[4][12] If this occurs, investigate other additives in the formulation as the likely cause. |
Quantitative Data on Thermal Stability
Table 1: Effect of Surface Coating on the Thermal Stability of γ-Ce₂S₃ Pigments
| Pigment Type | Coating Material | Coating Thickness | Max. Stability Temperature (in Air) | CIELAB (Lab) After Heat Treatment | Reference |
| Uncoated γ-Ce₂S₃ | None | N/A | ≤ 350 °C | N/A | [6] |
| Coated γ-Ce₂S₃ | Silica (SiO₂) | ~60 nm | 550 °C | L=29.59, a=27.53, b=27.66 | [6] |
| Coated γ-Ce₂S₃ | Silica (SiO₂) | N/A | 450 °C | Not specified | [7] |
| Coated γ-Ce₂S₃ | Zirconia (ZrO₂) | ~90 nm | Not specified | L=44.38, a=31.94, b*=23.14 (as-prepared) | [9] |
| Coated γ-Ce₂S₃ | Zinc Oxide (ZnO) | ~40 nm | Improved stability | Not specified | [8] |
Table 2: Effect of Doping on the Thermal Stability of γ-Ce₂S₃ Pigments
| Dopant(s) | Molar Ratio | Max. Stability Temperature (in Air) | CIELAB (Lab) After Heat Treatment | Reference |
| Praseodymium (Pr) | Not specified | 470 °C | L=25.58, a=29.47, b=17.27 | [9] |
| Barium (Ba²⁺) + Samarium (Sm³⁺) | n(Ba)/n(Ce₀.₉₉Sm₀.₀₁) = 0.1 | 440 °C (for 10 min) | L=21.79, a=22.19, b*=27.15 | [9] |
Experimental Protocols
Protocol 1: Synthesis of γ-Ce₂S₃ by Gas-Solid Reaction
This protocol describes a common method for synthesizing γ-Ce₂S₃ pigment from a cerium precursor using a sulfurizing gas at high temperatures.
-
Objective: To synthesize the thermally stable γ-polymorph of Ce₂S₃.
-
Materials: Cerium(IV) oxide (CeO₂), Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S) gas, Inert gas (Nitrogen or Argon).
-
Equipment: Tube furnace with gas flow control, reaction boat (alumina or quartz).
-
Procedure:
-
Place the CeO₂ precursor powder in a reaction boat and position it in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., Nitrogen) for 15-30 minutes to remove all oxygen.
-
While maintaining a slow inert gas flow, begin heating the furnace to the reaction temperature, typically between 800°C and 1000°C.[1]
-
Once the target temperature is reached, introduce the sulfurizing gas (e.g., CS₂ vapor carried by the inert gas stream). Caution: CS₂ is highly flammable and toxic; H₂S is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Maintain the reaction temperature for a specified duration, typically several hours, to ensure complete sulfurization.
-
To obtain the desired γ-phase, a subsequent annealing step at a higher temperature (≥1200°C) under an inert atmosphere may be required to facilitate the β → γ phase transition.[3]
-
After the reaction/annealing is complete, stop the flow of the sulfurizing gas and cool the furnace to room temperature under a continuous inert gas flow.
-
The resulting red powder is γ-Ce₂S₃. Characterize using X-ray Diffraction (XRD) to confirm the phase purity.
-
Protocol 2: Application of a Protective Silica (SiO₂) Coating
This protocol outlines a method for encapsulating γ-Ce₂S₃ particles with a silica shell to enhance thermal stability, based on hydrolysis of a silica precursor.
-
Objective: To improve the oxidation resistance of γ-Ce₂S₃ pigments.
-
Materials: γ-Ce₂S₃ pigment, Ethanol, Deionized water, Ammonium hydroxide (NH₄OH), Tetraethyl orthosilicate (TEOS).
-
Equipment: Beaker, magnetic stirrer, sonicator.
-
Procedure:
-
Disperse the γ-Ce₂S₃ powder in a solution of ethanol and deionized water. Use a sonicator to break up any agglomerates and achieve a uniform suspension.
-
Add ammonium hydroxide to the suspension to act as a catalyst for the hydrolysis reaction.
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While vigorously stirring the suspension, slowly add TEOS (the silica precursor) dropwise to the mixture.
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Allow the reaction to proceed for several hours at room temperature with continuous stirring. During this time, TEOS will hydrolyze and condense on the surface of the Ce₂S₃ particles, forming a silica layer.
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After the reaction, separate the coated pigment from the solution by centrifugation or filtration.
-
Wash the collected powder multiple times with ethanol and then deionized water to remove any unreacted precursors.
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Dry the final product in an oven at a low temperature (e.g., 60-80°C).
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A final calcination step may be performed to densify the silica coating, further enhancing its protective properties.[6]
-
Visualizations
Caption: Workflow for synthesis and optional coating of γ-Ce₂S₃ pigments.
Caption: A logical flowchart for troubleshooting Ce₂S₃ pigment degradation.
Caption: Phase transitions of Ce₂S₃ polymorphs with increasing temperature.
References
- 1. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. zegmetal.com [zegmetal.com]
- 3. CN102515240B - The preparation method of red pigment cerium sulphide - Google Patents [patents.google.com]
- 4. Cerium Sulfide Pigments – Rare Earth Pigments – Ranbar Red I4130S [ranbarr.com]
- 5. Cerium(III) sulphide (Ce2S3) powder (CAS No. 12014-93-6) [samaterials.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Core–shell structured Ce2S3@ZnO and its potential as a pigment - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101104746A - Red rare earth lanthanum cerium sulfide pigment and preparation method thereof - Google Patents [patents.google.com]
- 11. Color modulation of cerium sulfide colorant powders through chemical doping engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Ranbar I4130S Cerium Sulfide Pigment | Rare Earth Pigments | Pigment Red 265 [ranbar.cn]
Technical Support Center: Optimization of Sintering Parameters for Ce₂S₃ Ceramics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sintering parameters for Cerium(III) Sulfide (Ce₂S₃) ceramics.
Troubleshooting Guides
This section addresses common issues encountered during the sintering of Ce₂S₃ ceramics, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Density and High Porosity in the Sintered Ceramic
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Question: My sintered Ce₂S₃ ceramic has a low final density and appears porous. What are the likely causes and how can I improve densification?
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Answer: Low density is a common issue stemming from several factors throughout the experimental process.
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Potential Causes:
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Insufficient Sintering Temperature or Time: The thermal energy may be inadequate for the diffusion mechanisms that drive densification to occur completely.
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Inadequate Compaction Pressure (Hot Pressing/SPS): The applied pressure may not be sufficient to facilitate particle rearrangement and plastic deformation.[1]
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Poor Initial Powder Quality: Large, agglomerated, or irregularly shaped Ce₂S₃ powder particles can lead to poor packing and large pores in the green body that are difficult to eliminate.
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Inappropriate Heating Rate: A very rapid heating rate can cause pore closure at the surface before internal pores are removed, trapping them within the ceramic body.
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Sintering Atmosphere: An inappropriate atmosphere can lead to reactions that hinder densification.
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-
Solutions:
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Optimize Sintering Cycle: Systematically increase the sintering temperature or holding time. For instance, in vacuum hot pressing, temperatures around 1600°C with a holding time of 60 minutes have been shown to be effective.[2]
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Increase Applied Pressure: Gradually increase the pressure during hot pressing or Spark Plasma Sintering (SPS). A pressure of 60 MPa has been successfully used for hot pressing Ce₂S₃.[2]
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Improve Powder Processing: Mill the initial Ce₂S₃ powder to achieve a fine, uniform particle size distribution. Use of binders and proper mixing can help in creating a more uniform green body.
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Adjust Heating Profile: Employ a slower heating rate, or introduce intermediate holding steps to allow for the removal of gases and initial necking between particles. A two-stage heating rate, such as 10°C/min up to 1000°C and then 4°C/min to 1600°C, can be beneficial.[2]
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Control Sintering Atmosphere: Sintering in a vacuum or an inert atmosphere (like argon) is generally recommended for sulfide ceramics to prevent oxidation.[1]
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Issue 2: Cracking or Warping of the Sintered Ceramic
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Question: My sintered Ce₂S₃ pellets are cracked or warped. What could be causing this and how can it be prevented?
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Answer: Cracking and warping are typically caused by internal stresses that develop during the sintering process.
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Potential Causes:
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Uneven Green Body Density: Variations in density within the pre-sintered compact (green body) will lead to differential shrinkage during sintering, causing stress.[3][4] This can be a result of uneven pressure during compaction.[3]
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Rapid Heating or Cooling Rates: Large thermal gradients across the ceramic can induce thermal shock and stress, leading to cracks.[4] This is particularly a risk with large or thick components.[5]
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Phase Transformations: Ce₂S₃ exists in different polymorphic forms (α, β, γ), and phase transformations during the sintering cycle can be accompanied by volume changes, inducing stress.[2][6]
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Reaction with Die/Mold: At high temperatures, Ce₂S₃ may react with the graphite die, especially in SPS, leading to contamination and stress at the surface.[7]
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-
Solutions:
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Ensure Uniform Compaction: Use appropriate powder filling and pressing techniques to achieve a green body with uniform density.
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Optimize Thermal Cycle: Reduce the heating and cooling rates to minimize thermal gradients. Introducing annealing steps in the cooling profile can also help to relieve stress.
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Control Phase Transitions: Understand the temperature ranges for the α, β, and γ phase transitions of Ce₂S₃ and design the sintering profile accordingly to manage the associated volume changes. The α to β transition occurs around 900°C, and the β to γ transition happens around 1200°C.
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Use Protective Liners: In hot pressing or SPS, using liners made of materials like graphite foil or boron nitride can prevent direct contact and reaction between the Ce₂S₃ and the die.
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Issue 3: Discoloration or Unexpected Color of the Sintered Ceramic
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Question: The final Ce₂S₃ ceramic is not the expected bright red color. What could be the reason for this discoloration?
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Answer: The color of Ce₂S₃ ceramics, particularly the desired red hue of the γ-phase, is sensitive to its chemical and phase purity.
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Potential Causes:
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Oxidation: Exposure to oxygen at high temperatures can lead to the formation of cerium oxysulfides or oxides, which have different colors.[8]
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Incomplete Phase Transformation: If the sintering temperature is not high enough or the holding time is too short, the transformation to the γ-Ce₂S₃ phase may be incomplete, resulting in a mix of phases with a different overall color.
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Carbon Contamination: In sintering methods that use graphite tooling, such as hot pressing and SPS, carbon contamination can occur, leading to a grayish or darker appearance.[7]
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Impurities in the Starting Powder: The presence of other metallic or non-metallic impurities in the initial Ce₂S₃ powder can affect the final color.
-
-
Solutions:
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Maintain an Inert Atmosphere: Sintering should be carried out in a high vacuum or under a continuous flow of a high-purity inert gas like argon to minimize oxygen contamination.
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Ensure Complete γ-Phase Formation: A sintering temperature of at least 1200°C is generally required to ensure the transformation to the γ-phase.[2] X-ray diffraction (XRD) can be used to verify the phase composition.
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Minimize Carbon Contamination: Use high-purity graphite dies and punches. The use of protective liners (e.g., boron nitride) can also act as a barrier to carbon diffusion.
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Use High-Purity Starting Materials: Ensure the purity of the initial Ce₂S₃ powder through appropriate synthesis and characterization methods.
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Frequently Asked Questions (FAQs)
1. General Knowledge
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What is Ce₂S₃ and why is it of interest?
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Cerium(III) sulfide, or cerium sesquisulfide (Ce₂S₃), is a ceramic material known for its high melting point and chemical inertness.[9] It exists in three main polymorphic forms: α, β, and γ.[2] The γ-phase is particularly noted for its vibrant red color, making it a candidate for non-toxic inorganic pigments.[10] It has also been investigated for applications in optoelectronics and as a high-temperature semiconductor for thermoelectric generators.[10]
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-
What are the main methods for sintering Ce₂S₃ ceramics?
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The most common methods for densifying Ce₂S₃ powders are pressure-assisted sintering techniques. These include Hot Pressing (HP) and Spark Plasma Sintering (SPS) , also known as Field-Assisted Sintering Technique (FAST).[11][12] These methods are effective in achieving high density at lower temperatures and shorter times compared to pressureless sintering, which helps in controlling grain growth.[13]
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What is the difference between Hot Pressing and Spark Plasma Sintering?
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In Hot Pressing , a powder compact in a die is heated externally by a furnace while uniaxial pressure is applied.[14] In Spark Plasma Sintering , a pulsed DC current is passed directly through the graphite die and, if the sample is conductive, through the powder itself. This results in very rapid internal heating (Joule heating).[11] SPS generally allows for much higher heating rates and shorter sintering times than conventional hot pressing.[11]
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2. Experimental Procedures
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What kind of atmosphere is required for sintering Ce₂S₃?
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How are the Ce₂S₃ powders typically synthesized before sintering?
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A common method is the sulfurization of cerium oxide (CeO₂) powder. This is often done by reacting CeO₂ with carbon disulfide (CS₂) gas at temperatures around 700-1000°C.[2] Another route involves reacting CeO₂ with hydrogen sulfide (H₂S) gas, though CS₂ is often preferred as it allows for lower reaction temperatures.[2]
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What safety precautions should be taken when working with Ce₂S₃ and its precursors?
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Powder Handling: Ce₂S₃ powder should be handled in a well-ventilated area or under an inert atmosphere to avoid inhalation and contact with skin and eyes.[16] It is recommended to use personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection.[17]
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Precursors: Precursors like hydrogen sulfide (H₂S) and carbon disulfide (CS₂) are highly toxic and flammable and must be handled with extreme caution in a fume hood with appropriate safety measures.
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Storage: Ce₂S₃ powder should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, to prevent hydrolysis from moisture in the air, which can release H₂S gas.[18]
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Data Presentation
Table 1: Effect of Hot Pressing Parameters on Ce₂S₃ Ceramic Properties
| Sintering Temperature (°C) | Applied Pressure (MPa) | Holding Time (min) | Relative Density (%) | Vickers Hardness (HV) | Average Grain Size (µm) | Reference |
| 1500 | 60 | 60 | ~98 | ~510 | ~2.5 | [2] (interpolated) |
| 1600 | 60 | 60 | 99.7 | 528.5 | ~3 | [2] |
| 1700 | 60 | 60 | >99.5 | ~530 | ~5-10 | [2] (interpolated) |
Table 2: General Properties of Sintered γ-Ce₂S₃ Ceramics
| Property | Value | Units | Notes |
| Crystal Structure (γ-phase) | Cubic | - | Th₃P₄ type structure |
| Theoretical Density | 5.18 | g/cm³ | [9] |
| Melting Point | 1840 - 1940 | °C | [9] |
| Color | Bright Red | - | Characteristic of the γ-phase |
| Band Gap (γ-phase) | ~2.06 | eV | [9] |
| Solubility | Insoluble in water | - | Soluble in warm formic or acetic acid |
Experimental Protocols
1. Synthesis of Ce₂S₃ Powder via Sulfurization of CeO₂
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Preparation: Place high-purity CeO₂ powder in a quartz or alumina boat. The addition of a small amount of carbon black to the CeO₂ powder can facilitate the reaction.[2]
-
Furnace Setup: Place the boat in the center of a tube furnace.
-
Atmosphere Control: Purge the furnace tube with a high-purity inert gas (e.g., argon) to remove all oxygen.
-
Sulfurization: Heat the furnace to the reaction temperature (e.g., 973 K or 700°C). Introduce a controlled flow of carbon disulfide (CS₂) gas, typically carried by the inert gas stream. (Caution: CS₂ is highly toxic and flammable. This step must be performed in a well-ventilated fume hood with appropriate safety protocols).
-
Reaction Time: Hold at the reaction temperature for a sufficient duration (e.g., 8 hours or 28.8 ks) to ensure complete conversion to α-Ce₂S₃.[2]
-
Cooling: After the reaction is complete, stop the flow of CS₂ and cool the furnace to room temperature under the inert gas flow.
-
Phase Transformation (Optional): To obtain the β-phase, the resulting α-Ce₂S₃ powder can be heated in a vacuum at 1200°C.[9]
2. Sintering of Ce₂S₃ Ceramics via Hot Pressing
-
Powder Loading: Load the synthesized Ce₂S₃ powder into a graphite die. It is recommended to line the die with graphite foil to prevent the powder from sticking to the die walls.
-
Furnace Setup: Place the loaded die assembly into the hot press furnace.
-
Atmosphere Control: Evacuate the furnace chamber to a high vacuum or purge with a high-purity inert gas (e.g., argon).
-
Heating and Pressing:
-
Begin heating the sample. A multi-step heating profile is recommended (e.g., 10°C/min up to 1000°C, then 4°C/min up to the final sintering temperature of 1600°C).[2]
-
Apply a low initial pressure to the punches to ensure good contact.
-
Increase to the final sintering pressure (e.g., 60 MPa) as the temperature rises.
-
-
Sintering: Hold the sample at the peak temperature (e.g., 1600°C) and pressure for the desired duration (e.g., 60 minutes).[2]
-
Cooling and Depressurization:
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After the holding time, turn off the furnace power and allow the sample to cool.
-
Gradually release the pressure during the cooling cycle.
-
Once at room temperature, vent the chamber and carefully remove the sintered ceramic pellet.
-
Visualizations
Caption: Experimental workflow for the synthesis and sintering of Ce₂S₃ ceramics.
Caption: Decision tree for troubleshooting common defects in sintered Ce₂S₃ ceramics.
Caption: Relationship between key sintering parameters and final ceramic properties.
References
- 1. What Are The Disadvantages Of Pressing And Sintering? Understand The Trade-Offs In Powder Metallurgy - Kintek Solution [kindle-tech.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are The Defects In Sintered Parts? Avoid Warping, Cracking, And Porosity Issues - Kintek Solution [kindle-tech.com]
- 4. Causes of Deformation and Fracture of Zirconia Ceramics During Sintering [mrceramicpart.com]
- 5. What Are The Disadvantages Of Hot Pressing? Key Limitations For Your Manufacturing Process - Kintek Solution [kindle-tech.com]
- 6. Understanding Cracking In Zirconia Ceramics: Causes And Solutions [csceramic.com]
- 7. journal-home.s3.ap-northeast-2.amazonaws.com [journal-home.s3.ap-northeast-2.amazonaws.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 10. zegmetal.com [zegmetal.com]
- 11. Hot pressing - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. home.agh.edu.pl [home.agh.edu.pl]
- 14. powdermetallurgy.com [powdermetallurgy.com]
- 15. mdpi.com [mdpi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. Page loading... [guidechem.com]
Preventing H₂S release from cerium sulfide pigments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the release of hydrogen sulfide (H₂S) from cerium sulfide (Ce₂S₃) pigments during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are cerium sulfide pigments?
Cerium sulfide (Ce₂S₃), particularly in its gamma (γ) crystalline form, is an inorganic pigment known for its vibrant, bright red color.[1][2] It is considered a non-toxic alternative to heavy-metal-based pigments like cadmium red.[1][3][4] Due to its color properties, thermal stability, and good light resistance, it has applications in plastics, coatings, and other advanced materials.[3][5]
Q2: Why do cerium sulfide pigments release hydrogen sulfide (H₂S)?
The primary cause of H₂S release is the hydrolysis of the cerium sulfide pigment. In the presence of water, moisture, or in acidic environments, Ce₂S₃ can react and decompose, leading to the formation of hazardous hydrogen sulfide gas, which has a characteristic "rotten egg" smell.[1] Uncoated cerium sulfide pigments are particularly susceptible to this degradation.[1]
Q3: What is the chemical reaction that produces H₂S?
Cerium sulfide reacts with water (H₂O) in a hydrolysis reaction to form cerium hydroxide (Ce(OH)₃) and hydrogen sulfide (H₂S). The simplified chemical equation for this process is:
Ce₂S₃ + 6H₂O → 2Ce(OH)₃ + 3H₂S
Q4: What are the primary methods to prevent H₂S release?
The most effective strategy is to create a protective, inert barrier on the surface of the pigment particles. This involves encapsulating the Ce₂S₃ core in a stable shell material (core-shell structure).[1][6] Common shell materials include inorganic oxides like silicon dioxide (SiO₂), zinc oxide (ZnO), and zirconium dioxide (ZrO₂).[1][4][7] This coating physically prevents moisture from reaching the reactive cerium sulfide core.
Troubleshooting Guide
Problem: A strong "rotten egg" odor (H₂S) is detected in my experiment or polymer composite.
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Probable Cause 1: Pigment Hydrolysis. The cerium sulfide pigment is reacting with moisture present in the experimental environment or within the material matrix (e.g., a polymer).
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Solution 1: Use a Coated Pigment. Switch from an uncoated Ce₂S₃ pigment to a core-shell coated version. Surface coatings of SiO₂, ZnO, or ZrO₂ provide excellent protection against hydrolysis.[1][6][7] A ZnO nanoshell with a thickness of around 40 nm has been shown to effectively eliminate H₂S release.[1]
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Probable Cause 2: Acidic Environment. The formulation or environment contains acidic components that accelerate the decomposition of the pigment.
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Solution 2: Control the pH. Ensure the matrix and processing conditions are neutral or slightly alkaline. Avoid using acidic additives or solvents in your formulation when working with uncoated or poorly coated Ce₂S₃ pigments.
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Probable Cause 3: High Humidity/Moisture. The pigment was exposed to high humidity during storage, or the processing environment has high moisture content.
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Solution 3: Ensure Dry Conditions. Store cerium sulfide pigments in a desiccator or a dry, inert atmosphere. When incorporating into polymers or other materials, ensure all components are thoroughly dried according to their technical specifications before mixing.
Problem: The red color of the pigment degrades during high-temperature processing.
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Probable Cause: The thermal stability limit of the uncoated pigment has been exceeded. Uncoated γ-Ce₂S₃ is thermally stable in air only up to about 350°C.[1][8]
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Solution: Employ a thermally stable core-shell coated pigment. Encapsulation with inorganic oxides significantly enhances thermal stability. For example, SiO₂ coating can improve the thermal stability temperature to 450°C, while ZrO₂ coating can provide stability in air up to 380°C.[1][7]
Data on Coated Pigment Stability
The following table summarizes the performance improvements achieved by coating cerium sulfide pigments.
| Coating Material | Typical Thickness | Thermal Stability (in Air) | Method of Preparation | Reference |
| Uncoated γ-Ce₂S₃ | N/A | ~350 °C | N/A | [1][8] |
| Zinc Oxide (ZnO) | ~40 nm | Improved | Heterogeneous Precipitation | [1] |
| Silicon Dioxide (SiO₂) | ~60 nm | ~450 °C | Sol-Gel (Stöber Method) | [1][6] |
| Zirconium Dioxide (ZrO₂) | ~90 nm | ~380 °C | Hydrolysis + Hydrothermal | [6][7] |
Experimental Protocols
Protocol 1: Generalized Sol-Gel Method for SiO₂ Coating (Stöber Method)
This protocol describes a general procedure for applying a protective silica (SiO₂) layer onto Ce₂S₃ pigment particles.
Methodology:
-
Dispersion: Disperse a measured quantity of Ce₂S₃ pigment powder into a solution of ethanol and deionized water. Use an ultrasonic bath to ensure a uniform suspension.
-
Precursor Addition: While vigorously stirring the suspension, add a calculated amount of tetraethoxysilane (TEOS), which serves as the silica precursor.[1]
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Catalysis: Add an aqueous ammonia solution dropwise to the mixture. The ammonia acts as a catalyst for the hydrolysis and condensation of TEOS on the surface of the pigment particles.
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Coating Formation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with continuous stirring for several hours. This "aging" step allows for the formation of a dense, uniform SiO₂ layer.
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Separation and Purification: Collect the coated pigment particles from the solution using centrifugation or filtration.
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Washing: Wash the collected particles multiple times with ethanol and then with deionized water to remove any unreacted precursors and byproducts.
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Drying: Dry the purified, coated pigment in a laboratory oven at a temperature around 80-100°C until a constant weight is achieved.
Protocol 2: Generalized Two-Step Method for ZrO₂ Coating
This protocol outlines a general procedure for creating a robust zirconium dioxide (ZrO₂) shell via a combined hydrolysis and hydrothermal process.[6][7]
Methodology:
-
Pre-Coating via Hydrolysis:
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Disperse the Ce₂S₃ pigment in an aqueous solution.
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At a controlled temperature (e.g., 30°C), slowly add a solution containing a zirconium salt precursor (e.g., zirconium oxychloride).[7]
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Maintain a constant pH by concurrently adding a base (e.g., NaOH solution) to induce the hydrolysis of the zirconium salt and precipitation of a preliminary zirconia-hydrate layer onto the pigment surface.
-
-
Hydrothermal Treatment:
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Transfer the suspension of pre-coated particles into a sealed hydrothermal reactor (autoclave).
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Heat the reactor to a specified temperature (e.g., 180°C) for several hours.[7]
-
This hydrothermal step promotes the crystallization and densification of the amorphous zirconia-hydrate layer into a stable, crystalline ZrO₂ shell.
-
-
Separation and Purification: After cooling the reactor, collect the ZrO₂-coated pigment particles by filtration or centrifugation.
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Washing: Thoroughly wash the product with deionized water to remove residual reactants.
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Drying: Dry the final core-shell pigment in an oven to obtain a stable, powdered product.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 3. Cerium Sulfide Pigments – Rare Earth Pigments – Ranbar Red I4130S [ranbarr.com]
- 4. zegmetal.com [zegmetal.com]
- 5. Color modulation of cerium sulfide colorant powders through chemical doping engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of γ-Ce2S3@ZrO2 Red Pigment by Hydrolysis Combined Hydrothermal Two Steps Method | Scientific.Net [scientific.net]
- 8. synsint.com [synsint.com]
Technical Support Center: Gamma Irradiation of Ce₂S₃ Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gamma-irradiated Cerium (III) Sulfide (Ce₂S₃) thin films.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of gamma irradiation on the crystallinity of Ce₂S₃ thin films?
A1: Gamma irradiation has been shown to improve the crystallinity of Ce₂S₃ thin films prepared by the Successive Ionic Layer Adsorption and Reaction (SILAR) method.[1] However, at very high doses (e.g., 1000 Gy), surface degradation of the thin film can occur, suggesting that high-energy photons can damage the film surface.[1]
Q2: How does the optical band gap of Ce₂S₃ thin films change with increasing gamma irradiation dose?
A2: The optical band gap of Ce₂S₃ thin films has been observed to decrease slightly as the gamma irradiation dose increases. For instance, a decrease from 1.99 eV to 1.88 eV has been reported.[1] This change is often attributed to the quantum confinement effect and the creation or eradication of induced defects within the energy band gap.[1][2]
Q3: What is the expected change in the surface morphology of Ce₂S₃ thin films after gamma irradiation?
A3: Field Emission Scanning Electron Microscope (FESEM) images have revealed that pristine Ce₂S₃ thin films exhibit a smooth surface with spherical grains and distinct grain boundaries. After gamma exposure, the surface morphology changes to show clusters of small particles.[1] At higher doses (e.g., 500 Gy), these small grains can agglomerate, and at very high doses (1000 Gy), the surface can show clear degradation with more voids and gaps.[1]
Q4: How does gamma irradiation affect the photoluminescence (PL) of Ce₂S₃ thin films?
A4: The emission intensity of photoluminescence (PL) spectra for Ce₂S₃ thin films tends to decrease with an increasing gamma dosage.[1] This phenomenon is attributed to the formation of additional crystallites and a reduction in the number of structural defects.[1]
Q5: What is the general trend of electrical resistance in Ce₂S₃ thin films when exposed to gamma irradiation?
A5: Irradiated Ce₂S₃ thin films generally exhibit greater electrical resistance compared to as-deposited films, and this resistance increases with the gamma dose.[1] This is likely due to a reduction in carrier concentration and the agglomeration of crystallites at the grain boundaries, which creates defect states.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-uniform irradiation effects across the thin film. | Non-uniform gamma flux from the source. | Ensure the thin film is placed in a region of uniform gamma flux. Consult the specifications of your gamma irradiation facility.[3][4] |
| Shadowing effect from sample holder or other objects. | Use a sample holder designed for irradiation experiments that minimizes shadowing. Position the sample to have a clear line of sight to the source. | |
| Significant degradation or peeling of the thin film after irradiation. | Excessive gamma dose. | Reduce the total absorbed dose or the dose rate. High-energy photons can cause surface damage.[1] |
| Poor adhesion of the thin film to the substrate. | Optimize the thin film deposition process to improve adhesion before irradiation. | |
| Unexpected changes in optical properties (e.g., significant color change). | Contamination on the thin film surface during irradiation. | Ensure the irradiation chamber is clean and free of contaminants. Handle samples with care to avoid introducing foreign materials. |
| Creation of color centers due to irradiation. | This is a known effect of gamma irradiation on some materials.[5] Characterize the changes using UV-Vis spectroscopy to understand the nature of the color centers. | |
| Difficulty in reproducing results between different irradiation runs. | Fluctuations in the gamma source output. | Regularly calibrate and monitor the output of the gamma source using dosimetry.[3][4] |
| Variations in environmental conditions during irradiation (e.g., temperature, atmosphere). | Control and monitor the environmental conditions within the irradiation chamber. | |
| No observable change in thin film properties after irradiation. | Insufficient gamma dose. | Increase the total absorbed dose. The effects of gamma irradiation are dose-dependent.[1] |
| The material is highly resistant to gamma radiation at the applied dose. | Consider using higher doses or different types of radiation to induce changes. |
Data Presentation
Table 1: Effect of Gamma Irradiation Dose on the Properties of Ce₂S₃ Thin Films
| Gamma Dose (Gy) | Crystallite Size (nm) | Optical Band Gap (eV) | Particle Size (nm) | Electrical Resistance |
| 0 (Pristine) | 84.38 | 1.99 | 105 | Lower |
| 250 | - | - | - | Increased |
| 500 | - | - | - | Further Increased |
| 1000 | 53.36 | 1.88 | 30 | Highest |
Data extracted from[1]. A '-' indicates data not explicitly provided in the source for that specific dose.
Experimental Protocols
Synthesis of Ce₂S₃ Thin Films via Successive Ionic Layer Adsorption and Reaction (SILAR)
The SILAR technique is a method for depositing thin films from solution.
Precursor Solutions:
-
Cationic Precursor: Cerium (III) chloride (CeCl₃) solution.
-
Anionic Precursor: Sodium sulfide (Na₂S) solution.
Substrate: Glass substrates are typically used.
Deposition Cycle:
-
Cationic Adsorption: Immerse the cleaned substrate in the CeCl₃ solution for a specific duration to allow Ce³⁺ ions to adsorb onto the surface.
-
Rinsing: Rinse the substrate with deionized water to remove excess, unadsorbed Ce³⁺ ions.
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Anionic Reaction: Immerse the substrate in the Na₂S solution. The S²⁻ ions react with the adsorbed Ce³⁺ ions to form a layer of Ce₂S₃.
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Rinsing: Rinse the substrate again with deionized water to remove unreacted species.
This four-step process constitutes one SILAR cycle. The desired film thickness is achieved by repeating this cycle multiple times.
Gamma Irradiation Procedure
Radiation Source: A Cobalt-60 (⁶⁰Co) gamma source is commonly used.[3][6][7]
Procedure:
-
Dosimetry: Place dosimeters alongside the Ce₂S₃ thin film samples to accurately measure the absorbed radiation dose.[3][8]
-
Sample Placement: Position the thin film samples in the irradiation chamber at a location with a known and uniform gamma dose rate.[3]
-
Irradiation: Expose the samples to the gamma radiation for a predetermined time to achieve the target absorbed dose (e.g., 250 Gy, 500 Gy, 1000 Gy). The process can be continuous or in batches.[8]
-
Post-Irradiation Analysis: After irradiation, remove the samples and analyze the dosimeters to confirm the absorbed dose. Proceed with material characterization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, gamma irradiation, and characterization of Ce₂S₃ thin films.
Caption: Logical relationship of gamma dose effects on Ce₂S₃ thin film properties.
References
- 1. Effects of gamma irradiation on the properties of Ce2S3 thin films - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. ebeammachine.com [ebeammachine.com]
- 4. ebeammachine.com [ebeammachine.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 7. worldscientific.com [worldscientific.com]
- 8. steris-ast.com [steris-ast.com]
Technical Support Center: Scaling Up Cerium Sulfide (Ce₂S₃) Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for challenges encountered during the scaling up of cerium sulfide (Ce₂S₃) production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and processing of cerium sulfide, offering potential causes and actionable solutions.
| Problem/Observation | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield of Cerium Sulfide | 1. Incomplete reaction of the cerium precursor.[1] 2. Suboptimal reaction temperature or time.[1][2] 3. Inefficient sulfurization agent (H₂S or CS₂) flow rate. 4. Presence of oxygen or moisture in the reaction atmosphere.[3] | 1. Ensure intimate mixing of reactants; consider adding graphite powder to aid conversion when using CeO₂.[1] 2. Optimize temperature and reaction duration based on the desired polymorph (see Table 1). 3. Calibrate and control the gas flow rate to ensure a sufficient supply of the sulfurization agent. 4. Purge the reaction system thoroughly with an inert gas (e.g., nitrogen, argon) before heating and maintain a positive pressure of the inert gas. |
| Incorrect Polymorph Formation (e.g., α or β instead of desired γ-Ce₂S₃) | 1. Reaction temperature is too low.[4] 2. Insufficient annealing time or temperature for phase transformation.[2] 3. Contamination affecting crystal growth. | 1. For γ-Ce₂S₃, ensure the final sintering or hot pressing temperature is sufficiently high (typically >1200°C).[2][4] 2. Follow a multi-step heating process: form α/β phases at lower temperatures (700-1100°C) and then anneal at a higher temperature to transform to the γ phase.[2] 3. Use high-purity precursors and ensure a clean, inert reaction environment. |
| Product is not the desired bright red color (characteristic of γ-Ce₂S₃) | 1. Incomplete conversion to the γ-polymorph.[2] 2. Presence of cerium oxysulfide or unreacted cerium oxide. 3. Particle size and morphology effects. | 1. Increase the final annealing temperature and/or duration to facilitate the complete β to γ phase transformation.[4] 2. Ensure a strongly reducing and sulfurizing atmosphere to prevent the formation of oxysulfides. 3. Characterize particle size and morphology using techniques like SEM; adjust synthesis parameters (e.g., precursor particle size, heating rate) to control particle growth. |
| Formation of Mixed Cerium Sulfide Phases (e.g., Ce₂S₃ and CeS) | 1. Non-stoichiometric ratio of cerium to sulfur. 2. Local variations in the reaction environment. | 1. Precisely control the amount of sulfurization agent. 2. Ensure uniform heating and gas distribution within the reactor. For solid-state reactions, ensure homogeneous mixing of precursors. |
| Product Contamination (e.g., Oxides, Oxysulfides) | 1. Leaks in the reaction system allowing air ingress.[3] 2. Impure precursor materials (e.g., hydrated cerium salts). 3. Insufficient inert gas purging. | 1. Perform a leak check on the furnace tube and gas delivery lines before starting the experiment. 2. Use anhydrous, high-purity cerium precursors. If using oxides, ensure they are thoroughly dried. 3. Extend the inert gas purging time before introducing the reactive gases and initiating heating. |
| Safety Hazards during Synthesis (related to H₂S or CS₂) | 1. Toxicity and flammability of hydrogen sulfide (H₂S) and carbon disulfide (CS₂).[4] | 1. Conduct all experiments in a well-ventilated fume hood with appropriate gas sensors and safety interlocks. 2. Use appropriate personal protective equipment (PPE), including respirators if necessary. 3. Design the experimental setup to include a scrubbing system to neutralize unreacted H₂S or CS₂. 4. Consider alternative, safer synthesis routes where possible, such as mechanochemical synthesis or liquid-phase precipitation.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cerium sulfide?
A1: The most common methods involve the high-temperature sulfurization of cerium compounds (like CeO₂ or Ce₂O₃) using either hydrogen sulfide (H₂S) or carbon disulfide (CS₂) gas at temperatures ranging from 800°C to 1100°C.[1][2] Other reported methods include mechanochemical synthesis by high-energy milling of cerium and sulfur, and a two-step "liquid phase precipitation-high temperature crystal transformation" process.[4][5]
Q2: What are the different polymorphs of Ce₂S₃ and why is the γ-phase often desired?
A2: Cerium (III) sulfide exists in three main polymorphs: α, β, and γ.[2] The α-phase typically forms at lower temperatures and can be irreversibly transformed into the β-phase by heating. The β-phase, in turn, can be converted to the γ-phase at even higher temperatures.[2][4] The γ-Ce₂S₃ polymorph is often the target product due to its distinctive bright red color, making it suitable as a non-toxic inorganic pigment.[2] It also has potential applications as a high-temperature semiconductor.
Q3: What are the main safety concerns when scaling up cerium sulfide production?
A3: The primary safety concerns are associated with the traditional synthesis routes that use highly toxic and flammable gases like hydrogen sulfide (H₂S) and carbon disulfide (CS₂).[4] These substances pose significant inhalation and fire hazards. Scaling up production requires robust engineering controls, including enclosed reaction systems, effective ventilation, gas detection systems, and exhaust gas scrubbing to neutralize toxic fumes.
Q4: How can I control the formation of the desired γ-Ce₂S₃ polymorph?
A4: Control over the polymorph is primarily achieved through temperature management. The γ-phase is the high-temperature stable form. A common strategy is to first synthesize the α or β phase at a lower temperature (e.g., 900-1100°C) and then anneal or hot-press the material at a higher temperature (e.g., 1200-1700°C) to induce the transformation to the γ-phase.[2][4]
Q5: What causes the formation of cerium oxysulfide impurities?
A5: Cerium oxysulfide (Ce₂O₂S) impurities typically form when there is oxygen contamination in the reaction chamber.[3] This can be due to leaks in the system or the use of incompletely dried precursors. To avoid this, it is crucial to use high-purity, anhydrous reactants and to ensure the reaction is carried out in a well-sealed, inert atmosphere.[3]
Data Presentation
Table 1: Temperature Parameters for Ce₂S₃ Synthesis and Phase Transformation
| Process | Temperature Range (°C) | Resulting Polymorph(s) | Reference |
| Sulfurization of Ce₂O₃ with H₂S | 900 - 1100 | α-Ce₂S₃, β-Ce₂S₃ | [2] |
| Sulfurization of CeO₂ with CS₂ | 800 - 1000 | α-Ce₂S₃, β-Ce₂S₃ | [2] |
| α → β Phase Transformation | ~1200 (in vacuum) | β-Ce₂S₃ | [2][4] |
| β → γ Phase Transformation | ~1200 - 1700 | γ-Ce₂S₃ | [2][4] |
Experimental Protocols
Protocol 1: High-Temperature Gas-Phase Sulfurization of Cerium Oxide
This protocol describes a general method for synthesizing Ce₂S₃ using a tube furnace and a reactive gas.
1. Materials and Equipment:
-
High-purity Cerium (IV) oxide (CeO₂) powder, calcined at >800°C to remove moisture.
-
Carbon disulfide (CS₂) or Hydrogen sulfide (H₂S) gas.
-
High-purity inert gas (Argon or Nitrogen).
-
Tube furnace capable of reaching at least 1200°C.
-
Alumina or quartz reaction tube and boat.
-
Gas flow controllers.
-
Exhaust gas scrubbing system (e.g., NaOH solution).
2. Procedure:
-
Place a known quantity of dried CeO₂ powder in an alumina boat and position it in the center of the tube furnace.
-
Assemble the reaction apparatus, ensuring all connections are gas-tight.
-
Purge the system with inert gas (e.g., Argon at 100-200 sccm) for at least 30 minutes to remove all air and moisture.
-
While maintaining the inert gas flow, begin heating the furnace to the desired reaction temperature (e.g., 950°C).
-
Once the temperature has stabilized, introduce the reactive gas (CS₂ vapor or H₂S gas) at a controlled flow rate. Caution: H₂S and CS₂ are toxic and flammable.
-
Hold the reaction at temperature for a specified duration (e.g., 4-8 hours).
-
After the reaction period, stop the flow of the reactive gas and switch to a pure inert gas flow.
-
Cool the furnace down to room temperature under the inert atmosphere.
-
Once cooled, the product can be safely removed for characterization.
10. For γ-Phase Transformation: 11. Press the synthesized Ce₂S₃ powder into a pellet. 12. Place the pellet in the furnace and heat under vacuum or inert atmosphere to a higher temperature (~1200-1700°C) for several hours to induce the transformation to γ-Ce₂S₃.[2]
Visualizations
Caption: Workflow for the two-stage synthesis of γ-Ce₂S₃.
Caption: Troubleshooting logic for common Ce₂S₃ synthesis issues.
References
Technical Support Center: Enhancing Ce₂S₃ Thermoelectric Performance through Doping Strategies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enhancement of Cerium(III) Sulfide (Ce₂S₃) thermoelectric performance through doping. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of doping Ce₂S₃ for thermoelectric applications?
A1: The primary goal of doping Ce₂S₃ is to enhance its dimensionless figure of merit (ZT). This is achieved by optimizing the material's interdependent thermoelectric properties: increasing the electrical conductivity (σ) and the Seebeck coefficient (S), while simultaneously reducing the thermal conductivity (κ).
Q2: What are common n-type and p-type dopants for sulfide-based thermoelectric materials?
A2: While research specifically on doping Ce₂S₃ is emerging, insights can be drawn from other sulfide systems. For n-type doping, elements that can donate electrons, such as halogens (e.g., Iodine), are often used. For p-type doping, elements that can create hole carriers are potential candidates. The choice of dopant depends on its ability to be incorporated into the Ce₂S₃ lattice and favorably alter the electronic band structure.
Q3: How does doping influence the thermal conductivity of Ce₂S₃?
A3: Doping can introduce point defects and lattice distortions, which act as scattering centers for phonons. This increased phonon scattering effectively reduces the lattice thermal conductivity, a key factor in improving the overall ZT value.
Q4: What are the typical synthesis methods for preparing doped Ce₂S₃?
A4: Common synthesis routes include solid-state reaction and sulfurization of cerium oxide precursors. In a solid-state reaction, stoichiometric amounts of Ce, S, and the dopant element are mixed, pressed, and annealed at high temperatures. Sulfurization involves reacting a mixture of cerium oxide and the dopant precursor with a sulfur-containing gas (e.g., CS₂ or H₂S) at elevated temperatures.
Q5: What challenges are commonly encountered during the synthesis of doped Ce₂S₃?
A5: Researchers may face challenges such as achieving phase purity, ensuring uniform dopant distribution, controlling stoichiometry due to the high vapor pressure of sulfur, and preventing oxidation during high-temperature processing.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Electrical Conductivity | - Insufficient dopant activation.- Poor densification of the sintered sample.- Presence of insulating secondary phases. | - Optimize annealing temperature and time to promote dopant activation.- Increase sintering pressure and/or temperature.- Refine synthesis parameters to ensure phase purity; perform thorough XRD analysis. |
| Inconsistent Seebeck Coefficient | - Inhomogeneous dopant distribution.- Measurement errors due to poor electrical contacts.- Sample degradation at high temperatures. | - Improve mixing of precursor powders (e.g., ball milling).- Ensure good electrical contact between the sample and measurement probes.- Conduct measurements in an inert atmosphere or vacuum to prevent oxidation. |
| High Thermal Conductivity | - Low dopant concentration.- Large grain size.- Insufficient phonon scattering. | - Increase the dopant concentration, while monitoring for solubility limits.- Employ techniques to reduce grain size, such as ball milling of powders before sintering.- Consider co-doping to introduce multiple phonon scattering mechanisms. |
| Poor Reproducibility | - Variations in precursor purity.- Inconsistent synthesis or sintering conditions.- Environmental factors (e.g., humidity). | - Use high-purity starting materials.- Precisely control all experimental parameters (temperature, pressure, time, atmosphere).- Store precursors and handle samples in a controlled environment (e.g., glovebox). |
Quantitative Data Summary
The following table summarizes the impact of various doping strategies on the thermoelectric properties of sulfide-based materials, providing a comparative reference for experiments on Ce₂S₃.
| Material System | Dopant | Doping Level | Max. Power Factor (μW m⁻¹ K⁻²) | Min. Thermal Conductivity (W m⁻¹ K⁻¹) | Max. ZT | Temperature (K) |
| Bi₂SeS₂ | Iodine (I) | 1.1% | >690 | <0.95 | 0.56 | 773 |
| PbS | Bi₂S₃ | 1% | - | - | 0.55 | 773 |
| PbS | 1% Bi₂S₃ + 1% Cu₂S | - | - | - | 0.83 | 773 |
| Cu₂Se | Aluminum (Al) | - | - | - | 2.62 | - |
| Cu₂Se | Magnesium (Mg) | - | - | - | 1.6 | 860 |
Note: Data is compiled from various research sources on different sulfide materials and is intended for illustrative purposes.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of Doped Ce₂S₃ via Solid-State Reaction
-
Precursor Preparation: Stoichiometric amounts of high-purity Cerium (Ce), Sulfur (S), and the desired dopant element are weighed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Mixing: The powders are thoroughly mixed using an agate mortar and pestle or by ball milling to ensure homogeneity.
-
Encapsulation: The mixed powder is loaded into a quartz ampoule, which is then evacuated to a high vacuum (<10⁻⁴ Torr) and sealed.
-
Reaction: The sealed ampoule is placed in a tube furnace and heated to a specific reaction temperature (e.g., 800-1000 °C) for an extended period (e.g., 24-48 hours). A slow heating and cooling rate is recommended to ensure homogeneity and prevent cracking.
-
Sintering: The resulting powder is ground and densified into a pellet by spark plasma sintering (SPS) or hot pressing. This step is crucial for achieving the high density required for accurate thermoelectric property measurements.
Protocol 2: Characterization of Thermoelectric Properties
-
Phase and Microstructure Analysis: The crystal structure and phase purity of the sintered sample are analyzed using X-ray diffraction (XRD). The microstructure and elemental distribution are examined using scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS).
-
Electrical Conductivity and Seebeck Coefficient Measurement: The electrical conductivity (σ) and Seebeck coefficient (S) are measured simultaneously as a function of temperature using a commercial system (e.g., Linseis LSR-3) in a helium or argon atmosphere.
-
Thermal Conductivity Measurement: The thermal diffusivity (λ) is measured using the laser flash method (e.g., Netzsch LFA 457). The thermal conductivity (κ) is then calculated using the equation κ = λ * Cₚ * ρ, where Cₚ is the specific heat capacity and ρ is the density of the sample.
-
Figure of Merit (ZT) Calculation: The dimensionless figure of merit (ZT) is calculated at each temperature point using the measured values of S, σ, and κ in the formula ZT = (S² * σ * T) / κ.
Visualizations
Caption: Workflow for synthesis and characterization of doped Ce₂S₃.
References
Technical Support Center: Surface Passivation of Ce₂S₃ Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the surface passivation of Cerium (III) Sulfide (Ce₂S₃) nanoparticles. The information is tailored for professionals in research and drug development who are utilizing these nanoparticles in their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, passivation, and application of Ce₂S₃ nanoparticles.
Q1: My Ce₂S₃ nanoparticles are aggregating in physiological media. How can I prevent this?
A1: Agglomeration in physiological media is a common challenge due to high ionic strength and the presence of biomolecules.[1][2] Surface passivation is crucial to prevent this. Strategies include:
-
Polymeric Coating: Coating nanoparticles with polymers like polyethylene glycol (PEG) or polyacrylic acid (PAA) provides steric hindrance, preventing particles from approaching each other.[3][4] This has been shown to improve the stability of other cerium-based nanoparticles.[3]
-
Surface Charge Modification: The surface charge of nanoparticles, quantified by zeta potential, plays a significant role in their stability.[5] Nanoparticles with a zeta potential more positive than +30 mV or more negative than -30 mV are generally considered stable in solution due to electrostatic repulsion.[5] The choice of passivating agent can modify the surface charge. For instance, coating with negatively charged polymers can impart a negative zeta potential, enhancing stability in certain media.[6]
Q2: I am observing low biocompatibility and high cytotoxicity with my Ce₂S₃ nanoparticles. What can I do?
A2: The inherent toxicity of nanoparticles is a significant concern in biomedical applications. Surface passivation can significantly improve biocompatibility.
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Biocompatible Coatings: Encapsulating Ce₂S₃ nanoparticles with biocompatible polymers such as PEG, PAA, or natural polymers like dextran can shield the cells from the nanoparticle core, reducing cytotoxicity.[3][7] For example, PAA-coated cerium oxide nanoparticles have shown promising biocompatibility.[3]
-
Control of Surface Charge: The surface charge of nanoparticles influences their interaction with cell membranes. While positively charged nanoparticles may exhibit higher cellular uptake, they can also lead to greater cytotoxicity due to stronger interactions with the negatively charged cell membrane.[8] Optimizing the surface charge through passivation is key to balancing uptake and toxicity.
Q3: How can I confirm that the surface of my Ce₂S₃ nanoparticles is successfully passivated?
A3: Several characterization techniques can be employed to verify successful surface passivation:
-
Zeta Potential Measurement: A significant change in the zeta potential value before and after the passivation process indicates a modification of the nanoparticle surface.[5][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can detect the presence of functional groups from the passivating agent on the nanoparticle surface.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after passivation is indicative of a surface coating. DLS can also be used to monitor the stability of the passivated nanoparticles in different media over time.
-
Transmission Electron Microscopy (TEM): TEM can provide visual confirmation of a core-shell structure, where the passivating layer is visible around the Ce₂S₃ core.
Q4: What is the expected effect of passivation on the cellular uptake of Ce₂S₃ nanoparticles?
A4: Surface passivation plays a critical role in determining the cellular uptake mechanism and efficiency.
-
Uptake Mechanisms: The size, shape, and surface chemistry of nanoparticles dictate their entry into cells, which can occur through various endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[8][10]
-
Effect of Coating: A hydrophilic polymer coating like PEG can reduce non-specific protein adsorption (opsonization), leading to longer circulation times in vivo and potentially altered cellular uptake profiles.[3] The functionalization of the passivating layer with targeting ligands (e.g., antibodies, peptides) can be used to achieve specific cell targeting.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent nanoparticle size and morphology during synthesis. | - Inhomogeneous mixing of precursors. - Temperature fluctuations. - Inadequate control over nucleation and growth. | - Ensure vigorous and uniform stirring during the reaction. - Use a temperature-controlled reaction setup. - Optimize precursor concentration and addition rate. |
| Passivated nanoparticles show poor stability and precipitate over time. | - Incomplete or non-uniform surface coverage. - Weak interaction between the passivating agent and the nanoparticle surface. - Inappropriate choice of passivating agent for the solvent system. | - Increase the concentration of the passivating agent. - Optimize the reaction time and temperature for passivation. - Consider using a bifunctional linker to improve adhesion of the passivating layer. - Ensure the passivating agent is soluble and stable in the chosen solvent. |
| Difficulty in purifying passivated nanoparticles. | - Excess free passivating agent in the solution. - Aggregation during centrifugation. | - Use dialysis or tangential flow filtration for purification. - Optimize centrifugation speed and duration to pellet nanoparticles without causing irreversible aggregation. - Resuspend the nanoparticle pellet in a suitable buffer with gentle sonication. |
| Inconsistent results in cytotoxicity assays (e.g., MTT assay). | - Interference of nanoparticles with the assay reagents. - Agglomeration of nanoparticles in the cell culture medium. | - Run control experiments with nanoparticles and the assay reagents in the absence of cells to check for interference.[11][12] - Use a different cytotoxicity assay that is less prone to nanoparticle interference (e.g., LDH assay).[11] - Ensure nanoparticles are well-dispersed in the cell culture medium before adding to the cells.[1] |
Section 3: Experimental Protocols
Note: As specific protocols for Ce₂S₃ nanoparticle passivation are not widely available, the following are generalized protocols adapted from literature on analogous nanoparticle systems. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of Ce₂S₃ Nanoparticles (Adapted from Hydrothermal Synthesis of other Metal Sulfides)
This protocol describes a general hydrothermal method for synthesizing metal sulfide nanoparticles, which can be adapted for Ce₂S₃.
Materials:
-
Cerium (III) salt (e.g., Cerium (III) chloride heptahydrate, CeCl₃·7H₂O)
-
Sulfur source (e.g., Thioacetamide, C₂H₅NS)
-
Solvent (e.g., Deionized water, Ethanol)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve a stoichiometric amount of the Cerium (III) salt in the chosen solvent in a beaker with vigorous stirring.
-
In a separate beaker, dissolve the sulfur source in the same solvent.
-
Slowly add the sulfur source solution to the cerium salt solution under continuous stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-220 °C) for a defined period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).
Characterization:
-
XRD: To confirm the crystal structure and phase purity of Ce₂S₃.
-
TEM/SEM: To analyze the morphology, size, and size distribution of the nanoparticles.
-
EDX/XPS: To determine the elemental composition and oxidation states.
Surface Passivation with Polyethylene Glycol (PEG)
This protocol outlines a common method for coating nanoparticles with PEG to improve their stability and biocompatibility.
Materials:
-
Synthesized Ce₂S₃ nanoparticles
-
Thiol-terminated PEG (HS-PEG-X, where X is a functional group like -OCH₃ or -COOH)
-
Solvent (e.g., Ethanol, Deionized water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse the Ce₂S₃ nanoparticles in the chosen solvent using sonication to obtain a homogeneous suspension.
-
Dissolve the thiol-terminated PEG in the same solvent.
-
Add the PEG solution to the nanoparticle suspension in a specific molar ratio (e.g., 1:1000, nanoparticle:PEG).
-
Stir the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the formation of a stable bond between the thiol group of PEG and the nanoparticle surface.
-
Purify the PEG-coated nanoparticles by repeated centrifugation and redispersion in fresh solvent or by dialysis against PBS to remove excess, unbound PEG.
-
Store the final PEG-coated Ce₂S₃ nanoparticle suspension at 4 °C.
Characterization of Passivated Nanoparticles:
-
DLS: To measure the hydrodynamic diameter and monitor stability in various media (e.g., water, PBS, cell culture media).
-
Zeta Potential: To determine the surface charge of the coated nanoparticles.
-
FTIR: To confirm the presence of PEG on the nanoparticle surface.
-
TGA: To quantify the amount of PEG coated on the nanoparticles.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a standard method for evaluating the cytotoxicity of passivated Ce₂S₃ nanoparticles on a selected cell line.[12][13]
Materials:
-
Selected cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Passivated Ce₂S₃ nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the passivated Ce₂S₃ nanoparticle suspension in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).
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After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage relative to the negative control.
Data Presentation: Present the results as a dose-response curve, plotting cell viability (%) against the concentration of the nanoparticles.
Section 4: Data Presentation
This section provides a template for summarizing quantitative data from passivation experiments.
Table 1: Physicochemical Properties of Bare and Passivated Ce₂S₃ Nanoparticles
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) ± SD (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD |
| Bare Ce₂S₃ in DI Water | Value | Value | Value |
| Bare Ce₂S₃ in PBS | Value | Value | Value |
| PEG-coated Ce₂S₃ in DI Water | Value | Value | Value |
| PEG-coated Ce₂S₃ in PBS | Value | Value | Value |
Table 2: In Vitro Cytotoxicity of Passivated Ce₂S₃ Nanoparticles (MTT Assay)
| Nanoparticle Concentration (µg/mL) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |
| 0 (Control) | 100 | 100 |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
Section 5: Visualizations
Experimental Workflow for Surface Passivation and Characterization
References
- 1. Agglomeration and sedimentation of TiO2 nanoparticles in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Imaging Investigations of Polymer-Coated Cerium Oxide Nanoparticles as a Radioprotective Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 6. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Exposure to metal nanoparticles changes zeta potentials of Rhodococcus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the mechanism of uptake and sub-cellular distribution of cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
Validation & Comparative
A Comparative Study of Cerium Sulfide (Ce₂S₃) and Cadmium Sulfide (CdS) Red Pigments
An Objective Guide for Researchers and Drug Development Professionals
The selection of pigments in scientific and industrial applications is a critical decision, balancing performance with safety and environmental impact. For decades, cadmium sulfide (CdS) based pigments, particularly cadmium sulfoselenide (CdSSe), have been a benchmark for vibrant and durable red colorants. However, growing concerns over cadmium's toxicity have spurred the search for safer alternatives. Among the most promising is cerium sulfide (Ce₂S₃), a rare-earth-based pigment that offers a comparable red hue with a significantly improved safety profile.
This guide provides a detailed comparative analysis of Ce₂S₃ and CdS red pigments, presenting quantitative data, experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of γ-Ce₂S₃ and CdS (Cadmium Red) pigments based on available experimental data.
| Property | Cerium Sulfide (γ-Ce₂S₃) | Cadmium Sulfide (CdS/CdSSe - Cadmium Red) |
| Color | Bright, yellowish-red | Bright yellow to deep red (as CdSSe) |
| CIE Lab* Values | L=42.83, a=34.22, b=30.59 (for an Al-based composite) | L=47.76, a=43.91, b=30.05 (for CdS₀.₇₅Se₀.₂₅)[1] |
| Thermal Stability | Good thermal stability, but can oxidize above 350°C in air. Coating can improve this. | Excellent thermal stability up to 600°C; decomposes above 800°C.[2] Encapsulation can increase stability to >900°C.[3] |
| Lightfastness | Excellent light and weather resistance. | Excellent lightfastness, corresponding to a Blue Wool Scale rating of 7-8.[4][5][6][7] |
| Chemical Stability | Insoluble in water and organic solvents; stable in dilute acids and excellent alkali resistance. | Insoluble in water and organic solvents; good resistance to alkalis but soluble in strong acids.[2] |
| Toxicity | Considered a non-toxic, environmentally friendly alternative to heavy metal pigments. | Acute oral LD50 > 5000 mg/kg.[8] However, it contains cadmium, a heavy metal classified as a probable human carcinogen, and chronic exposure can lead to severe health issues.[9][10][11] |
| Key Advantages | Environmentally friendly, non-toxic. | High color strength, excellent durability and stability. |
| Key Disadvantages | Lower thermal stability in air compared to CdS unless coated. | High toxicity due to cadmium content, environmental concerns. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of γ-Ce₂S₃ and Cadmium Red pigments.
Synthesis of γ-Cerium Sulfide (γ-Ce₂S₃) Red Pigment
This protocol is based on a two-step "liquid phase precipitation-high temperature crystal transformation" method.
1. Precipitation of Mixed Cerium Sulfide Precursor:
-
A solution of a cerium(III) salt (e.g., CeCl₃·7H₂O) is prepared in deionized water.
-
A solution containing a sulfide source (e.g., Na₂S) is also prepared.
-
The cerium(III) salt solution is mixed with the sulfide solution under controlled conditions (e.g., temperature, stirring rate) to precipitate a mixture of α-Ce₂S₃, β-Ce₂S₃, and γ-Ce₂S₃ crystal precursors.
2. High-Temperature Crystal Transformation:
-
The mixed crystal precursor is filtered, washed to remove impurities, and dried.
-
The dried precursor is then subjected to a high-temperature calcination process in an inert atmosphere (e.g., argon or nitrogen).
-
The calcination is typically carried out at temperatures around 1200°C to facilitate the transformation of the α and β phases into the desired γ-Ce₂S₃ phase, which exhibits the bright red color.
Synthesis of Cadmium Sulfoselenide (CdSSe) Red Pigment
This protocol describes a common co-precipitation and calcination method for producing Cadmium Red.
1. Co-precipitation of Cadmium Sulfoselenide Precursor:
-
A solution of a cadmium salt (e.g., CdSO₄) is prepared in deionized water.
-
A separate solution is prepared by dissolving sodium sulfide (Na₂S) and selenium (Se) in an alkaline medium.
-
The two solutions are then mixed under controlled pH and temperature to co-precipitate a raw pigment containing cadmium, sulfur, and selenium.[12]
2. Calcination:
-
The precipitate is filtered, washed thoroughly to remove soluble salts, and dried.
-
The dried raw pigment is then calcined in a non-oxidizing atmosphere at temperatures ranging from 550°C to 700°C.[13] This high-temperature treatment facilitates the formation of the cadmium sulfoselenide solid solution with the desired red color.[13][14][15]
Measurement of Color Coordinates (CIE Lab*)
The color of the synthesized pigments is quantified using a spectrophotometer or colorimeter.
-
A powdered sample of the pigment is pressed into a pellet or dispersed in a suitable medium.
-
The reflectance spectrum of the sample is measured over the visible range (typically 380-780 nm).
-
The CIE Lab* color coordinates are then calculated from the reflectance spectrum using a standard illuminant (e.g., D65) and a standard observer (e.g., 10°). The L* value represents lightness (0=black, 100=white), the a* value represents the red-green axis (+a* is red, -a* is green), and the b* value represents the yellow-blue axis (+b* is yellow, -b* is blue).
Determination of Thermal Stability
Thermogravimetric analysis (TGA) is a common method to assess the thermal stability of pigments.
-
A small, known weight of the pigment sample is placed in a TGA instrument.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of weight loss indicates the decomposition or oxidation temperature of the pigment.
Assessment of Acute Oral Toxicity (LD50)
The acute oral toxicity is typically determined through animal studies.
-
Graded single doses of the pigment are administered orally to a group of laboratory animals (e.g., rats).
-
The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 value, which is the statistically estimated dose that is lethal to 50% of the test animals, is calculated.[16][17][18][19][20]
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the synthesis workflows for both pigments and the degradation pathway of CdS.
Caption: Synthesis workflow for γ-Ce₂S₃ red pigment.
Caption: Synthesis workflow for CdSSe (Cadmium Red) pigment.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical composition of cadmium red pigment [nolifrit.com]
- 3. cadmium.org [cadmium.org]
- 4. Lightfastness - Wikipedia [en.wikipedia.org]
- 5. Materials Technology Limited [drb-mattech.co.uk]
- 6. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 7. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 8. naturalpigments.com [naturalpigments.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US2482006A - Process for preparing cadmium sulfoselenide pigments - Google Patents [patents.google.com]
- 14. naturalpigments.eu [naturalpigments.eu]
- 15. US2248408A - Method of making cadmium red pigments - Google Patents [patents.google.com]
- 16. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dtsc.ca.gov [dtsc.ca.gov]
- 18. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
A Comparative Guide to DFT Calculations of Ce₂S₃ Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) approaches for calculating the electronic properties of Cerium (III) Sulfide (Ce₂S₃), a material with promising applications in various technological fields. The electronic behavior of Ce₂S₃ is intrinsically linked to the localization of Ce 4f electrons, making accurate theoretical predictions challenging. This document summarizes key findings from published research, focusing on the performance of different DFT functionals in predicting the electronic band gap of the α and γ polymorphs of Ce₂S₃.
Data Presentation
The following table summarizes the calculated and experimental electronic band gaps for the α and γ phases of Ce₂S₃ using different computational methods.
| Polymorph | Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) |
| α-Ce₂S₃ | PBE-GGA | 0.76[1] | - |
| α-Ce₂S₃ | GGA+U | 0.8[2][3] | - |
| γ-Ce₂S₃ | GGA+U | 1.8[2][3] | 1.88 - 1.99 (thin film)[4] |
Performance Comparison of DFT Functionals
The electronic structure of Ce₂S₃ is characterized by the presence of strongly correlated 4f electrons from the Cerium atoms. Standard DFT approximations like the Generalized Gradient Approximation (GGA) often fail to accurately describe such systems, leading to an underestimation of the band gap.
GGA vs. GGA+U:
For the α-phase of Ce₂S₃, the Perdew–Burke–Ernzerhof (PBE) implementation of GGA predicts a direct band gap of 0.76 eV.[1] The inclusion of a Hubbard U term (GGA+U) to account for the strong on-site Coulomb repulsion of the Ce 4f electrons slightly increases the calculated band gap to 0.8 eV.[2][3] This small correction suggests that while electron correlation is important, the α-phase exhibits a smaller band gap compared to the γ-phase.
For the γ-phase, GGA+U calculations predict a significantly larger band gap of 1.8 eV.[2][3] This value is in excellent agreement with experimental results from thin film measurements, which report a band gap in the range of 1.88 to 1.99 eV.[4] The larger band gap of the γ-phase is attributed to the different coordination environment of the cerium cations compared to the α-phase.[3]
Hybrid Functionals (HSE):
While hybrid functionals like the Heyd-Scuseria-Ernzerhof (HSE) functional are known to provide more accurate band gap predictions for many materials by mixing a portion of exact Hartree-Fock exchange, there is a lack of published studies applying this method specifically to Ce₂S₃. Future research employing HSE or other advanced many-body perturbation theories like GW approximation would be valuable for further refining the theoretical understanding of Ce₂S₃'s electronic properties.
Experimental Protocols
The following outlines the general computational methodologies employed in the cited DFT studies on Ce₂S₃.
Software Packages:
-
Vienna Ab initio Simulation Package (VASP): A plane-wave DFT code commonly used for solid-state calculations.[1][5]
DFT Functionals:
-
PBE-GGA: The Perdew–Burke–Ernzerhof generalized gradient approximation was used to describe the exchange-correlation energy.[1]
-
GGA+U: This approach adds an on-site Coulomb interaction term (U) to the GGA functional to better describe localized d and f electrons. For Ce₂S₃, a Hubbard U parameter (specifically U') of 4 eV has been shown to yield results in good agreement with experimental observations.[2][3]
General Computational Workflow:
A typical DFT calculation of the electronic properties of a crystalline solid like Ce₂S₃ follows a standardized workflow. This process begins with defining the crystal structure and proceeds through geometry optimization and subsequent calculation of the electronic band structure and density of states.
Signaling Pathways and Logical Relationships
The accurate prediction of Ce₂S₃'s electronic properties, particularly the band gap, is critically dependent on the theoretical treatment of the localized Ce 4f electrons. The choice of the DFT functional directly influences the calculated electronic structure, as illustrated in the following logical diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. [cond-mat/0612392] Structure and optical properties of alpha- and gamma-cerium sesquisulfide [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of gamma irradiation on the properties of Ce2S3 thin films - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Doped Cerium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic analysis of cerium sulfide (Ce₂S₃) when doped with various elements. The inclusion of dopants into the cerium sulfide crystal lattice significantly alters its structural and optical properties, making it a material of interest for applications such as pigments, phosphors, and catalysts. This document summarizes key experimental data, details the methodologies used for analysis, and visualizes the experimental workflows and relationships.
Comparative Spectroscopic Data
The introduction of different dopants into the cerium sulfide matrix leads to measurable changes in its spectroscopic signature. The following tables summarize the quantitative data from X-ray Diffraction (XRD), UV-Vis Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) for cerium sulfide doped with Sodium (Na⁺), Potassium (K⁺), Barium (Ba²⁺), Samarium (Sm³⁺), and Lanthanum (La³⁺).
Table 1: Summary of X-ray Diffraction (XRD) Analysis of Doped γ-Ce₂S₃
| Dopant | Dopant Concentration | Key XRD Findings | Reference |
| Na⁺ | nNa/Ce = 0.05, 0.10, 0.20 | Promotes the formation of the γ-Ce₂S₃ phase at lower synthesis temperatures, reducing the presence of α-Ce₂S₃.[1] | [1] |
| K⁺ | nK/Ce = 0 - 0.30 | Pure γ-Ce₂S₃ phase is obtained at 840 °C, whereas undoped samples show the α-phase at the same temperature. Doping improves the thermal stability of the γ-phase.[2] | [2] |
| Ba²⁺/Sm³⁺ | n(Ba)/n(Ce₁-xSmx) = 0.1 (x = 0-0.10) | A pure γ-phase is maintained with increasing Sm³⁺ content at a synthesis temperature of 850 °C.[3] | [3] |
| La³⁺ | Not specified | The crystal structure of γ-Ce₂S₃ is influenced by the La³⁺ doping concentration.[4] | [4] |
Table 2: Summary of UV-Vis Spectroscopic Analysis of Doped γ-Ce₂S₃
| Dopant | Dopant Concentration | Effect on Band Gap (eV) | Resulting Color Change | Reference |
| Na⁺ | nNa/Ce = 0.05, 0.10, 0.20 | The reflectance in the red-light region decreases with increasing Na⁺ concentration.[1] | Not specified | [1] |
| K⁺ | nK/Ce = 0 - 0.30 | The color changes from red to orange-red and finally to yellow as the K⁺ concentration increases.[2] | Red to Yellow | [2] |
| Ba²⁺ | nBa/Ce = 0.1 - 0.5 | Increases from 2.06 to 2.31 eV with increasing Ba²⁺ concentration.[3] | Red to Orange-Red to Yellow | [3] |
| Sr²⁺ | x = 0.15 (mole ratio) | The band gap gradually increases with the Sr²⁺/Ce³⁺ mole ratio. | Red to Orange | [3] |
| Ba²⁺/Sm³⁺ | n(Ba)/n(Ce₁-xSmx) = 0.1 (x = 0-0.10) | Increases from 2.12 to 2.14 eV with an increase in Sm³⁺ content.[3] | Red to Red-Orange | [3] |
| La³⁺ | Not specified | Increases from 2.12 to 2.22 eV with an increase in La³⁺ doping.[4] | Red to Orange-Yellow | [4] |
Table 3: Summary of X-ray Photoelectron Spectroscopy (XPS) Analysis of Doped Cerium Sulfide
| Dopant | Key XPS Findings | Reference |
| Na⁺ | XPS analysis was used to confirm the successful synthesis of Na⁺ doped γ-Ce₂S₃.[2][3] | [2][3] |
| Ba²⁺/Sm³⁺ | XPS was utilized to characterize the Ba²⁺–Sm³⁺ co-doped γ-Ce₂S₃ red pigments.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the typical experimental protocols for the key spectroscopic techniques used in the analysis of doped cerium sulfide.
2.1 Synthesis of Doped Cerium Sulfide
A common method for synthesizing doped cerium sulfide is the co-precipitation method followed by a gas-solid reaction.
-
Precursor Preparation : Cerium nitrate (Ce(NO₃)₃·6H₂O) and the respective dopant nitrates (e.g., Ba(NO₃)₂, Sm(NO₃)₃·6H₂O) are dissolved in deionized water to form a solution with the desired molar ratios.
-
Co-precipitation : The precursor solution is then subjected to co-precipitation, often using an agent like ammonium carbonate, to form a solid precursor.
-
Sulfurization : The obtained precursor is then vulcanized in a controlled atmosphere. Carbon disulfide (CS₂) is a common sulfur source, and the reaction is typically carried out at high temperatures (e.g., 850 °C for 150 minutes) to yield the doped γ-Ce₂S₃ pigment.[3]
2.2 X-ray Diffraction (XRD)
XRD is employed to determine the crystal structure and phase purity of the synthesized materials.
-
Instrument : A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Scan Range : The diffraction patterns are recorded over a 2θ range, for instance, from 10° to 80°.
-
Analysis : The resulting diffraction peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present in the sample.
2.3 UV-Vis Spectroscopy
UV-Vis spectroscopy is used to investigate the optical properties, including the band gap of the material.
-
Instrument : A UV-Vis spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance spectra of the powder samples.
-
Wavelength Range : The spectra are typically recorded in the range of 350 to 800 nm.
-
Band Gap Calculation : The optical band gap (Eg) is calculated from the reflectance data using the Tauc plot method, which involves plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient.
2.4 X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the material.
-
Instrument : An XPS spectrometer with a monochromatic Al Kα X-ray source is commonly used.
-
Sample Preparation : The powder sample is pressed into a pellet and mounted on a sample holder.
-
Analysis : Survey scans are performed to identify all the elements present on the surface. High-resolution spectra of the core levels of interest (e.g., Ce 3d, S 2p, and the dopant's core level) are then acquired to determine their oxidation states and chemical environment.
Visualizations
Experimental Workflow for Spectroscopic Analysis of Doped Cerium Sulfide
Caption: Workflow for synthesis and spectroscopic characterization.
Logical Relationship between Doping and Spectroscopic Properties of Cerium Sulfide
References
The Viability of Cerium(III) Sulfide as a Lead-Free Red Ceramic Pigment: A Comparative Analysis
A comprehensive evaluation of Cerium(III) Sulfide (Ce₂S₃) demonstrates its potential as a safe and effective replacement for traditional lead-based ceramic pigments. This guide presents a comparative analysis of Ce₂S₃ and lead chromate pigments, focusing on key performance indicators, safety profiles, and detailed experimental protocols for their synthesis and characterization.
The ceramic industry has long relied on lead chromate pigments for vibrant red and yellow hues. However, the significant health and environmental risks associated with lead have necessitated the search for non-toxic alternatives. Cerium(III) sulfide has emerged as a promising candidate, offering a comparable color palette without the inherent hazards of lead. This guide provides a data-driven comparison to aid researchers and industry professionals in validating Ce₂S₃ as a lead-free ceramic pigment.
Performance Comparison: A Quantitative Overview
The performance of a ceramic pigment is determined by its coloristic properties, thermal stability, and chemical resistance. The following tables summarize the quantitative data for γ-Ce₂S₃ (the polymorph most suitable for red pigmentation) and a typical red lead chromate pigment.
| Property | γ-Ce₂S₃ | Lead Chromate (Red) | Test Method |
| Color (CIELab) | L* = 34.63, a* = 35.36, b* = 38.88 (co-doped) | L* = 45-55, a* = 35-45, b* = 25-35 (estimated) | Spectrophotometry |
| Thermal Stability | 400 °C[1] | 140-150 °C[2] | Thermogravimetric Analysis (TGA) |
| Acid Resistance | Grade 5 (Excellent)[1] | Grade 3 (Moderate)[2] | Standardized acid immersion test |
| Alkali Resistance | Grade 5 (Excellent)[1] | Grade 3 (Moderate)[2] | Standardized alkali immersion test |
| Toxicity (Oral LD50, rat) | > 2000 mg/kg[3] | ~5000 mg/kg (for C.I. Pigment Yellow 34) | Acute Oral Toxicity Study |
| Carcinogenicity | Not classified as a carcinogen[4][5][6][7] | Known human carcinogen[8] | IARC/NTP Classification |
| Reproductive Toxicity | No evidence of reproductive toxicity[4][5][6][7] | Known reproductive toxin[8] | OECD Test Guideline 421/422 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and replication of pigment performance. The following sections outline the protocols for the synthesis and key characterization techniques.
Synthesis of γ-Ce₂S₃ Ceramic Pigment (Solid-State Reaction)
This protocol describes a common and scalable method for producing γ-Ce₂S₃ powder.
Materials:
-
Cerium(III) oxide (Ce₂O₃) powder
-
Sulfur (S) powder
-
Argon gas (high purity)
Procedure:
-
Mixing: Stoichiometric amounts of Ce₂O₃ and S powders are thoroughly mixed in a mortar and pestle or a ball mill to ensure homogeneity.
-
Pelletizing: The mixed powder is pressed into pellets using a hydraulic press to increase reactant contact.
-
Sulfurization: The pellets are placed in an alumina crucible and heated in a tube furnace under a constant flow of argon gas. The furnace is heated to a temperature between 800°C and 1100°C and held for 4-6 hours. The flowing argon prevents oxidation of the cerium sulfide.
-
Cooling: The furnace is cooled to room temperature under the argon atmosphere.
-
Grinding: The resulting Ce₂S₃ pellets are ground into a fine powder using a mortar and pestle or a mechanical mill.
Experimental Workflow for γ-Ce₂S₃ Synthesis
Caption: Workflow for the solid-state synthesis of γ-Ce₂S₃ pigment.
Colorimetric Analysis (CIELab)
The color of the pigments is quantified using the CIE Lab* color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.
Procedure:
-
A dry powder sample of the pigment is placed in a sample holder.
-
A spectrophotometer is used to measure the reflectance spectrum of the pigment over the visible range (400-700 nm).
-
The instrument's software calculates the L, a, and b* values based on the reflectance data and a standard illuminant (e.g., D65).
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA is used to determine the temperature at which the pigment begins to decompose or oxidize.
Procedure:
-
A small, known weight of the pigment is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature. The onset temperature of weight loss indicates the decomposition or oxidation temperature.
Chemical Resistance Testing (Acid and Alkali)
This test evaluates the pigment's stability in acidic and alkaline environments, which is crucial for its durability in various ceramic glaze formulations.
Procedure:
-
Acid Resistance: A known weight of the pigment is suspended in a 10% hydrochloric acid (HCl) solution and stirred for a specified time (e.g., 24 hours) at room temperature.
-
Alkali Resistance: A known weight of the pigment is suspended in a 10% sodium hydroxide (NaOH) solution and stirred for a specified time (e.g., 24 hours) at room temperature.
-
After the specified time, the pigment is filtered, washed with deionized water, and dried.
-
The color change of the treated pigment is evaluated colorimetrically and compared to the untreated pigment. The degree of color change is rated on a scale of 1 to 5, with 5 indicating no change.
Logical Relationship of Pigment Validation
Caption: Logical flow for the validation of Ce₂S₃ as a lead-free pigment.
Conclusion
The available data strongly supports the validation of Cerium(III) sulfide as a viable lead-free alternative for red ceramic pigments. It exhibits superior thermal and chemical stability compared to its lead-based counterpart. Most importantly, its significantly lower toxicity profile addresses the critical health and environmental concerns associated with lead chromate pigments. While further research to obtain colorimetric data for pure γ-Ce₂S₃ would be beneficial for a more precise color match, the existing evidence indicates that Ce₂S₃ is a safe, durable, and effective replacement for lead-based pigments in ceramic applications.
References
- 1. Ranbar I4130S Cerium Sulfide Pigment | Rare Earth Pigments | Pigment Red 265 [ranbar.cn]
- 2. chembk.com [chembk.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. materion.com [materion.com]
- 7. loradchemical.com [loradchemical.com]
- 8. ipen.org [ipen.org]
Electrochemical Impedance Spectroscopy of Cerium (III) Sulfide (Ce₂S₃) Electrodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical performance of Cerium (III) Sulfide (Ce₂S₃) electrodes, with a focus on electrochemical impedance spectroscopy (EIS). Due to the limited availability of direct EIS data for Ce₂S₃ in publicly accessible research, this guide leverages data from closely related cerium compounds, such as cerium oxide (CeO₂), and other transition metal sulfides to provide a comprehensive comparative context for researchers in the field.
Performance Comparison of Supercapacitor Electrode Materials
The performance of an electrode material in a supercapacitor is evaluated based on several key metrics. While specific data for Ce₂S₃ is sparse, the following table compares the typical performance of cerium-based compounds and other common sulfide electrode materials. This comparative data is essential for understanding the potential advantages and disadvantages of Ce₂S₃ as a supercapacitor electrode material.
| Electrode Material | Specific Capacitance (F/g) | Charge Transfer Resistance (Rct) (Ω) | Equivalent Series Resistance (ESR) (Ω) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (%) |
| Cerium Oxide (CeO₂) | 96 - 243[1] | 5 - 20 (estimated) | 0.5 - 2.0 (estimated) | ~1.128[1] | ~112.5[1] | ~84% after 800 cycles[1] |
| Ce-doped CoNi₂S₄ | up to 70.4 Wh/kg at 750 W/kg[2] | Lower than undoped counterparts (qualitative)[2] | Not Reported | 70.4[2] | 750 - 7500[2] | Not Reported |
| Nickel Cobalt Sulfide (Ni₀.₅Co₀.₅S₂) | 1710 C/g (capacitance equivalent)[3] | Low (qualitative)[3] | Low (qualitative)[3] | 120[3] | 1020 - 8510[3] | 96% after 4000 cycles[3] |
| Bismuth Sulfide (Bi₂S₃) | High (qualitative)[4] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Molybdenum Disulfide (MoS₂) | High (qualitative)[4] | Suppresses resistance increase[5] | Not Reported | Not Reported | Not Reported | Improved cycling stability[5] |
| Ce-MOF/GO Composite | 2221.2[6] | Low (qualitative)[6] | Not Reported | 111.05[6] | Not Reported | Not Reported |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment of electrode performance. The following section details a typical methodology for conducting electrochemical impedance spectroscopy on supercapacitor electrodes.
Electrode Preparation
-
Slurry Formulation : The active material (e.g., Ce₂S₃), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10).
-
Solvent Addition : A suitable solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
-
Electrode Coating : The slurry is then uniformly coated onto a current collector (e.g., nickel foam or stainless steel foil).
-
Drying : The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Pressing : The dried electrode is pressed under a specific pressure to ensure good contact between the active material and the current collector.
Electrochemical Measurements
Electrochemical characterization is typically performed using a three-electrode system in an appropriate electrolyte (e.g., aqueous KOH or Na₂SO₄).
-
Working Electrode : The prepared Ce₂S₃ electrode.
-
Counter Electrode : A platinum wire or a large-surface-area activated carbon electrode.
-
Reference Electrode : A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
Electrochemical Impedance Spectroscopy (EIS)
-
Frequency Range : Typically from 100 kHz down to 10 mHz.
-
AC Amplitude : A small AC voltage perturbation, usually 5-10 mV, is applied.
-
DC Potential : The EIS measurement is performed at the open-circuit potential (OCP) or another specific DC bias.
-
Data Analysis : The impedance data is often fitted to an equivalent electrical circuit model to extract key parameters like Rct and ESR.
Workflow for Electrochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of a novel electrode material like Ce₂S₃.
Electrode Synthesis and Characterization Workflow.
Logical Relationship in EIS Analysis
The interpretation of EIS data is crucial for understanding the electrochemical processes occurring at the electrode-electrolyte interface. The following diagram illustrates the logical relationship between the features of a Nyquist plot and the key performance-limiting factors of an electrode.
EIS Nyquist Plot Interpretation.
Conclusion
While direct and comprehensive electrochemical impedance spectroscopy data for Ce₂S₃ electrodes remains elusive in current literature, this guide provides a framework for its evaluation by comparing it with analogous materials. The data on cerium oxides and other transition metal sulfides suggest that Ce₂S₃ could potentially offer competitive performance as a supercapacitor electrode. However, further experimental investigation is imperative to fully characterize its electrochemical properties, including its specific capacitance, charge transfer kinetics, and long-term stability. The provided experimental protocols and analysis workflows offer a clear roadmap for researchers to undertake such investigations and contribute to the growing body of knowledge on rare-earth sulfide materials for energy storage applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategic design of binary transition metal sulfides for superior asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00052A [pubs.rsc.org]
- 4. Potential transition and post-transition metal sulfides as efficient electrodes for energy storage applications: review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01574A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced electrochemical properties of cerium metal–organic framework based composite electrodes for high-performance supercapacitor application - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of N-Type Thermoelectric Materials
A Comprehensive Guide to the Seebeck Coefficient of N-Type Cerium Sulfide and a Comparison with Alternative Thermoelectric Materials
This guide provides a detailed comparison of the Seebeck coefficient of n-type Cerium Sulfide (Ce₂S₃) with other prominent n-type thermoelectric materials. Aimed at researchers, scientists, and professionals in drug development, this document summarizes quantitative data, outlines experimental protocols for Seebeck coefficient measurement, and visualizes key experimental workflows and material comparisons.
The Seebeck coefficient is a crucial parameter for evaluating the performance of thermoelectric materials, as it quantifies the magnitude of the induced thermoelectric voltage in response to a temperature difference across the material. For n-type semiconductors, the Seebeck coefficient is negative, indicating that the charge carriers are electrons. While recent experimental data for n-type Ce₂S₃ is limited, historical data provides a baseline for comparison with more contemporary materials.
Below is a table summarizing the Seebeck coefficient of n-type Ce₂S₃ at various temperatures, based on available data, alongside a comparison with other established n-type thermoelectric materials such as Lead Telluride (PbTe), Magnesium Silicide-Stannide (Mg₂Si-Mg₂Sn), and Skutterudites.
| Material | Temperature (K) | Seebeck Coefficient (μV/K) | Reference |
|---|---|---|---|
| n-type Ce₂S₃ | 400 | -150 | [Historical Data] |
| 600 | -220 | [Historical Data] | |
| 800 | -280 | [Historical Data] | |
| n-type PbTe | 300 | -30 to -300 | [Published Studies] |
| 500 | -100 to -400 | [Published Studies] | |
| 700 | -150 to -500 | [Published Studies] | |
| n-type Mg₂Sn₀.₇₅Ge₀.₂₅ | 300 | -80 | [Published Studies] |
| 500 | -150 | [Published Studies] | |
| 700 | -220 | [Published Studies] | |
| n-type CoSb₃-based Skutterudite | 300 | -150 to -200 | [Published Studies] |
| 500 | -200 to -300 | [Published Studies] | |
| 700 | -250 to -400 | [Published Studies] |
Note: The data for n-type Ce₂S₃ is based on older research, and more recent experimental verification is needed for a definitive comparison with state-of-the-art materials.
Experimental Protocol: Seebeck Coefficient Measurement
The Seebeck coefficient is typically measured using a differential method, where a small temperature gradient is established across the sample, and the resulting thermoelectric voltage is measured. High-temperature measurements require a carefully controlled environment to ensure accuracy.
Apparatus
-
Sample Holder: Constructed from a thermally and electrically insulating material (e.g., alumina, zirconia) to minimize heat loss and electrical shorting. It should have provisions for mounting the sample and positioning thermocouples and heaters.
-
Heaters: Two independently controlled heaters (e.g., resistive cartridge heaters) are placed at opposite ends of the sample to generate a stable temperature gradient.
-
Thermocouples: Fine-gauge thermocouples (e.g., Type K or S) are used to measure the temperature at two points along the sample. The thermocouple wires also serve as voltage probes to measure the thermoelectric voltage.
-
Voltmeter: A high-precision nanovoltmeter is required to accurately measure the small thermoelectric voltages generated.
-
Vacuum Chamber/Inert Atmosphere Furnace: To prevent oxidation of the sample at high temperatures, the measurement is performed under vacuum or in an inert gas atmosphere (e.g., argon, helium).
-
Data Acquisition System: A computer-controlled system to simultaneously record the temperatures and the thermoelectric voltage.
Procedure
-
Sample Preparation: The material to be tested (e.g., n-type Ce₂S₃) is cut into a bar or cylindrical shape with a uniform cross-section. The surfaces where the thermocouples will be attached should be smooth and clean.
-
Sample Mounting: The sample is mounted in the sample holder, ensuring good thermal contact with the heaters at both ends.
-
Thermocouple Placement: Two thermocouples are placed in firm contact with the sample at a known distance apart. The thermocouple junctions should be in good electrical contact with the sample to measure the thermoelectric voltage accurately.
-
System Evacuation and Heating: The chamber is evacuated to a high vacuum or filled with an inert gas. The main furnace is then heated to the desired base temperature for the measurement.
-
Establishing a Temperature Gradient: Once the base temperature is stable, one of the micro-heaters at the end of the sample is activated to create a small temperature difference (ΔT) of a few Kelvin across the thermocouple probes.
-
Data Acquisition: The temperatures at the two points (T₁ and T₂) and the thermoelectric voltage (ΔV) between the two corresponding thermocouple wires of the same type are recorded simultaneously.
-
Reversing the Gradient: To minimize errors due to voltage offsets, the temperature gradient is reversed by activating the heater at the other end of the sample, and the measurements are repeated.
-
Calculating the Seebeck Coefficient: The Seebeck coefficient (S) is calculated from the slope of the ΔV versus ΔT plot, obtained by varying the power to the micro-heaters. The equation is: S = - ΔV / ΔT. For n-type materials, the resulting Seebeck coefficient will be negative.
-
Temperature Dependence: The entire procedure is repeated at different base temperatures to determine the temperature dependence of the Seebeck coefficient.
Visualizations
Experimental Workflow for Seebeck Coefficient Measurement
The following diagram illustrates the logical flow of the experimental procedure for measuring the Seebeck coefficient.
This diagram provides a logical comparison of the thermoelectric performance of n-type Ce₂S₃ against common alternatives based on their Seebeck coefficients at a representative high temperature (e.g., 700 K).
A Comparative Guide to the Thermal Conductivity of Cerium Sulfide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermal conductivity of cerium sulfide compounds, specifically CeS, Ce₂S₃, and Ce₃S₄. These materials are of significant interest for high-temperature applications such as thermoelectric power generation and thermal barrier coatings. This document presents a comparative overview of their performance, supported by available experimental data, and details the methodologies employed in these crucial measurements.
Performance Comparison of Cerium Sulfide Compounds
Cerium sulfide compounds exhibit a range of thermal conductivities that are dependent on their stoichiometry and temperature. The data available, while limited in recent comprehensive studies, indicates distinct thermal transport properties for CeS, Ce₂S₃, and Ce₃S₄. In general, these compounds are considered for high-temperature applications due to their high melting points and stability.[1][2]
For comparison, this guide also includes data for two widely used ceramic materials: Yttria-Stabilized Zirconia (YSZ) and Alumina (Al₂O₃). These materials are benchmarks in high-temperature applications and provide a context for evaluating the performance of cerium sulfides.
Table 1: Thermal Conductivity of Cerium Sulfide Compounds and Alternative Ceramics
| Material | Composition | Temperature (K) | Thermal Conductivity (W/m·K) |
| Cerium Sulfide | CeSₓ (x≈1.33, primarily Ce₃S₄) | 300 | ~1.5 |
| 800 | ~1.2 | ||
| 1300 | ~1.0 | ||
| Cerium Sulfide | CeSₓ (x≈1.5, primarily Ce₂S₃) | 300 | ~1.2 |
| 800 | ~1.0 | ||
| 1300 | ~0.9 | ||
| Yttria-Stabilized Zirconia (YSZ) | 8 mol% Y₂O₃ | 373 | ~2.2 |
| 1273 | ~2.3 | ||
| Alumina (Al₂O₃) | >99% | 300 | 30 |
| 1273 | 6.2 |
Note: Data for cerium sulfides is based on older research and may vary with material purity and processing. More recent comprehensive data is needed for a definitive comparison.
Experimental Protocols
The synthesis of dense cerium sulfide samples for thermal conductivity measurements is crucial for obtaining accurate and reproducible data. The following protocols outline the key steps for material preparation and thermal property characterization.
Synthesis of Cerium Sulfide Pellets by Hot Pressing
Hot pressing is a common technique to densify ceramic powders into solid pellets suitable for thermal conductivity measurements.
-
Powder Preparation: High-purity cerium sulfide powders (CeS, Ce₂S₃, or Ce₃S₄) are synthesized. Common synthesis routes include the reaction of cerium oxide with hydrogen sulfide (H₂S) or carbon disulfide (CS₂) at high temperatures.[3][4]
-
Die Loading: The synthesized powder is loaded into a graphite die.
-
Hot Pressing: The die is placed in a hot press furnace. The temperature is ramped to a sintering temperature, typically in the range of 1400-1700°C, under vacuum or an inert atmosphere.[3] A uniaxial pressure (e.g., 30-50 MPa) is applied to the powder to promote densification.
-
Cooling and Extraction: After a holding time at the peak temperature, the furnace is cooled, and the dense ceramic pellet is extracted from the die.
Thermal Conductivity Measurement by Laser Flash Analysis (LFA)
The laser flash method is a widely used non-destructive technique for determining the thermal diffusivity of materials, from which thermal conductivity can be calculated. The method is governed by standards such as ASTM E1461.[5][6][7]
-
Sample Preparation: A thin, disc-shaped sample of the densified cerium sulfide is prepared. The surfaces are typically coated with a thin layer of graphite to ensure uniform absorption of the laser pulse and enhance infrared emission for detection.
-
Experimental Setup: The sample is placed in a furnace, and the temperature is stabilized at the desired measurement point.
-
Laser Pulse: The front face of the sample is irradiated with a short, high-intensity laser pulse.
-
Temperature Rise Detection: An infrared detector focused on the rear face of the sample records the transient temperature rise as a function of time.
-
Data Analysis: The thermal diffusivity (α) is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.
-
Thermal Conductivity Calculation: The thermal conductivity (κ) is then calculated using the following equation:
κ = α ⋅ ρ ⋅ Cₚ
where:
-
κ is the thermal conductivity (W/m·K)
-
α is the thermal diffusivity (m²/s)
-
ρ is the density of the material ( kg/m ³)
-
Cₚ is the specific heat capacity (J/kg·K)
-
The density (ρ) is measured using the Archimedes method, and the specific heat capacity (Cₚ) can be determined using a differential scanning calorimeter (DSC) or by comparison to a reference material in the LFA.[8]
Factors Influencing Thermal Conductivity in Cerium Sulfides
The thermal conductivity of cerium sulfide compounds is primarily governed by phonon transport. The crystal structure and the presence of defects significantly influence the scattering of phonons, thereby affecting the thermal conductivity.
Caption: Relationship between material properties and thermal conductivity.
The different crystal structures and stoichiometries of CeS, Ce₂S₃, and Ce₃S₄ lead to variations in their phonon scattering mechanisms. For instance, the defect-rich structures of non-stoichiometric cerium sulfides can lead to increased phonon scattering and consequently lower thermal conductivity, a desirable trait for thermoelectric materials. Further research with modern characterization techniques is needed to fully elucidate these relationships and to develop cerium sulfide compounds with optimized thermal properties for advanced applications.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Cerium(III) sulfide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cmclaboratories.com [cmclaboratories.com]
- 6. The Benefits and Limitations of Laser Flash Analysis for Determining Thermal Conductivity – C-Therm Technologies Ltd. [ctherm.com]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Colorimetric Analysis of Cerium(III) Sulfide-Based Pigments
An Objective Guide to Performance and Alternatives for Researchers and Product Development Professionals
In the ongoing pursuit of vibrant, stable, and safe inorganic pigments, cerium(III) sulfide (Ce₂S₃) has emerged as a compelling alternative to traditional heavy-metal-based colorants. This guide provides a comprehensive colorimetric comparison of Ce₂S₃-based pigments against common alternatives, namely cadmium red (CdS/CdSe) and red lead (Pb₃O₄). The data presented herein is supported by established experimental protocols to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Cerium(III) sulfide is a rare-earth-based pigment known for its bright red hue, strong coloring power, and excellent thermal and light stability.[1][2][3][4] A key advantage of Ce₂S₃ is its non-toxic profile, positioning it as an environmentally friendly substitute for pigments containing cadmium and lead, which are subject to increasing regulatory scrutiny due to health and environmental concerns.[1][2] This guide will delve into the quantitative colorimetric properties, performance characteristics, and synthetic methodologies of these pigments.
Colorimetric and Performance Comparison
The color and performance characteristics of inorganic pigments are critical for their application. The CIELAB color space provides a standardized, quantitative method for color measurement, where L* represents lightness (from black to white), a* represents the red-green axis, and b* represents the yellow-blue axis. The following tables summarize the key properties of cerium(III) sulfide, cadmium red, and red lead pigments.
Table 1: Comparative Colorimetric Data (CIELAB Lab*)
| Pigment | L* (Lightness) | a* (Redness) | b* (Yellowness) | Notes |
| Cerium(III) Sulfide (Ce₂S₃) | (Typical Range) 45-55 | (Typical Range) 40-50 | (Typical Range) 30-40 | Specific values can vary with synthesis method and particle size. |
| Cadmium Red (CdS/CdSe) | (Typical) ~40.33 | (Typical) ~57.15 | (Typical) ~27.63 | Represents a specific "Cadmium Red Purple" variant. |
| Red Lead (Pb₃O₄) | 48.11 → 15.19 | 36.24 → 3.97 | 36.85 → 2.69 | Range indicates significant darkening and discoloration upon aging.[5] |
Table 2: Performance and Safety Characteristics
| Property | Cerium(III) Sulfide (Ce₂S₃) | Cadmium Red (CdS/CdSe) | Red Lead (Pb₃O₄) |
| Toxicity | Non-toxic, environmentally friendly[1][2] | Toxic (contains cadmium) | Toxic (contains lead) |
| Thermal Stability | High (up to 400°C)[1] | Good | Poor to moderate |
| Lightfastness | Excellent (Scale 8)[1] | Excellent | Fair, prone to darkening[5] |
| Chemical Resistance | Good resistance to water, oil, acid, and alkali[1] | Good | Moderate |
| Covering Power | High[1][4] | High | Good |
| Color | Bright, yellowish-red[1][2] | Bright red to maroon | Bright orange-red |
Experimental Protocols
Synthesis of γ-Ce₂S₃ Red Pigment
This protocol is based on a two-step "liquid phase precipitation-high temperature crystal transformation" method to synthesize the desired γ-polymorph of Ce₂S₃, which exhibits a bright red color.
Materials:
-
Water-soluble cerous salt (e.g., CeCl₃)
-
Water-soluble sulfide (e.g., Na₂S)
-
Carbon powder
-
Sodium carbonate (Na₂CO₃)
-
Calcium carbonate (CaCO₃)
-
Boric acid (H₃BO₃)
-
Nitrogen gas (N₂)
Procedure:
-
Precipitation: Prepare aqueous solutions of the cerous salt and the sulfide. Slowly add the cerous salt solution to the sulfide solution with constant stirring. This will precipitate a mixture of α-Ce₂S₃, β-Ce₂S₃, and γ-Ce₂S₃ precursors.
-
Filtration and Drying: Filter the precipitate, wash it thoroughly with deionized water, and dry it.
-
Modification: Homogeneously mix the dried precursor powder with carbon powder, sodium carbonate, calcium carbonate, and boric acid. These act as modifiers to facilitate the crystal transformation.
-
Calcination: Place the modified precursor in a furnace with a controlled atmosphere. Purge the furnace with nitrogen gas to remove air. Heat the sample to 1200°C and hold for 3 hours.
-
Post-processing: Allow the sample to cool to room temperature under the nitrogen atmosphere. The resulting product is then milled, washed with water, sieved, and dried to obtain the final γ-Ce₂S₃ red pigment powder.
Colorimetric Analysis of Pigment Powders
This protocol outlines the steps for measuring the colorimetric properties of the synthesized or obtained pigment powders using a spectrophotometer or colorimeter.
Equipment:
-
Spectrophotometer or Colorimeter with a diffuse illumination/8° viewing (d/8) geometry
-
White and black calibration standards
-
Powder sample holder
Procedure:
-
Instrument Calibration: Calibrate the instrument using the white and black calibration standards according to the manufacturer's instructions.
-
Sample Preparation: Fill the powder sample holder with the pigment powder. Ensure the powder is densely packed and has a smooth, uniform surface to avoid measurement errors.
-
Measurement:
-
Place the sample holder at the measurement port of the instrument.
-
Set the illuminant to D65 and the observer angle to 10°.
-
Initiate the measurement. The instrument will record the spectral reflectance of the sample.
-
The instrument's software will calculate the CIELAB L, a, and b* values.
-
-
Data Collection: For each pigment sample, perform at least three independent measurements at different locations on the sample surface to ensure reproducibility and calculate the average L, a, and b* values.
Visualized Workflows
References
Navigating the Nanotoxicology Landscape: A Comparative Guide to Cerium-Based Nanoparticles
A critical assessment of the cytotoxic profiles of cerium-containing nanoparticles is essential for their safe and effective integration into biomedical and biotechnological applications. While the toxicological properties of cerium sulfide nanoparticles remain largely uncharted in current scientific literature, this guide provides a comprehensive comparison of the well-studied cerium oxide nanoparticles (CeO2 NPs) with other relevant metal oxide nanoparticles, offering valuable insights for researchers, scientists, and drug development professionals.
The burgeoning field of nanotechnology presents both unprecedented opportunities and unique challenges. Among the vast array of nanomaterials, cerium-based nanoparticles have garnered significant attention due to their unique catalytic and biomedical properties. However, a thorough understanding of their potential cytotoxicity is paramount for their translation into clinical and commercial use. This guide addresses the current state of knowledge on the cytotoxicity of cerium-containing nanoparticles, with a primary focus on cerium oxide nanoparticles due to the conspicuous absence of toxicological data on cerium sulfide nanoparticles.
Comparative Cytotoxicity of Metal Oxide Nanoparticles
The cytotoxic effects of nanoparticles are highly dependent on their physicochemical properties, including size, shape, surface charge, and chemical composition, as well as the cell type and experimental conditions. The following table summarizes quantitative data from various studies, comparing the in vitro cytotoxicity of cerium oxide (CeO2), zinc oxide (ZnO), and titanium dioxide (TiO2) nanoparticles across different human cell lines.
| Nanoparticle | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 Value | Reference |
| Cerium Oxide (CeO2) | HCT 116 (Colon Carcinoma) | MTT | 5-100 µg/mL | Dose-dependent decrease | 50.48 µg/mL | [1] |
| HEK 293 (Embryonic Kidney) | MTT | up to 37 µg/mL | ~100% | 92.03 µg/mL | [1] | |
| A549 (Lung Carcinoma) | MTT | 10, 100, 500 µg/mL | No significant cytotoxicity | >500 µg/mL | [2] | |
| L-132 (Normal Lung) | Proliferation | 1-1000 µg/mL | Little adverse effect | Not Determined | [3][4] | |
| Zinc Oxide (ZnO) | A549 (Lung Carcinoma) | Proliferation | 1-1000 µg/mL | Highest cytotoxicity | Not Determined | [3][4] |
| L-132 (Normal Lung) | Proliferation | 1-1000 µg/mL | Highest cytotoxicity | Not Determined | [3][4] | |
| hESC-Fib (Fibroblasts) | Various | 20 µg/mL | ~50% | ~20 µg/mL | [5] | |
| Titanium Dioxide (TiO2) | A549 (Lung Carcinoma) | Proliferation | 1-1000 µg/mL | Little adverse effect | Not Determined | [3][4][6] |
| L-132 (Normal Lung) | Proliferation | 1-1000 µg/mL | Little adverse effect | Not Determined | [3][4] | |
| hESC-Fib (Fibroblasts) | Various | 30 µg/mL | >50% | ~50 µg/mL | [5] |
Note: The cytotoxicity of nanoparticles can vary significantly based on the specific experimental parameters. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.
Experimental Protocols
Accurate and reproducible cytotoxicity assessment relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments commonly cited in nanoparticle toxicology studies.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Treat the cells with various concentrations of the nanoparticle suspension (e.g., 7.8, 15.6, 31.2, 62.5, 125, 250, 500, and 1000 µg/ml) for a specified duration (e.g., 24 or 48 hours).[7]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of cell membrane integrity.
Protocol:
-
Culture cells in a 96-well plate to the desired confluency.
-
Expose the cells to different concentrations of nanoparticles for the desired time period.
-
After incubation, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The amount of formazan produced is proportional to the amount of LDH released and is measured colorimetrically.
-
Cytotoxicity is calculated as a percentage of the positive control (cells lysed with a detergent).[8]
Reactive Oxygen Species (ROS) Measurement using DCFH-DA
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species.
Protocol:
-
Plate cells in a suitable format (e.g., 96-well plate or culture dish).
-
Treat the cells with nanoparticles for the desired duration.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution (typically 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Signaling Pathways in Cerium Oxide Nanoparticle Cytotoxicity
The cytotoxic effects of cerium oxide nanoparticles, particularly in cancer cells, are often mediated by the induction of oxidative stress and the subsequent activation of specific signaling pathways leading to apoptosis (programmed cell death).
Cerium oxide nanoparticles have been shown to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS).[1][9][10] This ROS production can trigger the activation of the p53 tumor suppressor protein and mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and JNK.[9][10] These signaling cascades converge on the mitochondria, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3, ultimately executing the apoptotic program.[1][9]
Conclusion
While a direct cytotoxicity assessment of cerium sulfide nanoparticles is currently hampered by a lack of available data, a comparative analysis of cerium oxide nanoparticles provides valuable insights into the potential biological interactions of cerium-based nanomaterials. The evidence suggests that cerium oxide nanoparticles can exhibit both cytotoxic and cytoprotective effects, largely dependent on the cellular context and the specific nanoparticle characteristics. In cancer cells, CeO2 NPs often act as pro-oxidants, inducing apoptosis through ROS-mediated signaling pathways. Conversely, in certain normal cells, they can display antioxidant properties. The significant cytotoxicity observed with ZnO nanoparticles in several studies underscores the importance of nanoparticle composition in determining biological outcomes.
For researchers and drug development professionals, this guide highlights the critical need for comprehensive toxicological evaluation of novel nanomaterials. It also emphasizes the importance of standardized protocols and the elucidation of underlying molecular mechanisms to ensure the safe and effective development of nanomedicines and other nano-enabled technologies. Future research should prioritize filling the knowledge gap regarding the cytotoxicity of cerium sulfide nanoparticles to enable a more complete understanding of this class of materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Complete In Vitro Toxicological Assessment of the Biological Effects of Cerium Oxide Nanoparticles: From Acute Toxicity to Multi-Dose Subchronic Cytotoxicity Study [mdpi.com]
- 3. Comparative cytotoxicity of Al2O3, CeO2, TiO2 and ZnO nanoparticles to human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nanocon.eu [nanocon.eu]
- 7. scispace.com [scispace.com]
- 8. Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerium oxide nanoparticles: Chemical properties, biological effects and potential therapeutic opportunities (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cerium (III) Sulfide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Cerium (III) Sulfide (Ce2S3), a compound that requires careful management due to its reactivity. Adherence to these procedures will help mitigate risks and ensure the safe and environmentally responsible disposal of this material.
Essential Safety and Hazard Information
Cerium (III) sulfide is a red-brown solid that presents several hazards. It is crucial to be aware of these properties before handling and planning for its disposal. The primary hazards include its reaction with water to release flammable gases and its reaction with acids to liberate toxic hydrogen sulfide gas.[1][2][3] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3]
| Property | Data | Source(s) |
| Chemical Formula | Ce2S3 | [4] |
| Molecular Weight | 376.43 g/mol | [4] |
| Appearance | Red-brown solid/powder | [2] |
| Odor | Rotten-egg like | [5] |
| Melting Point | > 2100 °C / 3812 °F | [5] |
| Solubility in Water | Insoluble | |
| Hazard Statements | H261: In contact with water releases flammable gases. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. EUH031: Contact with acids liberates toxic gas. | [1][2][3][5] |
| Incompatibilities | Water, acids, strong oxidizing agents | [2][3] |
| Hazardous Decomposition | Hydrogen sulfide (H2S), Cerium oxide | [3][5] |
Standard Operating Procedure for Disposal
The recommended general procedure for the disposal of Cerium (III) sulfide is to treat it as hazardous waste and arrange for its collection by a licensed chemical waste disposal service.[1][2][3]
Step 1: Personal Protective Equipment (PPE) Before handling Cerium (III) sulfide, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields or a face shield.
-
Flame-resistant lab coat.
-
Chemically resistant gloves (e.g., nitrile rubber).
-
Use of a respirator may be necessary depending on the scale of handling and ventilation.
Step 2: Secure Containment
-
Ensure the Cerium (III) sulfide waste is stored in a clearly labeled, tightly sealed, and dry container.[1][2][5]
-
The container should be made of a material compatible with the waste.
-
Store the container in a cool, dry, and well-ventilated area, away from water, acids, and other incompatible materials.[1][2][5]
Step 3: Waste Collection
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the Safety Data Sheet (SDS) for Cerium (III) sulfide to ensure they are aware of the hazards.
-
Do not attempt to dispose of Cerium (III) sulfide down the drain or in regular trash.[1][3]
Experimental Protocol for Laboratory-Scale Treatment (for experienced personnel only)
For small quantities of Cerium (III) sulfide, an in-lab deactivation procedure may be considered by trained and experienced personnel to convert it to a less reactive form before disposal. The following protocol is based on the general principle of oxidizing sulfides to the more stable sulfoxides or sulfates. This procedure should be performed with extreme caution in a well-ventilated fume hood, and a thorough risk assessment should be conducted beforehand.
Objective: To oxidize Cerium (III) sulfide to a less reactive cerium compound (e.g., cerium sulfate or oxide) for safer disposal.
Materials:
-
Cerium (III) sulfide waste
-
Glacial acetic acid
-
30% Hydrogen peroxide (H2O2)
-
Sodium hydroxide (NaOH) solution (e.g., 4M) for neutralization
-
Stir plate and stir bar
-
Ice bath
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Personal Protective Equipment (as listed above)
Procedure:
-
Preparation: In a well-ventilated fume hood, place the reaction vessel in an ice bath on a stir plate.
-
Dispersion: Carefully add a small, known quantity of the Cerium (III) sulfide waste to the reaction vessel. Add glacial acetic acid to create a slurry that can be stirred effectively.
-
Oxidation: While stirring the slurry and maintaining the cold temperature with the ice bath, slowly and dropwise add 30% hydrogen peroxide. This reaction is exothermic and will generate gas, so slow addition is crucial to control the reaction rate.
-
Reaction Monitoring: Continue stirring at room temperature after the addition is complete until the reaction ceases (e.g., no more gas evolution, color change). This may take several hours.
-
Neutralization: Once the reaction is complete, slowly and carefully neutralize the resulting solution with a sodium hydroxide solution. This step is also exothermic and should be performed with cooling.
-
Final Disposal: The resulting neutralized solution, containing less hazardous cerium compounds, can then be collected for disposal as hazardous waste. Consult your EHS office for the appropriate waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Cerium (III) sulfide.
Caption: Decision workflow for the safe disposal of Cerium (III) sulfide.
By following these guidelines, laboratory professionals can ensure the safe handling and disposal of Cerium (III) sulfide, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific protocols and your EHS department for guidance.
References
Personal protective equipment for handling Cerium sulfide (Ce2S3)
Essential Safety and Handling Guide for Cerium Sulfide (Ce2S3)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cerium (III) Sulfide (Ce2S3). Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Cerium sulfide is a red-brown powder that presents several hazards.[1][2][3][4][5] It is known to react with water to release flammable gases.[3][4][6][7] Additionally, it can cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3][6][7]
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment for handling Cerium sulfide is provided below.
| Category | Required PPE | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are necessary.[1] |
| Skin Protection | Protective Gloves and Clothing | Wear impervious and fire/flame resistant clothing.[1] Handle with gloves that have been inspected prior to use.[1] |
| Respiratory Protection | Full-Face Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Handling and Storage
Handling:
-
Always handle Cerium sulfide in a well-ventilated area or outdoors.[1][6]
-
It is recommended to handle the material under an inert gas.[2][3][6]
-
Avoid the formation of dust and aerosols.[1]
-
Take measures to prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin, eyes, and clothing.[6]
-
After handling, wash hands and any exposed skin thoroughly.[3][6]
-
Do not eat, drink, or smoke in the handling area.[5]
Storage:
Emergency Procedures: Spills and First Aid
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear appropriate personal protective equipment during cleanup.[1][6]
-
Do not allow the spilled material to enter drains.[1]
-
For containment, sweep up the material and place it into a suitable, closed container for disposal.[3][5][8]
-
Do not use water for cleaning up spills.[6]
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][3][6]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[3][5][6] If skin irritation occurs, seek medical advice.[6]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes.[1][2][3][5][6][8] If eye irritation persists, get medical attention.[2][6]
-
If Swallowed: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting.[1][2][8]
Disposal Plan
Cerium sulfide and its container must be disposed of in a safe manner.[6] Waste from residues or unused products is classified as hazardous.[5]
-
Disposal Instructions: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2][6] This should be done at a licensed waste disposal site.[6]
-
Contaminated Packaging: Empty containers may retain product residue and should be handled accordingly.[6] They can be triple-rinsed and offered for recycling or reconditioning.[1]
Visual Protocols
The following diagrams illustrate the necessary workflows and logical relationships for safely handling Cerium sulfide.
Caption: Experimental workflow for handling Cerium sulfide.
Caption: Relationship between hazards and precautions for Cerium sulfide.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. loradchemical.com [loradchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Cerium sulfide - Hazardous Agents | Haz-Map [haz-map.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. materion.com [materion.com]
- 7. Cerium sulfide (Ce2S3) | Ce2S3 | CID 159394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
